Destomycin B
Descripción
Structure
2D Structure
Propiedades
Número CAS |
11005-98-4 |
|---|---|
Fórmula molecular |
C21H39N3O13 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
6'-(1-amino-2-hydroxyethyl)-4-[2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3 |
Clave InChI |
XQRJFJIKNNEPNI-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |
Apariencia |
Solid powder |
Otros números CAS |
55651-94-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 16316-C; Antibiotic A 16316-C; A16316-C; A-16316-C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Destomycin B Producing Organism Streptomyces rimofaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destomycin B, an aminoglycoside antibiotic with notable biological activity, is a secondary metabolite produced by the soil bacterium Streptomyces rimofaciens. This technical guide provides a comprehensive overview of the core knowledge surrounding the production of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide details the foundational methods for the cultivation of Streptomyces rimofaciens, optimization of fermentation parameters for enhanced antibiotic yield, and protocols for the extraction and purification of this compound. Furthermore, it delves into the current understanding of the genetic regulation of aminoglycoside biosynthesis in Streptomyces, offering insights into potential strategies for strain improvement and yield optimization. While the specific biosynthetic gene cluster for this compound has yet to be fully elucidated in the public domain, this guide compiles the available information and draws parallels from closely related aminoglycoside antibiotics to provide a putative framework for its biosynthesis. This document aims to equip researchers with the necessary technical information to advance the study and potential application of this compound.
Introduction to Streptomyces rimofaciens and this compound
Streptomyces rimofaciens is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This compound is an aminoglycoside antibiotic isolated from the fermentation broth of Streptomyces rimofaciens.[1] Aminoglycosides are a class of antibiotics that function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1]
This compound, along with its related compound Destomycin A, has demonstrated a broad spectrum of biological activity. This guide will focus on the technical aspects of producing this compound, from the cultivation of the producing organism to the purification and analysis of the final compound.
Fermentation and Production of this compound
The production of this compound is achieved through submerged aerobic fermentation of Streptomyces rimofaciens. The yield of the antibiotic is highly dependent on the composition of the fermentation medium and the culture conditions.
Culture Conditions
Optimal production of Destomycins A and B by Streptomyces rimofaciens (ATCC No. 21066) is achieved under specific fermentation conditions. These parameters are critical for maximizing the yield of the desired secondary metabolite.[2]
| Parameter | Optimal Range | Preferred Value | Reference |
| pH | 6.0 - 9.0 | ~7.0 | [2] |
| Temperature | 25 - 30°C | 27 - 28°C | [2] |
| Duration | 2 - 4 days | Not Specified | [2] |
| Aeration | Submerged aerobic | Not Specified | [2] |
Fermentation Media Composition
The composition of the fermentation medium provides the necessary nutrients for the growth of Streptomyces rimofaciens and the biosynthesis of this compound. The medium typically consists of a carbon source, a nitrogen source, and various mineral salts.
Seed Culture Medium Example: [2]
| Component | Concentration |
| Glucose | 2% |
| Peptone | 1% |
| Meat Extract | 0.3% |
| K₂HPO₄ | 0.05% |
| pH | 7.0 |
Production Medium Example: [2]
| Component | Concentration |
| Glucose | 2.5% |
| Soybean Meal | 3.5% |
| Soluble Vegetable Protein | 0.5% |
| Table Salt | 0.25% |
| Soybean Oil | 0.4% |
| pH | 7.2 |
Strategies for optimizing fermentation media often involve a one-factor-at-a-time (OFAT) approach or statistical methods like response surface methodology (RSM) to identify the optimal concentrations of key nutrients.[3][4][5]
Experimental Protocols
Cultivation of Streptomyces rimofaciens
Objective: To prepare a seed culture and inoculate a production fermenter for the production of this compound.
Protocol:
-
Slant Culture Preparation: Cultivate Streptomyces rimofaciens on a suitable agar slant medium, such as a glucose-asparagine agar slant.[2]
-
Seed Culture Inoculation: Inoculate a liquid seed medium with spores or mycelia from the slant culture.[2]
-
Seed Culture Incubation: Incubate the seed culture at 28°C for 48 hours under submerged aeration conditions.[2]
-
Production Fermenter Inoculation: Inoculate the production fermentation medium with a 5% (v/v) of the seed culture.[2]
-
Production Fermentation: Conduct the fermentation at 28°C for 65-68 hours with submerged aeration.[2]
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Protocol:
-
Harvesting and Clarification: After fermentation, remove the mycelia from the culture broth by filtration or centrifugation to obtain a clarified supernatant.
-
Anion Exchange Chromatography (Initial Separation):
-
Concentration: Lyophilize or concentrate the collected fractions under reduced pressure to obtain a crude powder of this compound.[2]
-
Further Purification (Optional): For higher purity, repeated resin chromatography can be performed.[2]
Quantitative Analysis of this compound
While a specific, validated HPLC method for this compound was not found in the reviewed literature, a general approach based on methods for other aminoglycoside antibiotics can be adapted.
Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).
Putative HPLC Method:
-
Column: A C18 reversed-phase column is commonly used for the analysis of polar compounds like aminoglycosides.
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good separation.
-
Detection: As aminoglycosides lack a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) or, more effectively, detection by mass spectrometry (LC-MS) or with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) would be required. Derivatization with a UV-absorbing or fluorescent tag is another option to enhance detection.
-
Standard Preparation: Prepare a standard curve using purified this compound of known concentration to quantify the amount in unknown samples.
Genetics and Biosynthesis of this compound
The biosynthesis of aminoglycoside antibiotics in Streptomyces is a complex process involving a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC).
Putative Biosynthetic Pathway
While the specific BGC for this compound in Streptomyces rimofaciens has not been explicitly identified and characterized in the available literature, the general pathway for aminoglycoside biosynthesis can be inferred from studies on other well-characterized aminoglycosides like streptomycin and kanamycin.[6] The biosynthesis typically starts from a sugar phosphate precursor, which undergoes a series of modifications including amination, dehydroxylation, and glycosylation, catalyzed by enzymes encoded within the BGC.
References
- 1. benchchem.com [benchchem.com]
- 2. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]
- 3. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 6. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Destomycin B: Chemical Structure and Properties
Destomycin B is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial and anthelmintic activities. Isolated as a minor product from the fermentation broth of Streptomyces rimofaciens, it shares structural and biological similarities with its more abundant counterpart, Destomycin A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and the methodologies used for the isolation and characterization of this compound.
Chemical Structure
This compound is a complex glycoside composed of three distinct moieties. Its structure was elucidated through a combination of chemical and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The constituent parts of this compound are:
-
N,N'-dimethyl-2-deoxystreptamine: A central aminocyclitol ring that is characteristic of many aminoglycoside antibiotics.
-
D-Mannose: A monosaccharide linked to the deoxystreptamine core.
-
6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose: A seven-carbon amino sugar, which is another key component of its structure.[1]
The molecular formula of this compound is C₂₁H₃₉N₃O₁₃.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound have been characterized, providing essential data for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₉N₃O₁₃ | [1][2] |
| Molecular Weight | 541.55 g/mol | [2] |
| Melting Point | 181 - 190 °C (with decomposition) | [1] |
| Optical Rotation | [α]D²⁵ +6° (c=1, H₂O) | [1] |
| Appearance | Solid | |
| Solubility | Soluble in water | [3] |
Biological and Pharmacological Properties
Antimicrobial and Anthelmintic Activity:
This compound exhibits a broad spectrum of biological activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as some fungi.[4] Its anthelmintic properties are similar to those of Destomycin A.[1] The toxicity of this compound in mice has been reported, with an LD₅₀ of approximately 5 mg/kg for intravenous administration and about 50 mg/kg for oral administration.[3]
Mechanism of Action:
As an aminoglycoside antibiotic, the primary mechanism of action of this compound is the inhibition of protein synthesis in bacteria.[1][5][6][7][8] This process involves the following key steps:
-
Cellular Uptake: The cationic this compound molecule is actively transported across the bacterial cell membrane. This process is dependent on electron transport and is more efficient in aerobic bacteria.[6]
-
Ribosomal Binding: Inside the bacterium, this compound binds with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][5]
-
Inhibition of Protein Synthesis: This binding event interferes with the translation process in several ways:
The culmination of these effects is the production of non-functional or toxic proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[8]
The anthelmintic mechanism of action for aminoglycosides is less well-defined but is thought to involve interference with neuromuscular coordination and energy metabolism in the parasites, resulting in paralysis and their eventual expulsion from the host.[9]
Experimental Protocols
Detailed, step-by-step experimental protocols for the original structural elucidation and biological testing of this compound are not extensively available in the public domain. However, the principles of the methodologies employed can be outlined.
Isolation and Purification of this compound:
The general procedure for isolating this compound from the culture broth of Streptomyces rimofaciens involves the following steps:[3][4]
-
Fermentation: Cultivation of Streptomyces rimofaciens (ATCC No. 21066) is carried out under submerged aerobic conditions in an aqueous carbohydrate solution containing a nitrogenous nutrient source. The fermentation is typically conducted at 25-30°C for 2-4 days.[3]
-
Harvesting: The culture broth containing Destomycins A and B is separated from the mycelium by filtration or centrifugation.[9]
-
Anion Exchange Chromatography: The crude antibiotic solution is passed through a column containing an anion exchange resin, such as Dowex 1 X 2. The column is then developed with water. This compound has a lower affinity for the resin and elutes first, followed by Destomycin A.[3][9]
-
Purification and Recovery: The fractions containing this compound are collected. The pure compound can be obtained as a free base by lyophilization or by concentrating the solution to dryness under reduced pressure. Further purification can be achieved by repeated resin chromatography.[3]
Structural Elucidation Methodologies:
The determination of the chemical structure of this compound relied on a combination of spectroscopic and chemical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been used to determine the connectivity of atoms and the stereochemistry of the molecule. Coupling constants from ¹H NMR provide information about the relative orientation of protons, which helps in assigning the configuration of the sugar moieties.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule and its fragments. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.[1]
-
Chemical Degradation and Derivatization: Chemical methods such as hydrolysis can be used to break down the molecule into its constituent components (sugars and aminocyclitol), which can then be identified individually. Derivatization, such as acetylation or methylation, followed by spectroscopic analysis, helps in determining the location of functional groups.[1]
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
A standard method for assessing the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.[9]
-
Serial Dilution: A series of twofold dilutions of this compound are prepared in the growth medium in a multi-well plate.[9]
-
Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.[9]
-
Incubation: The plate is incubated under conditions optimal for bacterial growth.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[9]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Isolation and purification workflow for this compound.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destomycin A | C20H37N3O13 | CID 502206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 7. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. benchchem.com [benchchem.com]
Destomycin B: A Technical Guide to its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B, a member of the aminoglycoside class of antibiotics, has demonstrated notable antifungal properties. While aminoglycosides are well-characterized for their antibacterial activity through the inhibition of protein synthesis, the precise mechanisms underlying their effects on fungal pathogens are less understood. This technical guide provides an in-depth exploration of the available scientific knowledge regarding the antifungal mechanism of action of this compound, intended to inform researchers, scientists, and professionals involved in the development of novel antifungal therapeutics.
Core Antifungal Action: A Dual-Pronged Assault
Current research suggests that the antifungal activity of aminoglycosides like this compound against fungi is not solely reliant on the canonical protein synthesis inhibition observed in bacteria. Instead, a multifaceted mechanism targeting fundamental cellular processes appears to be at play. The primary modes of action are believed to be the disruption of the fungal plasma membrane and the inhibition of crucial biosynthetic pathways.
Disruption of Fungal Plasma Membrane Integrity
A key aspect of the antifungal action of certain aminoglycosides involves the perturbation of the fungal plasma membrane. This interaction is thought to be driven by the electrostatic attraction between the positively charged aminoglycoside molecules and the negatively charged components of the fungal cell membrane. This binding can lead to a cascade of detrimental effects:
-
Membrane Depolarization: The binding of this compound to the plasma membrane can disrupt the electrochemical gradient, leading to membrane depolarization.
-
Increased Permeability: This disruption can increase the permeability of the membrane, causing an influx of ions and small molecules and the leakage of essential intracellular contents.
-
Pore Formation: Some evidence with novel synthetic aminoglycosides suggests the formation of pores or channels within the fungal membrane, further compromising its integrity and leading to cell death.
Experimental Protocol: Plasma Membrane Permeability Assay
A standard method to assess membrane permeabilization is the SYTOX Green uptake assay.
Principle: SYTOX Green is a fluorescent dye that cannot penetrate intact plasma membranes. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.
Methodology:
-
Fungal Culture: Grow the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) to the mid-logarithmic phase in an appropriate liquid medium.
-
Cell Preparation: Harvest the fungal cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized cell density.
-
Treatment: Incubate the fungal cell suspension with varying concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Staining: Add SYTOX Green to each sample at a final concentration of 1 µM.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) using a fluorescence microplate reader. An increase in fluorescence intensity correlates with increased membrane permeability.
Inhibition of Protein Synthesis
While the direct inhibition of fungal ribosomes by classical aminoglycosides is debated due to structural differences between prokaryotic and eukaryotic ribosomes, it remains a potential secondary mechanism of action for this compound.
Mechanism in Bacteria (for reference): In bacteria, aminoglycosides bind to the 30S ribosomal subunit, leading to codon misreading and premature termination of translation, ultimately resulting in the production of non-functional proteins and cell death. The extent to which this mechanism is conserved in fungi is an area of active investigation.
Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay
A cell-free translation assay can be employed to investigate the direct effect of this compound on fungal protein synthesis.
Principle: This assay utilizes a fungal cell lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) and a reporter mRNA (e.g., luciferase). The inhibition of protein synthesis is measured by the reduction in the reporter protein's activity.
Methodology:
-
Lysate Preparation: Prepare a cell-free extract from the target fungal species.
-
Reaction Mixture: Set up a reaction mixture containing the fungal lysate, amino acids (including a labeled amino acid like [35S]-methionine if measuring incorporation directly), ATP, GTP, and the reporter mRNA.
-
Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., cycloheximide, a known eukaryotic protein synthesis inhibitor) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at an optimal temperature to allow for protein synthesis.
-
Measurement:
-
Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the resulting luminescence. A decrease in luminescence indicates inhibition of protein synthesis.
-
Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the proteins, and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition.
-
Quantitative Data on Antifungal Activity
To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of fungal pathogens are not extensively reported in publicly available literature. The determination of MIC is crucial for assessing the potency of an antifungal agent.
Experimental Protocol: Broth Microdilution MIC Assay
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing.
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture.
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.
-
Reading: Determine the MIC as the lowest concentration of this compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
The disruption of the plasma membrane and inhibition of essential cellular processes by this compound likely trigger complex signaling cascades within the fungal cell as a stress response. However, specific signaling pathways directly affected by this compound have not yet been elucidated.
Potential Signaling Pathways Involved in Fungal Stress Response:
-
Cell Wall Integrity (CWI) Pathway: Activated in response to cell wall or membrane stress.
-
High Osmolarity Glycerol (HOG) Pathway: Responds to osmotic stress, which can be induced by membrane damage.
-
Calcineurin Signaling Pathway: Plays a role in stress responses, including those induced by antifungal drugs.
Visualizing the Proposed Mechanism and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and a logical workflow for its investigation.
Caption: Proposed dual mechanism of action of this compound on fungal cells.
Caption: Logical workflow for the investigation of this compound's antifungal mechanism.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antifungal agents. While its exact mechanism of action against fungi is not fully elucidated, current evidence points towards a primary role in disrupting the fungal plasma membrane, potentially supplemented by the inhibition of protein synthesis. Further research is imperative to:
-
Generate comprehensive quantitative data: Determine the MIC and Minimum Fungicidal Concentration (MFC) of this compound against a broad panel of clinically relevant fungal pathogens.
-
Elucidate the molecular details of membrane interaction: Investigate the specific membrane components that this compound interacts with and the precise nature of the resulting membrane damage.
-
Clarify the role of protein synthesis inhibition: Conduct detailed studies to confirm and quantify the extent to which this compound inhibits fungal ribosomes.
-
Identify affected signaling pathways: Utilize transcriptomic and proteomic approaches to map the signaling cascades that are activated or inhibited in response to this compound treatment.
A thorough understanding of these aspects will be instrumental in optimizing the therapeutic potential of this compound and its derivatives in the fight against fungal infections.
The Anthelmintic Activity of Destomycin B: A Review of Available Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Destomycin B, an aminoglycoside antibiotic belonging to the destomycin family, has been noted for its anthelmintic properties. However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed data regarding its specific activity spectrum against various helminths. While its sibling compound, Destomycin A, has been more thoroughly characterized for its broad-spectrum biological activities, including antibacterial, antifungal, and anthelmintic effects, information on this compound remains sparse.[1] This technical guide aims to synthesize the available information on the anthelmintic potential of the destomycin family, with a specific focus on the limited data concerning this compound, and to provide a framework for future experimental investigation.
Introduction to the Destomycin Family
The destomycins are a group of aminoglycoside antibiotics produced by Streptomyces rimofaciens. The family primarily includes Destomycin A, B, and C.[1][2] Historically, these compounds have been recognized for their antimicrobial properties. Destomycin A, the most studied of the family, is a white, water-soluble powder and has demonstrated a wide range of biological activities.[1]
Anthelmintic Activity of the Destomycin Family
While the primary focus of early research was on the antibacterial actions of destomycins, their activity against parasitic worms (helminths) has also been reported.
-
Destomycin A: Exhibits known anthelmintic properties, though the specific mechanisms are not fully elucidated.[1]
-
Destomycin C: Has been mentioned in the context of treating nematode infections in mice and poultry, suggesting its potential as an anthelmintic agent.[2]
Quantitative Data on Anthelmintic Activity of this compound
A thorough search of scientific databases and patent literature did not yield any specific quantitative data on the anthelmintic activity of this compound. To facilitate future research and provide a template for data presentation, the following tables are provided as a framework for summarizing potential experimental findings.
Table 1: In Vitro Anthelmintic Activity of this compound (Hypothetical Data)
| Helminth Species | Life Cycle Stage | Assay Type | Concentration (µg/mL) | Effect (e.g., % motility inhibition, IC50) | Reference |
| Haemonchus contortus | Adult | Motility Assay | |||
| Caenorhabditis elegans | L4 Larvae | Growth Inhibition | |||
| Schistosoma mansoni | Adult | Viability Assay | |||
| Hymenolepis nana | Adult | Motility Assay |
Table 2: In Vivo Anthelmintic Efficacy of this compound (Hypothetical Data)
| Host Animal Model | Helminth Species | Dosage (mg/kg) | Route of Administration | % Worm Burden Reduction | Egg Count Reduction (%) | Reference |
| Mouse | Trichuris muris | Oral | ||||
| Sheep | Haemonchus contortus | Oral | ||||
| Rat | Hymenolepis diminuta | Oral |
Proposed Experimental Protocols for Evaluating Anthelmintic Activity
Given the absence of specific published protocols for this compound, the following are generalized methodologies commonly employed in the screening and evaluation of potential anthelmintic compounds.
In Vitro Assays
This assay is a primary screening method to assess the direct effect of a compound on adult helminths.
-
Parasite Collection: Collect adult worms (e.g., Haemonchus contortus from sheep abomasa or Caenorhabditis elegans from culture plates).
-
Washing: Wash the worms multiple times in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris.
-
Exposure: Place individual or small groups of worms in 24-well plates containing various concentrations of this compound dissolved in a suitable solvent. Include positive (e.g., albendazole) and negative (solvent only) controls.
-
Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C for mammalian parasites).
-
Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope. Paralysis and death are the primary endpoints.
This assay evaluates the ovicidal activity of the test compound.
-
Egg Collection: Recover helminth eggs from the feces of infected animals using standard flotation techniques.
-
Exposure: Suspend the collected eggs in a solution containing different concentrations of this compound in a multi-well plate.
-
Incubation: Incubate the plates under conditions that promote hatching (e.g., 25-28°C for several days).
-
Quantification: Count the number of hatched larvae and unhatched eggs in each well to determine the percentage of inhibition.
In Vivo Efficacy Studies
-
Infection: Infect laboratory mice with a specific number of infective larvae or eggs of a target helminth (e.g., Trichuris muris).
-
Treatment: After a pre-patent period to allow the infection to establish, administer this compound orally or via another appropriate route at various dosages for a defined period.
-
Fecal Egg Count: Monitor the number of eggs per gram of feces before and after treatment to assess the impact on worm fecundity.
-
Worm Burden Reduction: At the end of the study, euthanize the animals and recover the adult worms from the relevant organs (e.g., intestines) to calculate the percentage reduction in worm burden compared to an untreated control group.
Signaling Pathways and Experimental Workflows
Due to the lack of specific research on the anthelmintic mechanism of action for this compound, a generalized workflow for anthelmintic drug discovery and evaluation is presented below.
References
An In-depth Technical Guide to the Biosynthesis of Destomycin B in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, exhibits a range of biological activities. Despite its discovery several decades ago, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the available structural information and draws parallels with the established biosynthesis of related aminoglycoside antibiotics to propose a putative pathway for this compound formation in Streptomyces. This document provides a foundational resource for researchers interested in the natural product biosynthesis, genetic engineering, and drug development of destomycins and related compounds.
Introduction
This compound is a member of the destomycin family of antibiotics, which are produced by Streptomyces rimofaciens. Structurally, this compound is an aminoglycoside composed of three distinct moieties: an N,N'-dimethyl-2-deoxystreptamine (2-DOS) core, a D-mannose sugar, and a 6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose sugar[1]. While the producing organism and the chemical structure are known, the genetic and enzymatic basis of its biosynthesis has not been extensively studied. Understanding this pathway is crucial for efforts to improve production titers and to generate novel, more potent derivatives through metabolic engineering. This guide will outline a proposed biosynthetic pathway for this compound, based on the known biosynthesis of its constituent parts and other well-characterized aminoglycoside antibiotics.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the N,N'-dimethyl-2-deoxystreptamine core.
-
Synthesis of the nucleotide-activated sugar donors: GDP-D-mannose and GDP-6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose.
-
Assembly of the final molecule by glycosyltransferases.
Biosynthesis of the N,N'-dimethyl-2-deoxystreptamine Core
The 2-deoxystreptamine (2-DOS) core is a common feature of many aminoglycoside antibiotics. Its biosynthesis starts from D-glucose-6-phosphate and is proposed to proceed through the following steps, based on studies of other aminoglycoside pathways[2][3][4]:
-
Step 1: Cyclization. D-glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose by a cyclase.
-
Step 2: Amination. The 2-deoxy-scyllo-inosose undergoes a transamination reaction, catalyzed by an L-glutamine-dependent aminotransferase, to yield 2-deoxy-scyllo-inosamine.
-
Step 3: Second Amination. A second transamination at the opposite keto group, also likely utilizing L-glutamine, produces 2-deoxystreptamine.
-
Step 4: N-methylation. The final step in the formation of the this compound core is the N-methylation of the two amino groups of 2-deoxystreptamine. This reaction is likely catalyzed by one or two S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases.
Biosynthesis of the Sugar Moieties
D-mannose is a common sugar, and its activated form, GDP-D-mannose, is synthesized from the central metabolic intermediate fructose-6-phosphate through a series of enzymatic reactions that are well-conserved across many organisms, including Streptomyces.
-
Step 1: Isomerization. Fructose-6-phosphate is isomerized to glucose-6-phosphate.
-
Step 2: Isomerization. Glucose-6-phosphate is converted to mannose-6-phosphate by mannose-6-phosphate isomerase.
-
Step 3: Mutase Reaction. Mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase.
-
Step 4: Activation. Mannose-1-phosphate reacts with GTP, in a reaction catalyzed by mannose-1-phosphate guanylyltransferase, to yield GDP-D-mannose.
The biosynthesis of this unusual seven-carbon amino sugar is less well-understood. However, based on the biosynthesis of other heptoses and amino sugars, a plausible pathway can be proposed starting from a central metabolic precursor like sedoheptulose-7-phosphate[5][6][7].
-
Step 1: Isomerization and Epimerization. A series of isomerases and epimerases would convert a precursor like sedoheptulose-7-phosphate to a GDP-heptose intermediate.
-
Step 2: Amination. An aminotransferase would introduce an amino group at the C-6 position.
-
Step 3: Deoxygenation. A deoxy sugar synthase would remove the hydroxyl group at the C-6 position, which is then replaced by the amino group.
Due to the lack of specific studies on this moiety's biosynthesis in the context of this compound, this proposed pathway remains speculative.
Assembly of this compound
The final assembly of this compound would involve the sequential attachment of the two sugar moieties to the N,N'-dimethyl-2-deoxystreptamine core. This process is typically catalyzed by glycosyltransferases, which are enzymes that transfer a sugar from a nucleotide-activated donor to an acceptor molecule.
-
Step 1: First Glycosylation. A glycosyltransferase would attach GDP-D-mannose to one of the hydroxyl groups of the N,N'-dimethyl-2-deoxystreptamine.
-
Step 2: Second Glycosylation. A second, distinct glycosyltransferase would then attach GDP-6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose to another hydroxyl group on the 2-DOS core, completing the synthesis of this compound.
Quantitative Data
Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters, precursor incorporation rates, and yields from engineered pathways. The following table is provided as a template for future research to populate as data becomes available.
| Enzyme (Proposed) | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference |
| 2-deoxy-scyllo-inosose synthase | D-Glucose-6-phosphate | 2-deoxy-scyllo-inosose | - | - | - |
| 2-deoxy-scyllo-inosose aminotransferase | 2-deoxy-scyllo-inosose, L-glutamine | 2-deoxy-scyllo-inosamine | - | - | - |
| 2-deoxystreptamine aminotransferase | 2-deoxy-scyllo-inosamine, L-glutamine | 2-Deoxystreptamine | - | - | - |
| 2-deoxystreptamine N-methyltransferase | 2-Deoxystreptamine, SAM | N,N'-dimethyl-2-deoxystreptamine | - | - | - |
| This compound Glycosyltransferase 1 | N,N'-dimethyl-2-deoxystreptamine, GDP-D-mannose | Intermediate | - | - | - |
| This compound Glycosyltransferase 2 | Intermediate, GDP-6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose | This compound | - | - | - |
Experimental Protocols
Detailed experimental protocols for the study of the this compound biosynthetic pathway are not currently available in the literature. However, standard molecular biology and biochemical techniques employed in the study of other antibiotic biosynthetic pathways in Streptomyces can be adapted.
Identification and Cloning of the this compound Biosynthetic Gene Cluster
Objective: To identify and clone the complete biosynthetic gene cluster for this compound from Streptomyces rimofaciens.
Methodology:
-
Genome Sequencing: Sequence the genome of Streptomyces rimofaciens.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to predict biosynthetic gene clusters. Search for clusters containing genes with homology to known aminoglycoside biosynthesis genes (e.g., cyclases, aminotransferases, glycosyltransferases).
-
Cosmid/BAC Library Construction and Screening: Construct a cosmid or BAC library of S. rimofaciens genomic DNA. Design probes based on conserved regions of aminoglycoside biosynthesis genes to screen the library and identify clones containing the putative destomycin gene cluster.
-
Gene Inactivation: To confirm the role of the identified cluster, perform targeted gene knockouts of key biosynthetic genes (e.g., the cyclase or a glycosyltransferase) in S. rimofaciens. The resulting mutant should lose the ability to produce this compound.
Heterologous Expression and Characterization of Biosynthetic Enzymes
Objective: To express and functionally characterize the enzymes of the this compound pathway.
Methodology:
-
Gene Cloning and Expression: Amplify the coding sequences of the putative biosynthetic genes from the cloned cluster and clone them into suitable expression vectors for a heterologous host such as E. coli or a model Streptomyces species.
-
Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag or GST-tag).
-
Enzyme Assays: Develop and perform in vitro assays to determine the function of each enzyme. This would involve providing the purified enzyme with its predicted substrate(s) and analyzing the reaction products using techniques like HPLC, LC-MS, and NMR.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each enzyme to understand their efficiency.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Streptomyces rimofaciens provides a roadmap for future research. The immediate next steps should focus on the identification and sequencing of the destomycin biosynthetic gene cluster. Subsequent characterization of the enzymes will provide a detailed understanding of the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for the rational design of metabolic engineering strategies to improve this compound production and to generate novel aminoglycoside antibiotics with enhanced therapeutic properties. The protocols and frameworks presented in this guide offer a starting point for researchers to unravel the intricacies of this compound biosynthesis and unlock its full potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Destomycin B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destomycin B is an aminoglycoside antibiotic with a range of biological activities, including antibacterial, antifungal, and anthelmintic properties. This document provides a detailed overview of its chemical and physical properties, biological functions, and the underlying mechanisms of action. Furthermore, it outlines comprehensive experimental protocols for the isolation, purification, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of microbiology, parasitology, and novel drug discovery.
Introduction
This compound belongs to the destomycin family of aminoglycoside antibiotics, which are produced by the actinomycete Streptomyces rimofaciens.[1] Like other aminoglycosides, its primary mechanism of action involves the inhibition of protein synthesis in susceptible organisms. This guide synthesizes the available technical data on this compound, offering a thorough resource for its scientific exploration and potential therapeutic applications.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₉N₃O₁₃ | |
| Molecular Weight | 541.55 g/mol | |
| CAS Number | 11005-98-4 |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of antimicrobial and anthelmintic activities. As an aminoglycoside antibiotic, its primary mode of action is the disruption of protein synthesis in prokaryotic cells.
Antibacterial and Antifungal Activity
This compound is effective against a variety of Gram-positive and Gram-negative bacteria, as well as certain fungi.[1] The minimum inhibitory concentrations (MICs) against several microorganisms have been reported and are presented below.
| Microorganism | MIC (mcg/ml) |
| Bacillus subtilis PCI 219 | 0.78 |
| Staphylococcus aureus 209 P | 3.12 |
| Escherichia coli NIJ | 12.5 |
| Klebsiella pneumoniae PCI 602 | 12.5 |
| Pseudomonas aeruginosa | >100 |
| Shigella sonnei | 25 |
| Candida albicans | 50 |
| Saccharomyces cerevisiae | 100 |
| Aspergillus niger | >100 |
| Penicillium chrysogenum | >100 |
| Data sourced from US Patent 3,926,948[1] |
Anthelmintic Activity
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial effect of this compound, like other aminoglycosides, stems from its ability to bind to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex of peptide formation, causes misreading of the mRNA template, and ultimately leads to the production of non-functional or truncated proteins, thereby inhibiting bacterial growth.
Caption: Mechanism of this compound inhibiting bacterial protein synthesis.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces rimofaciens
This protocol outlines the steps for the isolation and purification of this compound from a culture of Streptomyces rimofaciens.[1]
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Cultivate Streptomyces rimofaciens (ATCC No. 21066) in a suitable nutrient medium under submerged aerobic conditions at 27-28°C for 2-4 days.[1]
-
Filtration: Remove the mycelium from the culture broth by filtration to obtain the supernatant containing crude Destomycins.[1]
-
Cation Exchange Chromatography: Pass the filtered broth through a column packed with a carboxylic acid-type cation exchange resin. The basic Destomycin compounds will be adsorbed onto the resin.
-
Elution: Wash the resin with water to remove impurities, and then elute the Destomycins with aqueous ammonia.
-
Anion Exchange Chromatography: Dissolve the crude eluate in water and apply it to an anion exchange resin column (e.g., Dowex 1 X 2).[1]
-
Fraction Collection: Develop the column with water. This compound will elute before Destomycin A. Collect the fractions containing this compound.[1]
-
Lyophilization: Lyophilize the pooled fractions of this compound to obtain a purified white powder.[1]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against bacteria and fungi.
Materials:
-
This compound
-
Test microorganism
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture the test microorganism and prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth.
Anthelmintic Activity Assay
This protocol provides a general method for assessing the anthelmintic activity of this compound using an earthworm model (Pheretima posthuma).
Materials:
-
This compound
-
Adult earthworms (Pheretima posthuma)
-
Normal saline
-
Petri dishes
Procedure:
-
Prepare Test Solutions: Prepare various concentrations of this compound in normal saline.
-
Exposure: Place individual earthworms of similar size in Petri dishes containing the test solutions. Use normal saline as a negative control and a standard anthelmintic drug (e.g., albendazole) as a positive control.
-
Observation: Record the time taken for the first paralysis and the time of death for each worm. Paralysis is noted when the worm does not move even when shaken. Death is confirmed when the worm shows no movement upon vigorous shaking or when dipped in warm water.
-
Data Analysis: Compare the time to paralysis and death across the different concentrations of this compound and the controls.
Conclusion
This compound is a promising aminoglycoside antibiotic with a notable spectrum of biological activities. The information and protocols presented in this technical guide are intended to facilitate further research into its mechanism of action, potential therapeutic applications, and the development of derivatives with enhanced efficacy and safety profiles. The provided methodologies offer a standardized framework for the consistent and reproducible investigation of this important natural product.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Destomycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Destomycin B in aqueous solutions. Due to the limited availability of direct experimental data for this compound, this document leverages data from the closely related Destomycin A and general characteristics of aminoglycoside antibiotics to offer valuable insights for researchers and drug development professionals. All information is presented with the aim of facilitating formulation development, analytical method design, and further investigation of this antibiotic compound.
Physicochemical Properties and Aqueous Solubility
This compound belongs to the aminoglycoside class of antibiotics, which are characterized as polycationic pseudo-oligosaccharides. The multiple hydroxyl and amino groups in their structure are responsible for their generally high water solubility and limited lipid solubility.
Table 1: Aqueous Solubility Profile of Related Aminoglycoside, Destomycin A
| Solvent | Solubility Description | Reference |
| Water | Freely soluble | [2] |
| Lower Alcohols | Soluble | [1] |
| Organic Solvents | Insoluble or poorly soluble | [1] |
Stability in Aqueous Solutions
The stability of an active pharmaceutical ingredient in an aqueous environment is a critical factor for its formulation, storage, and therapeutic efficacy. Aminoglycoside antibiotics are known to be susceptible to degradation, primarily through hydrolysis.
pH-Dependent Stability
The stability of aminoglycosides is significantly influenced by the pH of the aqueous solution. Generally, they exhibit good stability in acidic aqueous solutions[3]. Data available for Destomycin A indicates that it is stable in aqueous solutions within a pH range of 3.8 to 8.2 for at least one month at 37°C[2]. At a more acidic pH of 2.0, it retains 92% of its potency after one month at the same temperature[2]. This suggests that this compound is likely to be most stable in mildly acidic to neutral aqueous environments.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for many antibiotics, including aminoglycosides[4]. The amide and glycosidic linkages within the this compound structure are potential sites for hydrolytic cleavage. Acid-catalyzed hydrolysis of Destomycin A has been shown to yield three primary decomposition products[1]. While the specific degradation products of this compound have not been detailed in the available literature, a similar susceptibility to hydrolysis is expected.
Table 2: Stability of Destomycin A in Aqueous Solution (as a proxy for this compound)
| pH Range | Temperature (°C) | Duration | Potency Retained | Reference |
| 3.8 - 8.2 | 37 | 1 month | Stable | [2] |
| 2.0 | 37 | 1 month | 92% | [2] |
Experimental Protocols
To facilitate further research and characterization of this compound, the following section outlines detailed methodologies for determining its aqueous solubility and stability. These protocols are based on established analytical techniques for aminoglycoside antibiotics.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Solutions: Prepare a series of vials containing a fixed volume of purified water (or a relevant aqueous buffer).
-
Addition of this compound: Add an excess amount of this compound powder to each vial to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
Stability Study: Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:
-
Acidic Hydrolysis: Adjust the pH to acidic conditions (e.g., pH 1-3 with HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Adjust the pH to alkaline conditions (e.g., pH 10-12 with NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Maintain the solution at a neutral pH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Photostability: Expose the solution to UV and visible light according to ICH guidelines.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS/MS method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for the accurate quantification of this compound in solubility and stability studies. As aminoglycosides lack a strong chromophore, derivatization or alternative detection methods are often employed.
Example HPLC Method Parameters (for Aminoglycosides):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol. Ion-pairing agents may be added to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
UV Detection: May require pre-column derivatization to introduce a UV-absorbing moiety.
-
Electrochemical Detection (Pulsed Amperometric Detection - PAD): A sensitive and direct detection method for underivatized aminoglycosides.
-
Mass Spectrometry (MS) Detection: Provides high selectivity and sensitivity and can aid in the identification of degradation products.
-
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Conclusion
While direct experimental data for the aqueous solubility and stability of this compound is limited, a comprehensive understanding can be inferred from data on the closely related Destomycin A and the general properties of aminoglycoside antibiotics. This compound is expected to be highly soluble in water and most stable in mildly acidic to neutral aqueous solutions, with hydrolysis being the primary degradation pathway. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct their own detailed investigations into the physicochemical properties of this compound, thereby supporting its potential development as a therapeutic agent.
References
Unraveling the Molecular Architecture: A Comparative Analysis of Destomycin A and Destomycin B
A Technical Guide for Researchers and Drug Development Professionals
Destomycins, a family of aminoglycoside antibiotics produced by Streptomyces rimofaciens, have garnered interest for their broad-spectrum biological activities. This guide provides an in-depth technical comparison of the structural differences between two key members of this family, Destomycin A and Destomycin B. By elucidating their distinct molecular features, we aim to provide a foundational resource for researchers engaged in the study and development of novel aminoglycoside-based therapeutics.
Core Structural Dissimilarities
The fundamental difference between Destomycin A and this compound lies in the composition of their constituent moieties. Both molecules are pseudo-trisaccharides, but they vary in each of their three key components: the aminocyclitol core, the pentose sugar, and the heptose sugar.
Destomycin A is composed of:
-
1-N-methyl-2-deoxystreptamine as the aminocyclitol core.
-
D-talose as the pentose sugar.
-
6-amino-6-deoxy-L-glycero-D-galacto-heptopyranose as the heptose sugar.
In contrast, this compound features:
-
N,N'-dimethyl-2-deoxystreptamine as the aminocyclitol core.
-
D-mannose as the pentose sugar.
-
6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose as the heptose sugar.
These substitutions, particularly the additional methyl group on the deoxystreptamine ring and the stereochemical variations in the sugar moieties, are responsible for the differences in their physicochemical properties and biological activities.
Comparative Physicochemical and Biological Data
The structural variations between Destomycin A and this compound give rise to distinct physicochemical properties. A summary of this data is presented below for direct comparison.
| Property | Destomycin A | This compound | Reference |
| Molecular Formula | C₂₀H₃₇N₃O₁₃ | C₂₁H₃₉N₃O₁₃ | |
| Molecular Weight | 527.52 g/mol | Not explicitly stated, but calculable from formula | |
| Melting Point | 180-190 °C (dec) | 181-190 °C (dec) | |
| Optical Rotation | [α]D²² +7° (c=2, H₂O) | [α]D²⁵ +6° (c=1, H₂O) |
Both Destomycin A and B are reported to have similar anthelmintic activity. Destomycin A is known to be active against both Gram-positive and Gram-negative bacteria, with its primary mechanism of action being the inhibition of protein synthesis by binding to the 30S ribosomal subunit. It also exhibits antifungal properties. While the biological activities of this compound are stated to be similar to Destomycin A, detailed comparative studies on their antimicrobial spectra and potency are not extensively documented in the provided search results.
Experimental Protocols
The isolation and characterization of Destomycins A and B involve specific chromatographic techniques. The following is a generalized protocol based on the available literature.
Isolation and Separation of Destomycins A and B
This protocol outlines the key steps for separating Destomycin A and B from the fermentation broth of Streptomyces rimofaciens.
-
Adsorption to Cation Exchange Resin:
-
The filtered fermentation broth is passed through a column packed with a carboxylic acid-type cation exchange resin.
-
Being basic compounds, Destomycins A and B are adsorbed onto the resin.
-
-
Elution:
-
The column is first washed with deionized water to remove unbound impurities.
-
The Destomycins are then eluted from the resin using aqueous ammonia.
-
-
Chromatographic Separation:
-
The crude mixture of Destomycins is dissolved in water and applied to an anion exchange resin column (e.g., Dowex 1 X 2).
-
The column is developed with deionized water.
-
This compound, being the more basic of the two, elutes first, followed by Destomycin A.
-
-
Fraction Analysis and Purification:
-
Collected fractions are monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of each Destomycin.
-
Fractions containing the pure compounds are pooled and lyophilized to obtain a white powder.
-
Visualizing the Structural Divergence
The following diagram, generated using the DOT language, illustrates the key structural differences between Destomycin A and this compound at the level of their constituent building blocks.
This guide provides a concise yet comprehensive overview of the structural distinctions between Destomycin A and B, supported by available quantitative data and established experimental protocols. Further research into the structure-activity relationships of these and other Destomycin analogues will be crucial for the development of next-generation aminoglycoside antibiotics.
Understanding the Biological Targets of Destomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. While research on the broader class of aminoglycosides is extensive, specific data on this compound remains limited in publicly accessible literature. This technical guide synthesizes the known biological activities of aminoglycosides to infer the primary targets and mechanisms of action of this compound. It details the methodologies for key experiments to characterize its activity and provides visualizations of the relevant cellular pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating this compound and similar aminoglycoside antibiotics.
Introduction to this compound
This compound belongs to the aminoglycoside family of antibiotics, a class of natural products known for their potent antibacterial activity.[] Aminoglycosides are characterized by their amino-sugars linked by glycosidic bonds. They are primarily active against Gram-negative bacteria and some Gram-positive bacteria. The activity of this compound extends to antifungal and anthelmintic properties.[] Like other aminoglycosides, its principal mechanism of action is the inhibition of protein synthesis in bacteria.
Primary Biological Target: The Bacterial Ribosome
The primary biological target of aminoglycoside antibiotics, and therefore inferred for this compound, is the bacterial 30S ribosomal subunit.[2][3] This interaction disrupts the process of translation, leading to bacterial cell death.
Mechanism of Action at the 30S Ribosomal Subunit
Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.[2][4] This binding event has several downstream consequences:
-
Codon Misreading: The binding of the aminoglycoside induces a conformational change in the ribosome, which impairs the fidelity of translation. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]
-
Inhibition of Translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation.[3] This stalls protein synthesis.
-
Disruption of the Ribosomal Initiation Complex: Some aminoglycosides can prevent the proper assembly of the ribosomal subunits (30S and 50S) at the start of translation.[3]
The following diagram illustrates the general mechanism of aminoglycoside-mediated inhibition of protein synthesis.
Caption: Mechanism of this compound inhibiting bacterial protein synthesis.
Potential Secondary Targets: Adenylate Cyclase
While the primary target of aminoglycosides is the ribosome, some studies have suggested potential off-target effects. Notably, Destomycin A has been observed to stimulate adenylate cyclase in animal tissues. This suggests a possible interaction with cellular signaling pathways, although the exact mechanism and its relevance to the antimicrobial activity of this compound are not well understood.
Adenylate cyclase is a key enzyme in signal transduction, responsible for converting ATP to cyclic AMP (cAMP). An increase in cAMP levels can have wide-ranging effects on cellular processes.
The following diagram illustrates the canonical adenylate cyclase signaling pathway and the hypothetical point of influence by an external agent like an aminoglycoside.
Caption: Potential stimulation of the adenylate cyclase signaling pathway.
Quantitative Data
Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains, are not widely available in the literature. However, representative MIC ranges for other aminoglycosides are presented below to provide a context for the expected potency of this class of antibiotics.
Table 1: Representative MIC Ranges for Aminoglycosides against Quality Control Strains
| Antibiotic | QC Strain | Expected MIC Range (µg/mL) |
| Gentamicin | Escherichia coli ATCC 25922 | 0.25 - 1 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | |
| Tobramycin | Escherichia coli ATCC 25922 | 0.25 - 1 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 | |
| Amikacin | Escherichia coli ATCC 25922 | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | 1 - 4 | |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 |
Disclaimer: The above data are for representative aminoglycosides and are not specific to this compound. Actual MIC values for this compound may vary.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological targets and activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[5]
Materials:
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
In Vitro Protein Synthesis Inhibition Assay
This cell-free assay measures the direct inhibitory effect of a compound on bacterial protein synthesis.[6]
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
ATP and GTP
-
Reaction buffer
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture, mRNA template, ATP, GTP, and reaction buffer.
-
Add this compound at a range of final concentrations. Include a no-drug control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
-
Precipitation and Filtration:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control.
-
Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
-
The following diagram outlines the workflow for this assay.
Caption: Experimental workflow for protein synthesis inhibition assay.
Conclusion
This compound, as an aminoglycoside antibiotic, is presumed to exert its primary antibacterial effect through the inhibition of protein synthesis by targeting the 30S ribosomal subunit. While specific quantitative data and detailed experimental validations for this compound are sparse in the literature, the well-established mechanisms of other aminoglycosides provide a strong framework for understanding its biological activity. Further research is warranted to fully characterize the specific interactions of this compound with its targets and to explore any potential secondary mechanisms of action, such as the modulation of adenylate cyclase activity. The protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
- 2. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Mode of Action of Destomycin B on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of specific scientific literature on Destomycin B, this guide details the well-established mode of action of the broader class of 2-deoxystreptamine aminoglycoside antibiotics, to which this compound belongs. The experimental protocols described are standard methods used to investigate antibiotic-ribosome interactions and would be applicable to the study of this compound.
Introduction
Destomycins are a group of aminoglycoside antibiotics produced by Streptomyces species. As a member of this family, this compound is presumed to exert its antibacterial effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. More than half of all known antimicrobials target the ribosome, making it a highly validated target for antibiotic development[1]. Aminoglycosides, including the destomycins, are known to bind to the 30S ribosomal subunit and interfere with the fidelity of translation, leading to the production of non-functional proteins and ultimately bacterial cell death[2]. This guide provides a comprehensive overview of the putative mode of action of this compound, based on the extensive research conducted on other 2-deoxystreptamine aminoglycosides.
Molecular Mechanism of Action
The primary target of 2-deoxystreptamine aminoglycosides is the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. Their action disrupts the intricate process of protein synthesis through several key mechanisms.
Binding to the Ribosomal A-Site
Aminoglycosides bind to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit known as the A-site, or decoding center[1]. This site is responsible for decoding the messenger RNA (mRNA) codon and selecting the corresponding aminoacyl-transfer RNA (tRNA). The binding of aminoglycosides to the A-site, specifically to helix 44 (h44) of the 16S rRNA, induces a conformational change in the ribosome[3][4][5]. This forces two crucial adenine residues, A1492 and A1493, into a "flipped-out" conformation[1].
Induction of Miscoding and Inhibition of Translocation
The flipped-out state of A1492 and A1493 mimics the conformation that normally occurs when a correct (cognate) codon-anticodon pairing is made. This drug-induced conformational change stabilizes the binding of near-cognate and non-cognate aminoacyl-tRNAs to the A-site, leading to a high frequency of errors in the amino acid sequence of the newly synthesized proteins[1][4]. This "miscoding" results in a pool of non-functional or toxic proteins within the bacterial cell.
Furthermore, the tight binding of aminoglycosides to the A-site can physically obstruct the movement of the ribosome along the mRNA, a process known as translocation. This inhibition of translocation further contributes to the cessation of protein synthesis[4].
Interference with Ribosome Recycling
Some aminoglycosides have been shown to possess a secondary binding site on the large 50S ribosomal subunit, specifically in helix 69 (H69) of the 23S rRNA[3][4]. Binding at this site can interfere with the process of ribosome recycling, where the 70S ribosome is dissociated into its 30S and 50S subunits after a round of protein synthesis is complete. This inhibition traps ribosomes in a non-productive state, further depleting the pool of available ribosomes for new rounds of translation[4].
Quantitative Data on Aminoglycoside Activity
| Antibiotic | Target Organism | IC50 (µM) | Reference |
| Gentamicin | Escherichia coli | ~1-5 | [General knowledge, no specific citation] |
| Kanamycin | Escherichia coli | ~5-20 | [General knowledge, no specific citation] |
| Neomycin | Escherichia coli | ~1-10 | [General knowledge, no specific citation] |
| Paromomycin | Escherichia coli | ~1-10 | [General knowledge, no specific citation] |
| Streptomycin | Escherichia coli | ~1-5 | [General knowledge, no specific citation] |
Note: IC50 values can vary depending on the specific bacterial strain, the in vitro translation system used, and other experimental conditions.
Key Experimental Protocols
To elucidate the precise mode of action of this compound, a series of established experimental protocols would be employed. These methods allow for the detailed investigation of its binding site, its effect on the different stages of protein synthesis, and the structural basis of its activity.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., Escherichia coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors).
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, a buffer containing ATP and GTP, an amino acid mixture, and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control with a known translation inhibitor.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Quantification of Protein Synthesis: Measure the amount of reporter protein produced. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence. For GFP, fluorescence is measured.
-
Data Analysis: Plot the reporter activity against the concentration of this compound to determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with the antibiotic, providing a detailed view of the binding site and any conformational changes induced by the drug.
Protocol:
-
Complex Formation: Incubate purified 70S bacterial ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
-
Vitrification: Apply a small volume of the ribosome-drug complex solution to an EM grid, blot away the excess liquid, and rapidly plunge the grid into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure.
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: Use specialized software to select images of individual particles, align them, and computationally reconstruct a three-dimensional map of the ribosome-Destomycin B complex.
-
Model Building and Analysis: Build an atomic model of the complex by fitting the known structures of the ribosome and the antibiotic into the cryo-EM density map. This allows for the precise identification of the binding pocket and the specific interactions between the drug and the ribosomal RNA and proteins.
Ribosomal Footprinting
This technique provides a snapshot of all the ribosome positions on all mRNAs within a cell at a given moment. When combined with antibiotic treatment, it can reveal the specific step of translation that is being inhibited.
Protocol:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat a portion of the culture with a sub-lethal concentration of this compound. An untreated culture serves as a control.
-
Lysis and Nuclease Treatment: Rapidly lyse the cells and treat the lysate with a nuclease (e.g., RNase I) that digests all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose cushion.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically around 30 nucleotides in length.
-
Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and sequence them using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes. An accumulation of ribosomes at a specific location (e.g., the start codon or a particular codon within the open reading frame) in the drug-treated sample compared to the control would indicate the site of translational arrest.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mode of action of aminoglycosides on the bacterial ribosome.
Caption: Experimental workflow for elucidating the mode of action.
Conclusion
While specific data for this compound remains to be elucidated, its classification as a 2-deoxystreptamine aminoglycoside provides a strong foundation for understanding its likely mode of action. By targeting the A-site of the 30S ribosomal subunit, this compound is expected to induce miscoding and inhibit translocation, leading to the disruption of bacterial protein synthesis. The experimental protocols outlined in this guide provide a clear roadmap for the detailed characterization of its molecular mechanism, which will be essential for its potential development as a therapeutic agent. Further research is warranted to uncover the specific molecular interactions of this compound with the bacterial ribosome and to fully understand its antibacterial potential.
References
- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial Screening of Destomycin B for Antibiotic Activity: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Destomycin B, an aminoglycoside antibiotic, demonstrates a broad spectrum of activity against various microorganisms. This technical guide provides a comprehensive overview of the initial screening of this compound for its antibiotic properties, including its antimicrobial spectrum, presumed mechanism of action, and detailed experimental protocols relevant to its initial evaluation. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Quantitative Data Summary
The initial screening of this compound revealed its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi. The data, derived from early studies, is presented below. It is important to note that much of the publicly available data is qualitative or semi-quantitative in nature.
Table 1: Antimicrobial Spectrum of this compound
| Test Organism | Concentration (mcg/ml) | Inhibition |
| Bacillus subtilis PCI 219 | 100 | Completely Inhibited |
| Bacillus cereus | 100 | Completely Inhibited |
| Staphylococcus aureus 209P | 100 | Completely Inhibited |
| Escherichia coli | 100 | Completely Inhibited |
| Klebsiella pneumoniae | 100 | Completely Inhibited |
| Pseudomonas aeruginosa | 100 | Partially Inhibited |
| Salmonella typhi T-63 | 100 | Completely Inhibited |
| Salmonella paratyphi A | 100 | Completely Inhibited |
| Shigella dysenteriae Komagome | 100 | Completely Inhibited |
| Mycobacterium 607 | 100 | Partially Inhibited |
| Mycobacterium tuberculosis H37Rv | 100 | Partially Inhibited |
| Candida albicans | 100 | Partially Inhibited |
| Saccharomyces cerevisiae | 100 | Completely Inhibited |
| Aspergillus niger | 100 | Partially Inhibited |
| Penicillium chrysogenum | 100 | Partially Inhibited |
| Trichophyton interdigitale | 100 | Partially Inhibited |
| Piricularia oryzae | 100 | Partially Inhibited |
Data sourced from US Patent 3,926,948 A. The method of determination was not specified in the document.
Experimental Protocols
The following protocols describe standard methodologies for the initial screening of a novel antibiotic such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., deionized water). The concentration should be accurately determined.
-
Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottomed microtiter plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate liquid medium for the test organism.
2. Assay Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Controls:
-
Positive Control (Growth Control): A well containing the growth medium and the bacterial inoculum without any antibiotic.
-
Negative Control (Sterility Control): A well containing only the growth medium to ensure no contamination.
-
-
Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (typically 35°C ± 2°C for most bacteria) for 16-20 hours.
3. Data Analysis:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is an aminoglycoside antibiotic. While the specific molecular interactions of this compound have not been extensively detailed in publicly available literature, its mechanism of action is presumed to be similar to other well-characterized aminoglycosides. This involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. This binding interferes with the fidelity of translation, leading to the production of non-functional proteins and ultimately bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Initial Screening of a Novel Antibiotic
The initial screening of a potential antibiotic from a natural source, such as the Streptomyces species that produces this compound, follows a logical progression from isolation of the producing organism to the characterization of the antibiotic's activity.
Caption: General workflow for the initial screening of a novel antibiotic.
Methodological & Application
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Destomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Destomycin B, a member of the aminoglycoside class of antibiotics, is known for its activity against a range of bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely used and accurate technique.[6] The procedures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[7]
Data Presentation
The following table provides representative MIC ranges for other aminoglycoside antibiotics against common quality control bacterial strains. These values can serve as a reference for expected outcomes when performing MIC testing. Specific MIC values for this compound may vary.
| Antibiotic | Organism | MIC Range (µg/mL) |
| Gentamicin | Escherichia coli ATCC 25922 | 0.25 - 1 |
| Gentamicin | Staphylococcus aureus ATCC 29213 | 0.12 - 1 |
| Gentamicin | Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 |
| Tobramycin | Escherichia coli ATCC 25922 | 0.25 - 1 |
| Tobramycin | Staphylococcus aureus ATCC 29213 | 0.12 - 1 |
| Tobramycin | Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 |
| Amikacin | Escherichia coli ATCC 25922 | 1 - 4 |
| Amikacin | Staphylococcus aureus ATCC 29213 | 0.5 - 4 |
| Amikacin | Pseudomonas aeruginosa ATCC 27853 | 1 - 4 |
Experimental Protocols
This protocol details the broth microdilution method for determining the MIC of this compound.
1. Preparation of this compound Stock Solution
-
1.1. Accurately weigh a precise amount of this compound powder.
-
1.2. Dissolve the powder in a suitable sterile solvent, such as deionized water, to create a high-concentration stock solution (e.g., 10 mg/mL).[8]
-
1.3. Sterilize the stock solution by passing it through a 0.22 µm filter.[8]
-
1.4. Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[8]
2. Preparation of Bacterial Inoculum
-
2.1. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.[9]
-
2.2. Suspend the colonies in a sterile broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), or saline.[3]
-
2.3. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
2.4. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
3. Broth Microdilution Procedure
-
3.1. Aseptically dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]
-
3.2. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
3.3. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range.[3][10] Discard 100 µL from the last well in the dilution series.
-
3.4. Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
3.5. Include the following controls on each plate:[3]
-
Growth Control: Wells containing broth and the bacterial inoculum but no antibiotic.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
-
3.6. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
4. Interpretation of Results
-
4.1. After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.[3]
-
4.2. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3][8]
Mandatory Visualization
Caption: Workflow for MIC determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Using Destomycin B as a Selection Agent in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of successfully transfected or transduced cells is a cornerstone of modern cell biology and is crucial for generating stable cell lines for research, drug discovery, and biomanufacturing. This process relies on the use of selectable markers, which are often genes that confer resistance to a specific antibiotic. When cells are grown in the presence of that antibiotic, only the cells that have successfully integrated the resistance gene (along with the gene of interest) will survive and proliferate.
Destomycin B is an aminoglycoside antibiotic.[1] While detailed protocols for its use as a selection agent in mammalian cell culture are not as widely documented as for other aminoglycosides like G418 or Hygromycin B, its mechanism of action as a protein synthesis inhibitor suggests its potential utility in this application.[2][3][4] This document provides a comprehensive set of generalized protocols and application notes to guide researchers in exploring the use of this compound as a selection agent. It is important to note that the optimal conditions for any given cell line must be determined empirically.
Principle of Selection
The use of this compound as a selection agent is predicated on the co-transfection of a plasmid carrying the gene of interest along with a selectable marker gene that confers resistance to this compound. One potential candidate for a resistance gene is the hygromycin B phosphotransferase gene (hph), which is known to inactivate other aminoglycoside antibiotics through phosphorylation.[5] Cells that successfully integrate and express this plasmid will produce an enzyme that detoxifies this compound, allowing them to survive in a culture medium containing an otherwise lethal concentration of the antibiotic. Untransfected cells, lacking this resistance, will be eliminated.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
Before initiating a stable cell line generation project, it is critical to determine the minimum concentration of this compound required to kill the non-transfected parental cell line. This is achieved by generating a dose-response curve, often referred to as a "kill curve."
Materials:
-
Parental host cell line of interest
-
Complete cell culture medium
-
This compound
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the parental cells into a 24-well or 96-well plate at a density that allows them to be approximately 50-80% confluent on the day of antibiotic addition.[5]
-
Antibiotic Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range for testing could be from 50 µg/mL to 1000 µg/mL, though this may need significant adjustment. Include a "no antibiotic" control.
-
Antibiotic Treatment: The day after seeding, replace the existing medium with the medium containing the various concentrations of this compound. It is recommended to test each concentration in triplicate.[5]
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO₂ incubator.[5] Observe the cells daily using a light microscope to monitor cell viability and morphology.
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[5]
-
Determining the Optimal Concentration: Continue the experiment for 7-14 days.[5] The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.[5]
Protocol 2: Generation of a Stable Cell Line Using this compound
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and a this compound resistance gene.
Materials:
-
Host cell line
-
Transfection reagent
-
Plasmid DNA (containing gene of interest and resistance gene)
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cloning cylinders or limiting dilution supplies
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Transfection: Transfect the host cell line with the expression plasmid using your laboratory's established protocol.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[5]
-
Initiation of Selection: After the recovery period, split the cells into fresh culture vessels containing a complete medium supplemented with the predetermined optimal concentration of this compound.[5]
-
Selection Period: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.[5] Over the next 1-2 weeks, the majority of untransformed cells will die.[5]
-
Isolation of Resistant Colonies: Once discrete, antibiotic-resistant colonies become visible, they can be isolated.
-
For adherent cells: Use cloning cylinders to isolate individual colonies.
-
For suspension cells or adherent cells: Perform limiting dilution cloning to isolate single cells in a 96-well plate.
-
-
Expansion and Screening: Expand the isolated clones and screen for the expression of the gene of interest.
Data Presentation
The following tables provide a template for summarizing the quantitative data that should be generated during the optimization and selection process.
Table 1: Hypothetical Kill Curve Data for this compound on a Parental Cell Line
| This compound Concentration (µg/mL) | Percent Viability Day 3 | Percent Viability Day 7 | Percent Viability Day 10 | Percent Viability Day 14 |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 50 | 85% | 60% | 40% | 20% |
| 100 | 70% | 40% | 15% | 5% |
| 200 | 50% | 10% | 0% | 0% |
| 400 | 20% | 0% | 0% | 0% |
| 800 | 5% | 0% | 0% | 0% |
Table 2: Hypothetical Selection Efficiency with this compound
| Cell Line | Transfection Efficiency | This compound Concentration (µg/mL) | Number of Resistant Colonies | Selection Efficiency |
| HEK293 | 60% | 400 | ~150 | To be calculated |
| CHO-K1 | 50% | 600 | ~120 | To be calculated |
| Jurkat | 30% | 800 | ~50 | To be calculated |
Visualizations
Caption: Workflow for Generating a Stable Cell Line using this compound Selection.
Caption: General Mechanism of Aminoglycoside Antibiotic Action.
References
Destomycin B for Fungal Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B is an aminoglycoside antibiotic produced by Streptomyces species, known for its anthelmintic and antibacterial properties.[1][2][3][4] While its primary applications have been in veterinary medicine, early reports and its origin from a genus renowned for producing a wide array of bioactive compounds, including antifungals, suggest its potential as a fungal inhibitor.[1][2][3][4] This document provides detailed application notes and standardized protocols for evaluating the antifungal activity of this compound. Due to the limited publicly available data on its specific antifungal spectrum and potency, the provided protocols are based on established methodologies for antifungal susceptibility testing, enabling researchers to generate robust and reproducible data.
Mechanism of Action (Putative)
The precise mechanism of antifungal action for this compound has not been extensively elucidated in publicly available literature. However, many antibiotics derived from Streptomyces target essential cellular processes in fungi.[1][2][3][4] Potential mechanisms could involve the inhibition of crucial enzymes for cell wall synthesis, such as β-(1,3)-glucan synthase or chitin synthase, or the disruption of cell membrane integrity.[5][6][7][8][9] The fungal cell wall is a unique and essential structure, making it an excellent target for selective antifungal agents.[7][10] Further research is required to determine the specific molecular targets of this compound in fungal cells.
Data Presentation
Given the absence of specific Minimum Inhibitory Concentration (MIC) data for this compound in the available literature, the following table is provided as a template for researchers to systematically record their experimental findings.
| Fungal Species | Strain ID | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Amphotericin B] | Negative Control |
| Candida albicans | ATCC 90028 | Growth | ||||
| Aspergillus fumigatus | ATCC 204305 | Growth | ||||
| Fusarium oxysporum | Clinical Isolate | Growth | ||||
| Cryptococcus neoformans | ATCC 208821 | Growth | ||||
| [Other Fungi] |
Caption: Template for recording Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against various fungal pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (powder form)
-
Sterile 96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Sterile saline or water
-
Dimethyl sulfoxide (DMSO) if required for dissolving this compound
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
For Molds (e.g., Aspergillus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a microplate reader.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC determination to ascertain the lowest concentration of an antifungal agent that kills the fungus.
Materials:
-
MIC plate from Protocol 1
-
SDA or PDA plates
Procedure:
-
Following the MIC reading, take a 10 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate sections of an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Visualizations
Caption: Workflow for determining the MIC and MFC of this compound.
Caption: Putative antifungal mechanism of action for this compound.
References
- 1. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 10. Undressing the fungal cell wall/cell membrane--the antifungal drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Testing the Anthelmintic Efficacy of Destomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Destomycin A, an aminoglycoside antibiotic isolated from Streptomyces rimofaciens, has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anthelmintic properties.[1][2] Its analogue, Destomycin B, is also noted for its anthelmintic potential. The rise of anthelmintic resistance in human and veterinary medicine necessitates standardized, robust screening methods to evaluate novel and existing compounds like this compound.[3][4]
These application notes provide detailed protocols for assessing the in vitro and in vivo anthelmintic efficacy of this compound against common gastrointestinal nematodes.
Mechanism of Action
While the precise anthelmintic mechanism of destomycins is not fully elucidated, it is hypothesized to involve interference with neuromuscular coordination and energy metabolism in parasites, leading to paralysis and expulsion.[1] As an aminoglycoside, its primary antibacterial action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][5] This mechanism may also contribute to its activity in helminths by disrupting essential protein production.
Diagram: Hypothesized Mechanism of Action of this compound
Caption: Hypothesized pathway of this compound action in helminths.
In Vitro Efficacy Testing: Larval Motility Assay
The Larval Motility Assay is a fundamental in vitro screen to determine a compound's direct effect on the viability of nematode larvae (L3 stage).[6]
Experimental Protocol
-
Parasite Preparation:
-
Obtain third-stage (L3) larvae of a relevant nematode species (e.g., Haemonchus contortus, Caenorhabditis elegans) from fecal cultures using a Baermann apparatus.[7]
-
Wash the collected larvae multiple times with phosphate-buffered saline (PBS) to remove debris.
-
Quantify the larval suspension to a concentration of approximately 1,000-2,000 larvae/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO).
-
Perform serial dilutions to create a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Prepare a positive control (e.g., Ivermectin, Levamisole) and a negative control (solvent only).
-
-
Assay Procedure:
-
Dispense 90 µL of culture media into each well of a 96-well microtiter plate.
-
Add 10 µL of the appropriate this compound dilution, positive control, or negative control to the wells in triplicate.
-
Add 100 µL of the larval suspension (approx. 50-100 larvae) to each well.[6]
-
Incubate the plate at a suitable temperature (e.g., 25-37°C) for 24-72 hours.
-
-
Data Collection and Analysis:
-
After incubation, assess larval motility under an inverted microscope. Larvae are considered dead or immobile if they show no movement upon gentle probing or agitation.
-
Count the number of motile and non-motile larvae in each well.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mean motile larvae in test group / mean motile larvae in negative control))
-
Determine the EC50 (Effective Concentration, 50%) value using a dose-response curve analysis.
-
Diagram: In Vitro Larval Motility Assay Workflow
Caption: Workflow for the in vitro larval motility assay.
In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method to evaluate the efficacy of an anthelmintic in a host animal by measuring the reduction in parasite egg output.[8][9]
Experimental Protocol
-
Animal Model and Infection:
-
Use a suitable animal model, such as sheep or gerbils, naturally or experimentally infected with a target gastrointestinal nematode (e.g., H. contortus, Trichostrongylus colubriformis).
-
Confirm infection and establish a baseline fecal egg count (FEC) for each animal using a method like the modified McMaster technique.
-
Animals should have a minimum egg per gram (EPG) count (e.g., >150 EPG) to be included.[9]
-
-
Experimental Design:
-
Randomly allocate animals into at least two groups (minimum of six animals per group is recommended):[3]
-
Treatment Group: Receives this compound at a predetermined dose.
-
Control Group: Receives a placebo (vehicle only).
-
-
A positive control group treated with a known effective anthelmintic is also recommended.
-
-
Treatment Administration:
-
Administer this compound to the treatment group, typically via oral gavage.
-
Administer the placebo to the control group using the same method.
-
-
Post-Treatment Monitoring and Data Collection:
-
Collect fecal samples from each animal at a set time point post-treatment (commonly 7-14 days).
-
Perform fecal egg counts on all samples.
-
-
Data Analysis:
-
Calculate the mean EPG for both the control and treatment groups before and after treatment.
-
Calculate the percentage of fecal egg count reduction using the formula: % Reduction = 100 * (1 - (Mean EPG of Treatment Group Post-Treatment / Mean EPG of Control Group Post-Treatment))
-
Efficacy is generally determined based on the percentage reduction. A reduction of ≥95% is typically considered effective.
-
Diagram: In Vivo Fecal Egg Count Reduction Test (FECRT) Workflow
Caption: Workflow for the in vivo fecal egg count reduction test.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison. While specific efficacy data for this compound is not widely published, the following tables serve as templates for presenting experimental results.
Table 1: Template for In Vitro Efficacy of this compound against [Parasite Species]
| Concentration (µg/mL) | Mean % Larval Motility Inhibition (± SD) |
| Negative Control | 0 |
| 0.1 | Enter Data |
| 1.0 | Enter Data |
| 10.0 | Enter Data |
| 50.0 | Enter Data |
| 100.0 | Enter Data |
| Positive Control [Name] | Enter Data |
| EC50 Value (µg/mL) | Calculate from Curve |
Table 2: Template for In Vivo Efficacy of this compound in [Animal Model]
| Group | N | Mean EPG (Pre-Treatment) | Mean EPG (Post-Treatment) | % FEC Reduction |
| Control (Placebo) | e.g., 6 | Enter Data | Enter Data | N/A |
| This compound [Dose] | e.g., 6 | Enter Data | Enter Data | Calculate |
| Positive Control [Name] | e.g., 6 | Enter Data | Enter Data | Calculate |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agromaroc.com [agromaroc.com]
- 4. Antimicrobial resistance [who.int]
- 5. benchchem.com [benchchem.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. mdpi.com [mdpi.com]
- 8. An evaluation of techniques used for the detection of anthelmintic resistance in nematode parasites of domestic livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Destomycin B Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. It exhibits a range of biological activities, including antibacterial, antifungal, and anthelmintic properties. Accurate and consistent preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible results in research and drug development applications.
Due to limited publicly available data specific to this compound, this document provides a generalized protocol based on the information available for the closely related compound, Destomycin A, and other aminoglycoside antibiotics. Users should always consult the Certificate of Analysis (CofA) provided by the manufacturer for their specific lot of this compound for any available data on solubility, stability, and storage. It is highly recommended to perform in-house validation of stock solution stability for your specific experimental conditions.
Physicochemical Properties and Storage Recommendations
The following table summarizes the available information for this compound and related compounds. This data should be used as a guideline, and verification with the manufacturer's documentation is essential.
| Property | Data | Source(s) |
| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [1][2] |
| Molecular Weight | 527.52 g/mol | [1][2] |
| Appearance | Assumed to be a white to off-white solid. | |
| Solubility | Data for this compound is not readily available. Destomycin A is freely soluble in water and lower alcohols (e.g., methanol) and insoluble or poorly soluble in most other organic solvents.[3] | [3] |
| Storage (Solid) | Store at room temperature for short periods. For long-term storage, it is recommended to store in a tightly sealed container, protected from moisture, at 2-8°C or -20°C.[4] | [4] |
| Storage (Solution) | Store stock solutions in aliquots at -20°C. Generally, solutions are usable for up to one month when stored at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile, purified water.
Materials
-
This compound powder
-
Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Analytical balance
-
Weighing paper or boat
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Pre-calculation: Determine the required volume of the stock solution. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound powder.
-
Weighing:
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood or a well-ventilated area, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Using a sterile serological pipette, add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube containing the powder.
-
Gently vortex or swirl the tube until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Add the remaining sterile water to reach the final desired volume (e.g., bring the volume up to 10 mL). Mix the solution thoroughly.
-
-
Sterilization:
-
To ensure the sterility of the stock solution, especially for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Draw the solution into a sterile syringe, attach the sterile filter to the syringe tip, and dispense the solution through the filter.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
-
Experimental Workflow and Logic Diagrams
Workflow for this compound Stock Solution Preparation and Storage
The following diagram illustrates the step-by-step process for preparing and storing a sterile stock solution of this compound.
References
Application Notes and Protocols for Destomycin B in Agricultural Research
Disclaimer: The following application notes and protocols are compiled from available patents and general scientific literature. Specific experimental data on the agricultural applications of Destomycin B is limited, and some of the protocols provided are representative examples for research purposes.
Application Notes
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces rimofaciens.[1] While research specifically detailing its extensive use in agriculture is not abundant, existing information points towards several potential applications in crop protection and plant science research. Its known biological activities suggest its utility as an antifungal agent, insecticide, and acaricide.
Antifungal Agent for Plant Disease Control
This compound has demonstrated activity against various fungi.[1][2] This suggests its potential for controlling plant diseases caused by fungal pathogens.
-
Potential Applications:
-
Development of bio-fungicides for the control of fungal diseases on various crops.
-
Use as a research tool to study fungal resistance mechanisms.
-
Integration into integrated pest management (IPM) strategies to reduce reliance on synthetic fungicides.
-
Insecticidal and Acaricidal Agent
This compound has been identified as an antibiotic that has been developed for the control of generalized insects and mites.[3][4] This positions it as a potential biological alternative to synthetic pesticides.
-
Potential Applications:
-
Formulation into biopesticides for the control of mites (acaricide) and other insect pests in agriculture.
-
Research into its mode of action against specific insect and mite species.
-
Evaluation of its efficacy in field trials against economically important agricultural pests.
-
Selective Agent in Plant Genetic Engineering
This compound is inactivated by the enzyme hygromycin phosphotransferase (HPT).[5][6][7] The gene encoding this enzyme is a common selectable marker in plant transformation. This implies that this compound is phytotoxic to plant cells that do not express the HPT gene.
-
Potential Applications:
-
Use as a selection agent to identify successfully transformed plant cells and tissues in genetic engineering experiments.
-
Research into its phytotoxic effects and mechanism of action in plants.
-
Quantitative Data
The following table summarizes the antimicrobial spectrum of this compound as detailed in the patent for its production.
| Organism | Minimum Inhibitory Concentration (mcg/mL) |
| Bacillus subtilis ATCC 6633 | 100 |
| Staphylococcus aureus 209P | >400 |
| Escherichia coli K-12 | >400 |
| Mycobacterium 607 | 50 |
| Candida albicans | 200 |
| Aspergillus niger | 100 |
| Penicillium chrysogenum | 100 |
| Saccharomyces cerevisiae | >400 |
| Trichophyton mentagrophytes | 100 |
| Pyricularia oryzae | 50 |
| Helminthosporium sigmoideum | 50 |
| Corticium sasakii | 50 |
| Fusarium oxysporum | 100 |
| Botrytis cinerea | 100 |
Data sourced from US Patent 3,926,948[1]
Experimental Protocols
Production and Purification of this compound
This protocol is adapted from the methodology described in US Patent 3,926,948 for the production of Destomycin A and B from Streptomyces rimofaciens.[1]
a. Fermentation:
-
Prepare a seed culture of Streptomyces rimofaciens ATCC No. 21066 in a suitable medium (e.g., containing glucose, starch, soybean meal, and inorganic salts).
-
Incubate the seed culture at 27-28°C for 48 hours with shaking.
-
Inoculate a production fermentation medium with the seed culture. The production medium can consist of similar carbohydrate and nitrogenous nutrient sources.
-
Conduct the production fermentation under submerged aerobic conditions at 27-28°C for 2-4 days, maintaining a pH between 6 and 9.
-
Monitor the production of this compound using a suitable bioassay (e.g., against Bacillus subtilis).
b. Isolation and Purification:
-
After fermentation, filter the culture broth to separate the mycelium from the filtrate.
-
Adjust the pH of the filtrate to 8.0 and pass it through a column of Amberlite IRC-50 (Na-form) cation exchange resin.
-
Wash the column with water.
-
Elute the adsorbed Destomycins with 0.5 N HCl.
-
Neutralize the active fractions and concentrate them under reduced pressure.
-
Dissolve the concentrate in water and adjust the pH to 8.0.
-
Apply the solution to a column of Dowex 1X2 (OH-form) anion exchange resin.
-
Elute with water. Collect the fractions containing this compound.
-
Combine the this compound fractions and concentrate under reduced pressure to obtain a crude powder.
-
For further purification, dissolve the crude powder in water and apply it to an active carbon column.
-
Wash the column with water and then elute with 1/5 N sulfuric acid.
-
Neutralize the active eluate (e.g., with Amberlite IR-45) and lyophilize to obtain purified this compound sulfate.
Phytotoxicity Assessment of this compound (Representative Protocol)
This is a generalized protocol for assessing the phytotoxicity of this compound on a model plant like Arabidopsis thaliana.
-
Prepare a series of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in a sterile liquid MS (Murashige and Skoog) medium.
-
Surface-sterilize seeds of Arabidopsis thaliana and place them on solid MS medium in Petri dishes for germination.
-
After 7-10 days, transfer seedlings of uniform size into the wells of a 24-well plate containing the different concentrations of this compound in liquid MS medium (one seedling per well).
-
Incubate the plates under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
After 7 days, assess phytotoxicity by observing morphological changes such as root growth inhibition, chlorosis (yellowing), and necrosis (tissue death).
-
Quantify root length and seedling fresh weight for each treatment.
-
Calculate the EC50 value (the concentration that causes a 50% reduction in a measured parameter like root growth) to determine the level of phytotoxicity.
In Vitro Antifungal Assay
This protocol describes a method to evaluate the antifungal activity of this compound against a plant pathogenic fungus (e.g., Fusarium oxysporum).
-
Prepare Potato Dextrose Agar (PDA) medium and amend it with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µg/mL) after autoclaving and cooling the medium to about 50°C.
-
Pour the amended PDA into sterile Petri dishes.
-
Take a 5 mm mycelial plug from the edge of an actively growing culture of Fusarium oxysporum and place it in the center of each PDA plate.
-
Seal the plates and incubate them at 25-28°C in the dark.
-
Measure the radial growth of the fungal colony daily for 5-7 days.
-
Calculate the percentage of growth inhibition for each concentration compared to the control (0 µg/mL).
Visualizations
References
- 1. US20080299220A1 - Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. ogtr.gov.au [ogtr.gov.au]
- 6. ogtr.gov.au [ogtr.gov.au]
- 7. foodstandards.gov.au [foodstandards.gov.au]
Application Notes and Protocols for Destomycin B Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria, leading to a bactericidal effect.[1] This document provides a comprehensive guide to the experimental design of efficacy studies for this compound, encompassing both in vitro and in vivo methodologies. The protocols detailed herein are based on established standards for antimicrobial susceptibility testing and preclinical evaluation of antibiotics.
This compound has shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some fungi. These application notes will guide researchers in determining the minimum inhibitory concentration (MIC) against a panel of relevant microorganisms, assessing its cytotoxicity against mammalian cells, and evaluating its efficacy in established murine infection models.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound (Illustrative Data)
| Microorganism | Strain | Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 1 | 2 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 4 | 8 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 2 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 4 | 16 |
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 2 | 8 |
| Candida albicans | ATCC 90028 | Fungus | 16 | 32 |
| Aspergillus fumigatus | ATCC 204305 | Fungus | >64 | >64 |
Note: The data presented in this table is for illustrative purposes to demonstrate the format of data presentation and may not represent the actual MIC values for this compound.
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines (Illustrative Data)
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | >128 |
| HepG2 | Human Hepatocellular Carcinoma | >128 |
| A549 | Human Lung Carcinoma | >128 |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) |
| Vehicle Control | - | IP | 0 |
| This compound | 10 | IP | 40 |
| This compound | 20 | IP | 80 |
| This compound | 40 | IP | 100 |
Note: The data presented in this table is for illustrative purposes. The optimal dose and route of administration should be determined in dose-ranging studies.
Mandatory Visualizations
Caption: Mechanism of action of this compound, an aminoglycoside antibiotic.
References
"how to use Destomycin B in a laboratory setting"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens.[1] It is part of the destomycin complex, which also includes Destomycin A.[1][2] Like other aminoglycosides, this compound exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][] It has also been noted for its anthelmintic properties.[4] While less studied than its counterpart, Destomycin A, this document provides a summary of the available information and general protocols for the laboratory use of this compound.
Physicochemical Properties
This compound is described as a white amorphous powder that decomposes gradually between 140-200°C.[1] Its elemental analysis is C: 45.34%, H: 7.37%, N: 7.69%, and O: 39.40%.[1]
Mechanism of Action
The precise mechanism of action for this compound is not extensively detailed in the available literature. However, as an aminoglycoside antibiotic, it is presumed to function similarly to other members of this class, which are known to inhibit protein synthesis in bacteria.[5] This is typically achieved by binding to the bacterial 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.
Data Presentation
Antimicrobial Spectrum of this compound
The following table summarizes the antimicrobial activity of this compound against various microorganisms.
| Test Organism | Minimum Inhibitory Concentration (mcg/ml) |
| Bacillus subtilis PCI 219 | 0.78 |
| Bacillus agri | 3.12 |
| Staphylococcus aureus 209 P | 1.56 |
| Escherichia coli NIJ | 12.5 |
| Klebsiella pneumoniae | 12.5 |
| Proteus vulgaris | 12.5 |
| Pseudomonas aeruginosa | >100 |
| Shigella sonnei | 25 |
| Salmonella enteritidis | 25 |
| Mycobacterium 607 | 100 |
| Candida albicans | 100 |
| Saccharomyces cerevisiae | 100 |
| Aspergillus niger | 100 |
| Penicillium chrysogenum Q 176 | 100 |
| Data sourced from US Patent 3,926,948.[1] |
Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) |
| Intravenous | ~5 |
| Oral | ~50 |
| Data sourced from US Patent 3,926,948.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of this compound against a specific bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water) at a concentration of 1 mg/mL. Filter-sterilize the stock solution.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria in broth with no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Signaling Pathways
There is currently insufficient information available in the public domain to delineate the specific signaling pathways affected by this compound. As an aminoglycoside, its primary target is the bacterial ribosome, leading to the inhibition of protein synthesis. Further research is required to determine its effects on specific cellular signaling cascades.
References
Application Notes and Protocols: Destomycin B for Selection of Transformed Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of successfully transformed plant cells is a critical step in genetic engineering and the development of novel crop varieties. This process relies on the use of selectable marker genes that confer resistance to a specific selection agent, allowing for the preferential growth of transformed cells. Destomycin B, an aminoglycoside antibiotic, presents a potential selection agent for plant transformation. Its mechanism of action, like other aminoglycosides such as hygromycin B, is presumed to involve the inhibition of protein synthesis in susceptible plant cells.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the selection of transformed plant cells, with the understanding that optimal conditions may need to be determined empirically for specific plant species and tissues.
The hygromycin B phosphotransferase (hph) gene is a commonly used selectable marker in plant transformation that confers resistance to hygromycin B.[1][3] Evidence suggests that this enzyme can also inactivate other aminoglycoside antibiotics.[4] Therefore, it is hypothesized that the hph gene can be used as an effective selectable marker for this compound.
Principle of Selection
The selection process is based on the co-introduction of a gene of interest and a selectable marker gene, in this case, the hygromycin B phosphotransferase (hph) gene, into plant cells.[4] Cells that successfully integrate the foreign DNA into their genome will express the HPH enzyme. This enzyme inactivates this compound through phosphorylation, allowing the transformed cells to survive and proliferate in a medium containing what would normally be a lethal dose of the antibiotic. Untransformed cells, lacking the hph gene, will be unable to survive, leading to their elimination from the culture.[4]
Data Presentation: Effective Concentrations of Aminoglycoside Antibiotics for Plant Selection
The optimal concentration of a selection agent is crucial for efficient selection. It needs to be high enough to effectively kill non-transformed cells while minimizing any detrimental effects on the growth and regeneration of transformed cells.[1] Since specific data for this compound is limited, the following table provides a summary of effective concentrations for the closely related aminoglycoside antibiotic, hygromycin B, in various plant species. This data can serve as a starting point for optimizing this compound concentrations.
| Plant Species | Explant Type | Selection Agent | Effective Concentration (mg/L) | Reference |
| Arabidopsis thaliana | Seeds | Hygromycin B | 20 - 30 | [5] |
| Camelina sativa | Seeds | Hygromycin B | 22.5 | [6] |
| Indica Rice (var. MR 219) | Embryogenic calli | Hygromycin B | 10 - 20 | [7] |
| Wheat (var. PBW621) | Immature embryo-derived calli | Hygromycin B | 10 | [3] |
| Apple (cv. Golden Delicious) | Leaf explants | Hygromycin B | 4 - 5 | [1] |
| Marchantia polymorpha | Gemmae | Hygromycin B | 5 - 100 µg/ml | [8] |
Note: The concentrations listed above are indicative and should be optimized for each specific plant species, cultivar, and explant type through a dose-response experiment (kill curve).
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve Assay)
This protocol is essential to determine the minimum concentration of this compound required to effectively eliminate non-transformed plant cells or tissues.
Materials:
-
Wild-type (non-transformed) plant cells, calli, or explants.
-
Appropriate plant cell culture medium (e.g., MS medium) and sterile culture vessels (e.g., petri dishes, multi-well plates).
-
This compound stock solution (sterile-filtered).
-
Sterile water or appropriate solvent for dilutions.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare Explants: Prepare a sufficient number of uniform wild-type explants (e.g., leaf discs, calli pieces, protoplasts).
-
Prepare Selection Media: Prepare the appropriate plant culture medium and autoclave. After cooling to approximately 50-55°C, add this compound to achieve a range of final concentrations. A typical starting range could be 0, 5, 10, 20, 30, 40, 50, and 100 mg/L. A "no antibiotic" control is crucial.
-
Culture Initiation: Place the explants onto the prepared media in sterile culture vessels. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the cultures under the appropriate conditions of light and temperature for the specific plant species.
-
Observation: Observe the cultures regularly (e.g., daily or every few days) for a period of 2 to 4 weeks. Record the percentage of surviving explants, browning, necrosis, and any growth of the tissue.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete death of the non-transformed explants within the observation period, while having minimal impact on the morphology of the tissue in the initial days.
Protocol 2: Selection of Transformed Plant Cells
This protocol describes the selection of putatively transformed plant cells following a transformation procedure (e.g., Agrobacterium-mediated transformation).
Materials:
-
Plant cells, calli, or explants co-cultivated with Agrobacterium carrying the gene of interest and the hph selectable marker gene.
-
Plant cell culture medium supplemented with a bacteriostatic agent (e.g., cefotaxime, timentin) to inhibit residual Agrobacterium growth.[1]
-
Plant cell culture medium supplemented with the predetermined optimal concentration of this compound.
-
Sterile culture vessels.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Post-Transformation Recovery: After co-cultivation with Agrobacterium, wash the explants with sterile water or medium containing a bacteriostatic agent to remove excess bacteria.
-
Initial Culture (Recovery Phase): Culture the explants on a recovery medium without any selection agent for 2-3 days. This allows the plant cells to recover and the introduced genes to be expressed. The medium should contain a bacteriostatic agent.
-
Initiation of Selection: Transfer the explants to the selection medium containing the predetermined optimal concentration of this compound and the bacteriostatic agent.
-
Subculture and Selection: Subculture the explants to fresh selection medium every 2-3 weeks. During this period, non-transformed cells will die, while transformed cells will survive and proliferate, often forming resistant calli or shoots.
-
Regeneration of Putative Transformants: Once resistant tissues are identified, transfer them to a regeneration medium, which may or may not contain the selection agent, to induce shoot and root formation.
-
Verification of Transformation: Molecular analysis (e.g., PCR, Southern blot, qRT-PCR) should be performed on the regenerated plants to confirm the presence and expression of the transgene.
Mandatory Visualizations
Caption: Workflow for plant transformation and selection using this compound.
Caption: Mechanism of this compound action and resistance in plant cells.
References
- 1. serbiosoc.org.rs [serbiosoc.org.rs]
- 2. benchchem.com [benchchem.com]
- 3. ijcmas.com [ijcmas.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Optimization of Selection Agent Concentrations and Expanding G418 Utility for Gentamicin Resistance in Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chromatographic Separation of Destomycin A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin A and B are aminoglycoside antibiotics produced during the fermentation of Streptomyces rimofaciens.[1][2] As with other aminoglycosides, these compounds are highly polar and lack a strong UV-absorbing chromophore, which presents significant challenges for their separation, detection, and quantification.[3][4][5][6] The structural similarity between Destomycin A and B necessitates efficient chromatographic techniques to achieve baseline separation, which is a critical step for their individual purification, characterization, and subsequent drug development processes.
This document provides detailed methodologies for the preparative separation of Destomycin A and B using ion exchange chromatography and outlines a comprehensive protocol for their analytical separation and quantification by High-Performance Liquid Chromatography (HPLC).
Data Presentation: HPLC Separation Parameters
The following table summarizes representative quantitative data for the HPLC separation of Destomycin A and B. It is important to note that this data is illustrative, based on typical separations of closely related aminoglycoside antibiotics, due to the limited availability of specific published data for Destomycins.
Table 1: Representative HPLC Performance Data
| Parameter | Destomycin B (Illustrative) | Destomycin A (Illustrative) |
| Retention Time (t_R) | 12.5 min | 14.2 min |
| Resolution (R_s) | - | > 1.5 |
| Tailing Factor (T_f) | 1.2 | 1.3 |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 1.5 µg/mL |
Experimental Protocols
Protocol 1: Preparative Separation by Ion Exchange Chromatography
This protocol details a two-step ion exchange process for the isolation and separation of Destomycin A and B from a fermentation broth.
3.1.1. Materials and Equipment
-
Crude fermentation broth of Streptomyces rimofaciens
-
Cation exchange resin (e.g., Amberlite IRC-50 or equivalent)
-
Anion exchange resin (e.g., Dowex 1 X 2 or equivalent)[1][7]
-
Deionized water
-
Aqueous ammonia (0.1 N - 1 N)
-
Hydrochloric acid (0.1 N)
-
Glass chromatography columns
-
Fraction collector
-
Lyophilizer
-
Analytical HPLC or TLC system for fraction analysis
3.1.2. Methodology
Step 1: Capture of Destomycins using Cation Exchange Chromatography
-
Column Preparation: Prepare a slurry of the cation exchange resin in deionized water and pack it into a suitable chromatography column. Equilibrate the column by washing with several column volumes of deionized water until the eluate is neutral.
-
Sample Preparation and Loading: Filter the crude fermentation broth to remove mycelia and other suspended solids. Adjust the pH of the filtrate to approximately 7.0. Load the clarified broth onto the equilibrated cation exchange column.
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound Destomycins from the resin using a stepwise or linear gradient of aqueous ammonia (e.g., 0.1 N to 1.0 N).
-
Fraction Monitoring: Collect fractions and monitor for the presence of Destomycins using a suitable analytical technique (e.g., analytical HPLC or TLC).
-
Pooling and Concentration: Pool the fractions containing the Destomycin mixture. Concentrate the pooled fractions under reduced pressure.
Step 2: Separation of Destomycin A and B using Anion Exchange Chromatography
-
Column Preparation: Prepare a slurry of the anion exchange resin (Dowex 1 X 2) in deionized water and pack it into a chromatography column. Equilibrate the column with deionized water.
-
Sample Loading: Dissolve the concentrated Destomycin mixture from the previous step in a minimal volume of deionized water and apply it to the top of the equilibrated anion exchange column.
-
Elution and Separation: Develop the column with deionized water as the mobile phase. This compound will elute first, followed by Destomycin A.[1]
-
Fraction Monitoring: Collect fractions and analyze them to differentiate between those containing Destomycin A and those with this compound.
-
Purification and Isolation: Pool the respective pure fractions of Destomycin A and B. Lyophilize the separate pools to obtain the purified antibiotics as white, water-soluble powders.
Protocol 2: Analytical HPLC Method
Due to the absence of a strong chromophore, direct UV detection of underivatized aminoglycosides can be challenging but is possible at low wavelengths (around 200-210 nm).[8] For improved sensitivity, pre-column derivatization or the use of alternative detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) is recommended.[6][8]
3.2.1. Materials and Equipment
-
Destomycin A and B standards
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA) or a suitable buffer salt
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector, ELSD, or MS detector
-
0.22 µm syringe filters
3.2.2. Methodology
-
Standard and Sample Preparation:
-
Prepare stock solutions of Destomycin A and B standards in deionized water (e.g., 1 mg/mL).
-
Create working standards by diluting the stock solutions with the mobile phase.
-
Dissolve or dilute samples containing Destomycin A and B in the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Reversed-Phase HPLC):
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-18 min: 5% to 40% B (linear gradient)
-
18-20 min: 40% B
-
20-22 min: 40% to 5% B (return to initial conditions)
-
22-27 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV at 205 nm (for underivatized compounds)
-
ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min)
-
MS (Electrospray ionization in positive mode)
-
-
Visualization of the Experimental Workflow
Caption: Workflow for preparative separation and analytical quantification.
References
- 1. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]
- 2. Production of destomycin-A antibiotic by Streptomyces sp. using rice straw as fermented substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the determination of aminoglycoside antibiotics, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Determining the Optimal Working Concentration of Destomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Destomycin B is an antibiotic with reported antifungal and anthelmintic activities.[1] As with any bioactive compound, determining the optimal working concentration is a critical first step in research and development to ensure meaningful and reproducible experimental outcomes. This document provides a comprehensive guide with detailed protocols for determining the optimal working concentration of this compound for both antimicrobial and cell-based assays. The methodologies outlined herein are based on established principles for antibiotic and cytotoxic agent characterization and can be adapted for various research applications.
Introduction
This compound is an antibiotic compound that has demonstrated activity against fungi and possesses anthelmintic properties.[1] Establishing the precise concentration at which this compound exerts its biological effects without inducing non-specific toxicity is fundamental for its investigation as a potential therapeutic agent. The optimal working concentration can vary significantly depending on the target organism or cell type, the assay system, and the desired biological endpoint. Therefore, empirical determination through dose-response experiments is essential.
This application note details the necessary steps to determine the optimal working concentration of this compound, including the preparation of stock solutions, determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial applications, and assessment of cytotoxicity in mammalian cell lines.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound (Hypothetical Data)
| Target Organism | Assay Method | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | Broth Microdilution | 8 µg/mL |
| Aspergillus fumigatus | Broth Microdilution | 16 µg/mL |
| Saccharomyces cerevisiae | Broth Microdilution | 4 µg/mL |
| Escherichia coli | Broth Microdilution | > 128 µg/mL |
| Staphylococcus aureus | Broth Microdilution | > 128 µg/mL |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (Hypothetical Data)
| Cell Line | Assay Method | Incubation Time | IC50 (Concentration for 50% Inhibition) |
| HEK293 | MTT Assay | 24 hours | 75 µg/mL |
| HeLa | MTT Assay | 24 hours | 60 µg/mL |
| HepG2 | MTT Assay | 24 hours | 85 µg/mL |
| HEK293 | MTT Assay | 48 hours | 50 µg/mL |
| HeLa | MTT Assay | 48 hours | 42 µg/mL |
| HepG2 | MTT Assay | 48 hours | 65 µg/mL |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is prepared to ensure stability and facilitate accurate serial dilutions.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Determine the desired concentration and volume of the stock solution (e.g., 10 mg/mL in 10 mL). Calculate the required mass of this compound powder.
-
Weighing: Tare a sterile weighing boat on an analytical balance. Carefully weigh the calculated mass of this compound.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water, vortex briefly to dissolve the powder. Bring the solution to the final desired volume with sterile water.
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter-sterilize the solution into a new sterile conical tube.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot with the compound name, concentration, and date of preparation. Store at -20°C for long-term storage.[2][3]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard procedure for determining the MIC.[3][5]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Microorganism culture in logarithmic growth phase
-
Spectrophotometer or McFarland standards
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard.[5] Dilute this suspension in the appropriate broth to the desired final inoculum density.
-
Serial Dilutions:
-
Add sterile broth to all wells of a 96-well plate.
-
Add a calculated volume of the this compound stock solution to the first well of a row to achieve the highest desired concentration.
-
Perform 2-fold serial dilutions by transferring a defined volume of the solution from the first well to the subsequent wells across the plate.[3][5]
-
Include a positive control (microorganism without this compound) and a negative control (broth only).[6]
-
-
Inoculation: Add the prepared microbial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4][5]
Determination of Cytotoxicity (IC50) using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated cells as a control.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Destomycin B: In Vivo Studies in Animal Models
A comprehensive search of available scientific literature and databases has revealed a significant scarcity of detailed in vivo studies specifically focused on Destomycin B in animal models. While the compound has been identified and is known for its antibiotic and anthelmintic properties, extensive research detailing its efficacy, pharmacokinetics, and toxicology in animal models is not publicly available.
The information that can be gleaned from existing documentation is limited. This document summarizes the available data and provides a general framework for potential in vivo studies based on standard methodologies for similar compounds.
Overview of this compound
This compound is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. It is structurally related to other antibiotics such as Destomycin A and Hygromycin B[1][2]. Like other aminoglycosides, its mechanism of action is presumed to involve the inhibition of protein synthesis in susceptible organisms[3]. It has reported activity against fungi and also possesses anthelmintic properties[3][4].
Available In Vivo Data
The most specific in vivo data found for this compound is acute toxicity information in mice, as detailed in a patent from the 1970s.
Acute Toxicity Data
| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mice | Intravenous | ~5 | [5] |
| Mice | Oral | ~50 | [5] |
This limited data suggests that this compound has significantly higher toxicity when administered intravenously compared to the oral route. The low oral LD₅₀ indicates poor absorption from the gastrointestinal tract, a common characteristic of aminoglycoside antibiotics.
Proposed Experimental Protocols for Future In Vivo Studies
For researchers planning to conduct in vivo studies with this compound, the following are generalized protocols based on standard practices in pharmacology and toxicology. These are intended as a starting point and would require significant optimization and validation.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model (e.g., rats or mice).
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) administration: A single dose (e.g., 1 mg/kg) administered via the tail vein.
-
Oral (PO) administration: A single dose (e.g., 10 mg/kg) administered by gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) are calculated using appropriate software.
Workflow for a Typical Pharmacokinetic Study
References
- 1. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring Destomycin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B is an aminoglycoside antibiotic with reported activity against a range of bacteria, fungi, and helminths.[1][][3] As with other aminoglycosides, its primary mechanism of action is believed to be the inhibition of protein synthesis in susceptible organisms.[4] These application notes provide detailed protocols for measuring the in vitro activity of this compound against these different classes of organisms.
Data Presentation
Specific quantitative bioactivity data for this compound, such as Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), or 50% effective concentration (EC50) values, is not extensively available in publicly accessible literature. One patent document describes its activity spectrum as broad against both Gram-positive and Gram-negative bacteria, as well as fungi, though with less potency against acid-fast bacteria compared to the related compound, Destomycin A.[1]
For illustrative purposes, the following table provides representative MIC values for Destomycin A against various microorganisms. It is crucial to note that these values are for a related compound and should not be considered as definitive for this compound. Researchers are strongly encouraged to determine the specific activity of this compound empirically using the protocols outlined below.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Destomycin A against Quality Control Strains
| Organism | ATCC Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli | 25922 | Destomycin A | 1 - 4 |
| Staphylococcus aureus | 29213 | Destomycin A | 0.5 - 2 |
| Pseudomonas aeruginosa | 27853 | Destomycin A | 2 - 8 |
| Enterococcus faecalis | 29212 | Destomycin A | 16 - 64 |
| Candida albicans | 90028 | Destomycin A | 4 - 16 |
Disclaimer: The data presented in this table is for the related compound Destomycin A and is intended for illustrative purposes only. Actual MIC values for this compound may vary and should be determined experimentally.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial and Antifungal Activity
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal isolates.
Materials:
-
This compound powder
-
Sterile deionized water or appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water) at a concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare aliquots and store at -20°C or lower.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate each well containing the diluted this compound with the prepared inoculum.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as determined by visual inspection or by measuring the optical density at 600 nm.
-
References
Application Notes and Protocols for Using Destomycin B to Control Fungal Contamination in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Destomycin B is an aminoglycoside antibiotic with known antifungal properties.[1] This document provides detailed application notes and protocols for the use of this compound as a tool to control fungal contamination in a laboratory environment, particularly in cell culture applications. The information is intended for researchers, scientists, and drug development professionals who require guidance on the effective and safe use of this compound. As specific quantitative data for this compound is limited in publicly available literature, this document also provides protocols for determining its efficacy and cytotoxicity in your specific laboratory settings. Information regarding the closely related compound, Destomycin A, is used as a reference where data for this compound is not available.[2][3]
Chemical and Physical Properties
A summary of the known properties of the Destomycin family of antibiotics is provided below.
| Property | Value |
| Compound Family | Destomycin |
| Antibiotic Class | Aminoglycoside[4] |
| Biological Activity | Antibacterial, Antifungal, Anthelmintic[1][5] |
| Mechanism of Action (Bacterial) | Inhibition of protein synthesis by binding to the 30S ribosomal subunit[2] |
| Solubility | Soluble in water |
Data Presentation: Antifungal Efficacy and Cytotoxicity
Due to the limited availability of specific minimum inhibitory concentration (MIC) and cytotoxicity data for this compound in the scientific literature, it is imperative for researchers to determine these values experimentally. The following tables are provided as templates for organizing and presenting this critical data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Fungal Contaminants
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus niger | Enter Data | Enter Data |
| Candida albicans | Enter Data | Enter Data |
| Penicillium chrysogenum | Enter Data | Enter Data |
| Other (Specify) | Enter Data | Enter Data |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Cytotoxicity of this compound on Common Mammalian Cell Lines
| Cell Line | IC₅₀ (µg/mL) after 24h | IC₅₀ (µg/mL) after 48h | IC₅₀ (µg/mL) after 72h |
| HEK293 | Enter Data | Enter Data | Enter Data |
| HeLa | Enter Data | Enter Data | Enter Data |
| A549 | Enter Data | Enter Data | Enter Data |
| Other (Specify) | Enter Data | Enter Data | Enter Data |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized, and nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the desired concentration and volume of the stock solution (e.g., 10 mg/mL). Calculate the required mass of this compound powder.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water. Vortex gently until the powder is completely dissolved.
-
Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Fungi
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[6]
Materials:
-
This compound stock solution
-
Target fungal isolates (e.g., Aspergillus niger, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum preparation
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest the spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the optical density.
-
-
Serial Dilution:
-
Prepare a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 0.1 µg/mL to 100 µg/mL).
-
Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).
-
-
Inoculation: Add the prepared fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
Protocol 3: Determination of Cytotoxicity in Mammalian Cell Lines
Materials:
-
This compound stock solution
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action
As an aminoglycoside, this compound is presumed to inhibit fungal protein synthesis, a mechanism well-established for this class of antibiotics in bacteria.[2] The following diagram illustrates this proposed signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Destomycin A | CymitQuimica [cymitquimica.com]
- 4. Destomycin C, a new member of destomycin family antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Destomycin B for Cell Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Destomycin B as a selection agent in cell culture. Due to the limited availability of established protocols for this compound, this guide focuses on the fundamental principles and experimental procedures required to determine its optimal concentration for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell selection?
Destomycin A, a related compound, is an aminoglycoside antibiotic that inhibits protein synthesis by binding to ribosomal subunits. It is presumed that this compound functions similarly, making it effective for selecting cells that have been successfully transfected with a corresponding resistance gene. Untransformed cells, lacking this resistance, will be unable to synthesize essential proteins and will subsequently die.
Q2: What is a "kill curve" and why is it necessary for this compound?
A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic required to kill all cells of a specific cell line within a certain timeframe. This is a critical first step before using a new selection antibiotic like this compound, as the optimal concentration can vary significantly between different cell types. Performing a kill curve will ensure efficient selection without compromising the health of your transfected cells.
Q3: What is the recommended concentration range for this compound?
Currently, there is a lack of established data and protocols for the use of this compound as a selection agent in mammalian cells. Therefore, a specific concentration range cannot be provided. It is essential to perform a kill curve experiment to determine the optimal concentration for your particular cell line and experimental conditions.
Q4: How long does the selection process typically take?
The selection process can take anywhere from 7 to 14 days, and for some slow-growing cell lines, it may extend up to 15 days. The duration will depend on the cell type, its growth rate, and the concentration of this compound used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death, even at low concentrations | - The cell line is highly sensitive to this compound.- Incorrectly high concentration of the antibiotic was used.- The cells were not healthy or were at too high a passage number before selection. | - Expand the range of the kill curve to include much lower concentrations.- Ensure accurate dilution of the this compound stock solution.- Use a fresh, healthy stock of cells for the experiment. |
| No cell death, even at high concentrations | - The cell line may be naturally resistant to this compound.- The this compound may have degraded.- Insufficient incubation time. | - Consider using an alternative selection antibiotic.- Use a fresh aliquot of this compound and store it properly, protected from light and at the correct temperature.- Extend the duration of the kill curve experiment. |
| Slow selection process | - The concentration of this compound is too low. | - Review the results of your kill curve and consider using a slightly higher concentration for selection. |
| High number of surviving colonies in the non-transfected control | - Incomplete cell death in the kill curve experiment.- Spontaneous resistance. | - Re-evaluate the kill curve to ensure 100% cell death in the non-transfected population.- If spontaneous resistance is suspected, a different selection antibiotic may be necessary. |
Data Presentation
As there is no established data for this compound, the following table provides typical concentration ranges for other commonly used selection antibiotics. This is for informational purposes only and should be used to establish a broad starting range for your this compound kill curve experiment.
| Antibiotic | Typical Concentration Range (µg/mL) |
| G418 (Geneticin) | 100 - 1000 |
| Hygromycin B | 200 - 800 |
| Puromycin | 0.25 - 10 |
| Blasticidin S | 1 - 10 |
| Zeocin | 50 - 400 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound (Kill Curve)
This protocol outlines the steps to create a kill curve to determine the minimum concentration of this compound required to kill your non-transfected host cell line.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 24-well or 96-well plate at a density that allows them to reach approximately 30-50% confluency on the day of antibiotic addition.
-
For suspension cells, seed at a density of 2.5 – 4.5 x 10^5 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A broad range is recommended for the initial experiment (e.g., 10, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Include a "no antibiotic" control.
-
-
Antibiotic Treatment:
-
The day after seeding, replace the existing medium with the medium containing the various concentrations of this compound.
-
It is recommended to test each concentration in triplicate.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Observe the cells daily using a light microscope to monitor cell viability and morphology.
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration using a kill curve.
Destomycin Technical Support Center: Troubleshooting and FAQs
Important Note for Researchers: This technical support center primarily focuses on Destomycin A due to the limited availability of specific experimental data for Destomycin B in scientific literature. This compound is a closely related aminoglycoside, also produced by Streptomyces rimofaciens, but is typically the minor component isolated. While some of the principles and protocols outlined here for Destomycin A may be applicable to this compound, researchers should validate these methods for their specific experimental setup.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Destomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Destomycin?
A1: Destomycin A is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which interferes with mRNA translation, leading to the production of non-functional proteins and ultimately causing bacterial cell death. Additionally, it has been observed to stimulate adenylate cyclase in animal tissues, suggesting a role in modulating cAMP-mediated signaling pathways.
Q2: What is the biological activity spectrum of Destomycin?
A2: Destomycin exhibits a broad spectrum of activity. Destomycin A is effective against both Gram-positive and Gram-negative bacteria. Both Destomycin A and B show activity against certain fungi and have anthelmintic properties. However, Destomycin A has been noted to be more active against Mycobacteria than this compound.
Q3: How should I store Destomycin to ensure its stability?
A3: For long-term stability, solid Destomycin A should be stored at 2°C - 8°C. Aqueous stock solutions are remarkably stable; they show no significant loss of potency for one month at 37°C within a pH range of 3.8 to 8.2. For extended storage of solutions, it is recommended to prepare aliquots and freeze them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Common Experimental Issues
Q4: My Destomycin solution is cloudy or has formed a precipitate. What went wrong?
A4: Cloudiness or precipitation usually points to solubility issues. Destomycin A is freely soluble in water and lower alcohols but is poorly soluble in most organic solvents. First, ensure you have not exceeded its solubility limit in your chosen solvent. If using a buffer, its components could be interacting with the Destomycin. It is recommended to prepare fresh solutions using a high-purity solvent and sterile filter through a 0.22 µm filter.
Q5: I'm observing a gradual loss of biological activity in my Destomycin stock solution. What could be the cause?
A5: Loss of activity over time can be due to chemical degradation, often through hydrolysis, especially under acidic conditions. Although Destomycin A is stable in a pH range of 3.8 to 8.2, prolonged exposure to more acidic environments can reduce its potency. Even at a pH of 2.0, 92% of its potency is retained after one month at 37°C. To mitigate this, verify the pH of your experimental buffers and prepare fresh solutions before each experiment.
Q6: I am seeing unexpected peaks in my HPLC analysis of a Destomycin sample. What do these represent?
A6: The appearance of unknown peaks in chromatographic analysis likely indicates the presence of degradation products. This can result from exposure to harsh pH conditions, excessive heat, or light. To identify these products, consider performing a forced degradation study under controlled acidic, alkaline, oxidative, and photolytic conditions to compare retention times.
Data Presentation: Stability of Destomycin A
The following table summarizes the stability of Destomycin A in aqueous solutions under various conditions.
| Parameter | Condition | Stability / Potency Retained | Citation |
| pH Range | pH 3.8 - 8.2 (at 37°C for 1 month) | Very stable, no significant loss of potency | |
| Acidic pH | pH 2.0 (at 37°C for 1 month) | 92% of potency retained | |
| Thermal | Boiling for 30 minutes in 5% aqueous ammonia | Stable | |
| Storage | 0.5% aqueous solution at 37°C | Stable for up to 30 days |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of Destomycin A against a target bacterium.
Materials:
-
Destomycin A
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Destomycin A Stock Solution: Create a concentrated stock solution of Destomycin A in a suitable sterile solvent like deionized water.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Destomycin A stock solution with CAMHB to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the Destomycin A dilutions. Include a positive control (inoculum in broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of Destomycin A that results in the complete inhibition of visible bacterial growth.
Protocol 2: Adenylate Cyclase Stimulation Assay
This protocol measures the effect of Destomycin A on adenylate cyclase activity in a cell-based assay.
Materials:
-
Cultured mammalian cells known to express adenylate cyclase
-
Destomycin A
-
Cell lysis buffer
-
Commercially available cAMP assay kit (e.g., ELISA-based)
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of Destomycin A for a specified period. Include a positive control (e.g., forskolin) and a negative (vehicle only) control.
-
Cell Lysis: After treatment, wash the cells and lyse them using the appropriate lysis buffer.
-
cAMP Measurement: Measure the amount of cyclic AMP (cAMP) produced in the cell lysates using a commercial assay kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the cAMP levels.
-
Data Analysis: Plot the normalized cAMP concentration against the Destomycin A concentration to establish a dose-response relationship and calculate the EC₅₀ value.
Visualizations
Technical Support Center: Destomycin B Degradation and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Destomycin B. Given the limited publicly available data on the specific degradation products of this compound, this guide focuses on providing the foundational knowledge and experimental protocols necessary to investigate its stability and characterize potential degradants.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
Currently, there is a lack of specific published stability data for this compound under various conditions. However, as an aminoglycoside antibiotic, its stability is expected to be influenced by factors such as pH, temperature, light, and oxidizing agents. Generally, aminoglycosides are relatively stable in neutral and slightly acidic solutions but may be susceptible to hydrolysis under strongly acidic or alkaline conditions.
Q2: What are the likely degradation pathways for this compound?
Based on the structure of this compound, which consists of N,N'-dimethyl-2-deoxystreptamine, D-mannose, and a 6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose moiety linked by glycosidic bonds, the primary degradation pathways are anticipated to be:
-
Hydrolysis: Cleavage of the glycosidic linkages, particularly under acidic or basic conditions, would be a primary degradation route. This would break down this compound into its constituent sugar and aminocyclitol components or into smaller pseudo-oligosaccharides.
-
Oxidation: The amino and hydroxyl groups present in the structure are susceptible to oxidation, which can be initiated by exposure to oxidizing agents, light, or certain metal ions.
Q3: What are the potential effects of this compound degradation on my experiments?
Degradation of this compound can lead to several issues in experimental settings:
-
Loss of Biological Activity: The degradation products are unlikely to retain the same biological activity as the parent compound. The antibacterial and anthelmintic properties of aminoglycosides are closely tied to their specific three-dimensional structure and ability to bind to ribosomal RNA. Alterations to this structure through degradation will likely lead to a significant reduction or complete loss of efficacy.
-
Interference in Assays: Degradation products may interfere with analytical assays, leading to inaccurate quantification of the active compound. In biological assays, they might produce confounding results or exhibit off-target effects.
-
Toxicity: While the toxicity of specific this compound degradation products is unknown, it is possible that some degradants could be more toxic than the parent compound.
Q4: How can I prevent the degradation of this compound in my experiments?
To minimize degradation, consider the following precautions:
-
Storage: Store solid this compound in a well-sealed container, protected from light and moisture, at the recommended temperature. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The pH of the solution should be maintained within a stable range, which would need to be determined experimentally but is likely to be near neutral.
-
Experimental Conditions: Be mindful of the pH and temperature of your experimental buffers. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.
-
Excipients: Be aware that certain excipients or other components in your formulation could potentially react with and degrade this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of expected biological activity in my assay. | Degradation of this compound due to improper storage or harsh experimental conditions (e.g., extreme pH, high temperature). | 1. Prepare fresh solutions of this compound for each experiment.2. Verify the pH and temperature of your experimental setup.3. Perform a forced degradation study (see protocols below) to understand the stability of this compound under your specific experimental conditions. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Chemical degradation of this compound into one or more breakdown products. | 1. Develop and validate a stability-indicating HPLC method to separate the parent drug from its degradation products (see protocol below).2. Use this method to assess the purity of your this compound stock and samples.3. Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples or experimental runs. | 1. Standardize your sample preparation and handling procedures to ensure consistency.2. Prepare a single, fresh stock solution of this compound for all replicates in an experiment.3. Monitor the stability of your solutions over the time course of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate samples at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate samples at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours, taking aliquots at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution in a sealed vial at 60°C for 24 hours.
-
Also, expose a solid sample of this compound to 60°C.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for aminoglycosides as they lack a strong UV chromophore.
-
Reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Method Development Strategy:
-
Mobile Phase Selection:
-
For reversed-phase, start with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and acetonitrile.
-
For HILIC, a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) is a good starting point.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.
-
Optimization: Optimize the separation by adjusting the gradient slope, flow rate, column temperature, and mobile phase composition.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated in the forced degradation study.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Peak Area %) |
| 0.1 M HCl | 24 hours | 15% | 2 | DP1 (10%) |
| 0.1 M NaOH | 24 hours | 25% | 3 | DP3 (18%) |
| 3% H₂O₂ | 24 hours | 8% | 1 | DP4 (6%) |
| Heat (60°C, solution) | 24 hours | 5% | 1 | DP1 (4%) |
| Photolysis | 7 days | 12% | 2 | DP5 (9%) |
DP = Degradation Product
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting decision tree for unexpected results.
"how to avoid precipitation of Destomycin B in solutions"
Disclaimer: Comprehensive experimental data specifically for Destomycin B is limited in publicly available literature. The following guidelines and protocols are largely based on data for the structurally similar aminoglycoside, Destomycin A. Researchers should use this information as a starting point and perform their own optimization and validation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the likely cause?
Precipitation of this compound in solution can be attributed to several factors, including:
-
Low-quality solvent: The presence of impurities in the solvent can reduce the solubility of this compound.
-
Incorrect pH: Like many aminoglycosides, the solubility of this compound is pH-dependent. Extreme pH values can lead to precipitation.
-
High concentration: Exceeding the solubility limit of this compound in a particular solvent will result in precipitation.
-
Low temperature: Reduced temperatures can decrease the solubility of this compound, causing it to precipitate out of solution.
-
Interaction with buffer components: Certain salts or other components in your buffer system may interact with this compound, leading to the formation of insoluble complexes.
Q2: What is the recommended solvent for dissolving this compound?
Based on the properties of the closely related Destomycin A, this compound is expected to be freely soluble in water and lower alcohols.[1][2] For most biological experiments, the use of sterile, high-purity water (e.g., Milli-Q or equivalent) is highly recommended.
Q3: What is the optimal pH range to maintain this compound solubility?
Aqueous solutions of Destomycin A are stable in a pH range of 3.8 to 8.2.[1] It is highly probable that this compound exhibits similar stability within this pH range. To avoid precipitation, it is advisable to prepare and use this compound solutions within this pH window.
Q4: How should I store my this compound stock solutions to prevent precipitation?
For short-term storage (up to 30 days), aqueous solutions of Destomycin A have been shown to be stable at 37°C, which suggests good stability at refrigerated temperatures (2-8°C) as well.[1] To prevent precipitation due to temperature fluctuations, it is recommended to store stock solutions at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I filter my this compound solution to remove precipitate?
Yes, if you observe a precipitate, you can try to sterile-filter the solution through a 0.22 µm filter. This will remove any undissolved particles or microbial contamination. However, it is crucial to first address the underlying cause of the precipitation to prevent it from recurring.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with your this compound solutions.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dissolving | 1. Low-quality solvent2. Concentration exceeds solubility limit3. Incorrect pH | 1. Use a fresh, high-purity solvent (e.g., sterile, nuclease-free water).2. Prepare a more dilute solution.3. Measure the pH of the solution and adjust it to be within the 3.8 - 8.2 range. |
| Precipitate forms after storage at 2-8°C | 1. Solution is supersaturated2. Temperature fluctuations | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for storage.2. Ensure the storage temperature is stable. |
| Precipitate forms after adding to experimental buffer | 1. Incompatible buffer components2. pH of the final solution is outside the optimal range | 1. Prepare a small test solution of your buffer and this compound to confirm compatibility. If precipitation occurs, a different buffer system may be required.2. Measure the pH of your final experimental solution and adjust if necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, precipitate-free stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, high-purity water or a lower alcohol (e.g., ethanol)
-
Sterile, conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Methodology:
-
Aseptically weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile, high-purity water or lower alcohol to achieve the target concentration.
-
Gently vortex the solution until the this compound is completely dissolved.
-
If any particulate matter is visible, or as a precautionary measure, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term use, store the aliquots at 2-8°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Assessing the Solubility of this compound in a New Buffer System
Objective: To determine if a specific buffer system is likely to cause precipitation of this compound.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental buffer
-
Sterile microcentrifuge tubes
Methodology:
-
In a sterile microcentrifuge tube, add a small volume of your experimental buffer.
-
Add a proportional volume of your this compound stock solution to achieve the final desired concentration in your experiment.
-
Gently mix the solution.
-
Visually inspect the solution for any signs of cloudiness or precipitation immediately after mixing and after incubating at the experimental temperature for a short period (e.g., 30 minutes).
-
If the solution remains clear, the buffer is likely compatible. If precipitation occurs, you may need to adjust the buffer composition or pH.
Visualizations
Caption: Proposed mechanism of antifungal action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Troubleshooting Low Efficacy of Destomycin B in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficacy issues encountered during in vitro assays with Destomycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces rimofaciens.[1] As an aminoglycoside, its primary mechanism of action is the inhibition of protein synthesis in prokaryotes, leading to broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Low efficacy in assays may manifest as higher than expected Minimum Inhibitory Concentration (MIC) values or reduced dose-dependent effects in other experimental setups.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can indicate several issues:
-
Exceeded Solubility: Verify that the concentration of this compound does not exceed its solubility in the chosen solvent. Destomycin A, a closely related compound, is readily soluble in water and lower alcohols.[4]
-
Buffer Incompatibility: Ensure that the components of your buffer system are not interacting with this compound, causing it to precipitate.
-
Recommendation: Prepare a fresh solution using a high-purity solvent. If the issue persists, consider gently warming the solution to aid dissolution, provided it stays within the compound's stability limits, and then filter it through a 0.22 µm filter to remove any particulates.[4]
Q3: How should I properly store this compound to ensure its stability and activity?
Proper storage is critical for maintaining the efficacy of this compound. Based on the stability data for the closely related Destomycin A, the following storage conditions are recommended:
| Form | Storage Condition | Rationale |
| Solid | Long-term: 2°C to 8°C in a well-sealed, moisture-proof container.[4][5] | Minimizes degradation and moisture absorption. |
| Short-term: Room temperature is acceptable if sealed and protected from moisture.[5] | Convenient for routine use while maintaining stability. | |
| Aqueous Solutions | Freshly prepared before each experiment is ideal. | Ensures maximum potency. |
| Short-term (up to 30 days): 37°C within a pH range of 3.8 to 8.2.[4][5] | High stability in this pH range has been demonstrated for Destomycin A. | |
| Long-term: Aliquot and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles and potential microbial contamination.[4] |
Q4: Could the pH of my assay medium be affecting the efficacy of this compound?
Yes, pH can significantly impact the stability and activity of aminoglycoside antibiotics. Destomycin A is highly stable in a pH range of 3.8 to 8.2.[4][5] Outside of this range, especially under acidic conditions, hydrolysis can occur, leading to a loss of biological activity.[5] The activity of aminoglycosides can also be reduced at low pH.[6]
Troubleshooting Guide for Low Efficacy
Problem: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify the pH of the assay medium is within the optimal range (3.8 - 8.2).[4][5] 2. Prepare fresh solutions of this compound for each experiment. 3. Check the storage conditions of your stock solution and solid compound. |
| Inaccurate Concentration | 1. Ensure the stock solution was prepared correctly. 2. Verify the accuracy of pipettes and other measuring equipment. |
| Bacterial Resistance | 1. Confirm the identity and expected susceptibility of the bacterial strain. 2. Consider mechanisms of aminoglycoside resistance such as enzymatic modification, reduced uptake, or ribosomal mutations.[2][7][8] |
| Assay Conditions | 1. Ensure the correct inoculum density was used.[9] 2. Verify the incubation time and temperature.[10] 3. Confirm the appropriate growth medium was used (e.g., Mueller-Hinton Broth).[9] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent.[9][11]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Sterile deionized water or a suitable buffer for stock solution preparation
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile deionized water or a suitable buffer to a concentration of 1 mg/mL.
-
Prepare 96-Well Plate: Add 50 µL of sterile MHB to the designated wells of a 96-well plate.
-
Create Serial Dilutions:
-
Add 100 µL of the this compound stock solution to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.
-
-
Prepare Bacterial Inoculum: Dilute a bacterial culture corresponding to a 0.5 McFarland standard in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: Add 50 µL of the diluted bacterial suspension to all wells containing this compound dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Failure of aminoglycoside antibiotics to kill anaerobic, low-pH, and resistant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Destomycin B Activity and Stability
Disclaimer: Detailed experimental data specifically for Destomycin B is limited in publicly available literature. The following guidelines are primarily based on data for the closely related compound, Destomycin A . Researchers should use this information as a starting point and perform their own validation experiments for this compound.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: Based on data for Destomycin A, the optimal pH range for stability in aqueous solutions is between 3.8 and 8.2 .[1][2] Within this range, Destomycin A shows no significant loss of potency when stored at 37°C for one month.[1][2] It also exhibits high stability in alkaline conditions and retains a majority of its potency even at a highly acidic pH of 2.0.[1]
Q2: How does pH affect the biological activity of this compound?
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can be due to several factors:
-
Solubility Limit Exceeded: Verify that the concentration of this compound in your chosen solvent does not exceed its solubility. Destomycin A is readily soluble in water and lower alcohols.[1]
-
Buffer Interaction: If you are using a buffered solution, some buffer components may interact with this compound, causing it to precipitate.
-
Low Temperature: Dissolution may be less efficient at lower temperatures.
Recommended Actions:
-
Prepare a fresh solution using a high-purity solvent (e.g., sterile, nuclease-free water).
-
Consider gently warming the solution to aid dissolution, ensuring the temperature remains within stability limits.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulate matter.
Q4: I'm observing a loss of biological activity in my this compound stock solution over time. What are the best storage practices?
A4: To ensure the long-term efficacy of your this compound stock solution, follow these storage recommendations based on Destomycin A:
-
Solid Form: Store in a well-sealed, moisture-proof container at 2°C to 8°C for long-term storage.[2]
-
Aqueous Solutions: For optimal stability, prepare solutions fresh. If storage is necessary, sterile aqueous solutions should be stored at 2°C to 8°C.[2] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment. | Hydrolysis due to acidic or highly alkaline conditions in the experimental buffer or medium. | 1. Verify the pH of all solutions used. The most stable pH range for Destomycin A is 3.8 to 8.2.[2]2. If possible, adjust the pH of your experimental setup to fall within this range.3. Prepare fresh solutions of this compound before each experiment. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution due to improper storage or handling. | 1. Review the storage conditions of your stock solution.2. Prepare a fresh stock solution of this compound.3. Ensure accurate pipetting and consistent experimental conditions. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Chemical degradation of this compound into breakdown products. | 1. Review the handling and storage conditions of the sample for exposure to harsh pH, excessive heat, or light.2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
Data Summary
Table 1: pH Stability of Destomycin A in Aqueous Solution at 37°C for One Month
| pH Range | Potency Retention |
| 3.8 - 8.2 | No significant loss of potency |
| 2.0 | 92% potency retained |
Data based on studies of Destomycin A.[1]
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound at various pH values.
Methodology:
-
Prepare Buffered Broth: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth) at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare this compound Dilutions: Prepare a series of twofold dilutions of this compound in each of the pH-adjusted broth media in 96-well microtiter plates.
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (broth with inoculum, no antibiotic) and negative controls (broth only) for each pH value.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC at each pH is the lowest concentration of this compound that completely inhibits visible bacterial growth. The pH at which the lowest MIC is observed is the optimal pH for activity under these conditions.
Protocol 2: Forced Degradation Study to Assess pH Stability
This protocol is designed to intentionally degrade this compound under controlled pH conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
High-purity water
-
pH meter
-
HPLC system
Procedure:
-
Acidic Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl.
-
Alkaline Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH.
-
Neutral Control: Dissolve a known concentration of this compound in high-purity water.
-
Incubation: Incubate samples at a set temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH and the alkaline aliquots with 0.1 M HCl before analysis.
-
Analysis: Analyze all samples and controls using a suitable analytical method, such as RP-HPLC, to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: General mechanism of action for aminoglycoside antibiotics like Destomycin.
References
"factors affecting Destomycin B potency in long-term storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the potency of Destomycin B during long-term storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the potency of this compound during long-term storage?
The primary factors influencing the stability and potency of this compound, an aminoglycoside antibiotic, during long-term storage are temperature, pH, and moisture. While specific long-term stability data for this compound is limited, information from patent literature and general knowledge of aminoglycoside antibiotics suggest these are the critical parameters to control.
Q2: What are the recommended storage conditions for solid this compound?
For solid (lyophilized) this compound, it is recommended to store it in a tightly sealed container in a desiccator at -20°C for long-term storage. Short periods at higher temperatures (less than a week), such as during shipping, are unlikely to significantly affect the product's efficacy.
Q3: How stable is this compound in aqueous solutions?
A patent for this compound indicates that in an aqueous solution, there is only a 10-15% decrease in potency after one month of storage at 37°C within a pH range of 2.0 to 8.2.[1] Even after boiling for minutes in a 5% aqueous ammonia solution, only a 15% loss of potency was observed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment. | Hydrolysis due to acidic or alkaline conditions in the experimental buffer or medium. | 1. Verify the pH of all solutions used. This compound is most stable in a pH range of 3.8 to 8.2.[1][2] 2. If possible, adjust the pH of your experimental setup to be within this range. 3. Prepare fresh solutions of this compound before each experiment. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Chemical degradation of this compound into breakdown products. | 1. Confirm the identity of the unknown peaks using mass spectrometry (MS). 2. Review the handling and storage conditions of the sample to identify potential exposure to harsh pH, excessive heat, or light. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Change in the physical appearance of the solid (e.g., clumping, discoloration). | Moisture absorption (hygroscopicity). | 1. Ensure the storage container is properly sealed and stored in a desiccator. 2. If clumping is observed, it is recommended to use a fresh vial of this compound for quantitative experiments. |
Quantitative Data Summary
The following table summarizes the known stability data for this compound in an aqueous solution based on patent information.
| Storage Condition | Duration | pH Range | Potency Loss | Reference |
| 37°C | 1 month | 2.0 - 8.2 | 10 - 15% | [1] |
| Boiling | Minutes | (in 5% aqueous ammonia) | ~15% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate a sample at 60°C for 24 hours.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M NaOH.
-
Incubate a sample at 60°C for 24 hours.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Dissolve a known concentration of this compound in high-purity water.
-
Incubate the sample at 60°C for 24 hours.
-
Withdraw aliquots at various time points.
-
-
Photolytic Degradation:
-
Dissolve a known concentration of this compound in high-purity water.
-
Expose the solution to direct UV light (e.g., 254 nm) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots at various time points.
-
Analysis: Analyze all samples and controls using a suitable analytical method, such as RP-HPLC, to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detection at a low wavelength (e.g., ~210 nm), as this compound lacks a strong chromophore. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Caption: Factors leading to this compound potency loss.
Caption: Workflow for a this compound stability study.
Caption: Potential degradation pathways of this compound.
References
"troubleshooting guide for Destomycin B MIC assays"
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Destomycin B Minimum Inhibitory Concentration (MIC) assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and essential data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored at 2-8°C. Aqueous stock solutions should be prepared fresh. For short-term storage, solutions can be kept at 2-8°C for up to a week. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. A study has shown that an aqueous solution of a related compound, Destomycin A, can be stored at 37°C for up to 30 days with minimal loss of potency.[1]
Q3: Which growth medium is recommended for this compound MIC assays?
A3: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for performing MIC assays with aminoglycoside antibiotics like this compound, as per the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1] The concentration of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can significantly impact the activity of aminoglycosides.
Q4: What are the expected MIC ranges for this compound against common pathogens?
A4: The antimicrobial spectrum of this compound is broad, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2][] Specific MIC values can vary depending on the bacterial strain and testing conditions. Refer to the data table below for representative MIC values.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.
Problem 1: Higher than expected MIC values.
-
Question: My MIC values for this compound are consistently higher than what is reported in the literature. What could be the cause?
-
Answer: There are several potential reasons for unexpectedly high MIC values:
-
Incorrect Inoculum Density: An inoculum concentration higher than the recommended ~5 x 10⁵ CFU/mL can lead to falsely elevated MICs.[1] Ensure your inoculum is standardized using a McFarland standard or spectrophotometer.
-
High Cation Concentration in Media: Aminoglycoside activity is sensitive to the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the growth medium.[1] Excess cations can interfere with the antibiotic's uptake by bacteria. Always use cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Degradation of this compound: Improper storage or handling of this compound stock solutions can lead to a loss of potency. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[1]
-
Bacterial Resistance: The bacterial strain you are testing may have acquired resistance to aminoglycosides. Confirm the identity and expected susceptibility profile of your strain and include appropriate quality control strains with known MICs.[1]
-
Problem 2: Poor reproducibility of results between experiments.
-
Question: I am observing significant variability in my this compound MIC results from one experiment to the next. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedure. To improve reproducibility:
-
Standardize Inoculum Preparation: Ensure the bacterial inoculum is prepared consistently for each experiment to the same density.
-
Consistent Media Preparation: Use the same source and lot of Mueller-Hinton broth for all experiments to minimize variations in cation concentrations and other components. Always perform quality control on new lots of media.
-
Precise Serial Dilutions: Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and proper technique.
-
Controlled Incubation Conditions: Maintain a constant temperature and incubation time for all assays.
-
Problem 3: No bacterial inhibition observed, even at high concentrations.
-
Question: I am not seeing any inhibition of bacterial growth, even at the highest concentrations of this compound in my assay. What should I check?
-
Answer: A complete lack of inhibition could be due to several factors:
-
Inactive this compound Solution: The antibiotic may have completely degraded. Prepare a fresh stock solution from a reliable source.[1]
-
Intrinsic Resistance: The bacterial species you are testing may be intrinsically resistant to aminoglycosides. Verify the known susceptibility profile of your organism from literature.[1]
-
Contamination: Your bacterial culture may be contaminated with a resistant organism. Perform a purity check of your inoculum before starting the experiment.[1]
-
Incorrect Assay Setup: Double-check all steps of your protocol, including the preparation of antibiotic dilutions and the addition of the bacterial inoculum.
-
Data Presentation
Table 1: Antimicrobial Spectrum of this compound
| Test Organism | Minimum Inhibitory Concentration (mcg/ml) |
| Bacillus subtilis PCI 219 | 0.78 |
| Staphylococcus aureus 209 P | 3.12 |
| Escherichia coli | 6.25 |
| Shigella dysenteriae | 25 |
| Salmonella paratyphi B | 25 |
| Salmonella enteritidis | 12.5 |
| Klebsiella pneumoniae | 1.56 |
| Pseudomonas aeruginosa | >100 |
| Mycobacterium 607 | 1.56 |
| Candida albicans | 50 |
| Saccharomyces cerevisiae | 12.5 |
| Aspergillus niger | 100 |
| Penicillium chrysogenum | >100 |
| Trichophyton interdigitale | 25 |
Data sourced from a patent document; values should be considered as a reference and may vary based on the specific strain and testing methodology.[2]
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Preparation of this compound Stock Solution:
- Accurately weigh a precise amount of this compound powder.
- Dissolve in sterile, deionized water to create a high-concentration stock solution (e.g., 1,280 µg/mL).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Store in single-use aliquots at -20°C or below.[1]
2. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
3. Broth Microdilution Procedure:
- Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
- Inoculate each well containing the antibiotic dilution with the prepared bacterial suspension.
- Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).[1]
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
4. Interpretation of Results:
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
Mandatory Visualization
Bacterial Stringent Response to Protein Synthesis Inhibition
This compound, by inhibiting protein synthesis, can induce a "stringent response" in bacteria. This is a stress response pathway that allows bacteria to survive under nutrient-limiting or other stressful conditions. A key signaling molecule in this pathway is guanosine tetraphosphate (ppGpp).
Experimental Workflow for this compound MIC Assay
The following diagram outlines the key steps in performing a broth microdilution MIC assay for this compound.
References
Technical Support Center: Optimizing Destomycin B Production in Streptomyces
Welcome to the technical support center for improving the yield of Destomycin B from Streptomyces. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a combination of genetic, physiological, and environmental factors. Key factors include the composition of the fermentation medium (carbon and nitrogen sources, phosphate, and trace elements), physical parameters (pH, temperature, aeration, and agitation), and the genetic background of the Streptomyces strain.[1][2]
Q2: Which carbon and nitrogen sources are generally most effective for antibiotic production in Streptomyces?
A2: While the optimal sources can be strain-specific, glucose and soluble starch are often effective carbon sources.[1][3] For nitrogen, complex organic sources like soybean meal, yeast extract, and peptone tend to support higher antibiotic production compared to inorganic sources.[1][4]
Q3: How can I systematically optimize the fermentation medium for my specific Streptomyces strain?
A3: A two-step approach is highly effective. First, use a Plackett-Burman design to screen for the most significant media components affecting this compound production.[1] Following this, a Response Surface Methodology (RSM) like the Box-Behnken design can be employed to determine the optimal concentrations of these key components.[1][5]
Q4: What is metabolic engineering, and how can it be applied to increase this compound yield?
A4: Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound.[6][7] For this compound, this can include strategies like overexpressing genes in the biosynthetic pathway, knocking out competing pathways or negative regulators, and enhancing the supply of precursor molecules.[8]
Q5: Are there any known "elicitors" that can stimulate this compound production?
A5: Yes, the addition of certain chemical or biological "elicitors" to the culture medium can trigger or enhance the production of secondary metabolites.[2] While specific elicitors for this compound are not extensively documented, general elicitors for Streptomyces include rare earth elements, signaling molecules like γ-butyrolactones, and co-culturing with other microorganisms.[2]
Troubleshooting Guide
Problem 1: Low or No Detectable Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate fermentation medium composition. | Systematically screen and optimize carbon and nitrogen sources, as well as phosphate and trace metal concentrations using statistical methods like Plackett-Burman and Box-Behnken designs.[1] |
| Suboptimal physical fermentation parameters. | Optimize pH, temperature, agitation, and aeration rates. These parameters are critical for both biomass growth and secondary metabolite production.[1] |
| Genetic instability of the production strain. | Perform strain maintenance and selection to ensure the use of a high-producing variant. Consider developing a more stable strain through genetic engineering. |
| Presence of inhibitory substances in the medium. | Ensure all media components are of high purity and screen for potential inhibitory effects of any complex media constituents. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including spore suspension concentration and pre-culture conditions, to ensure a consistent starting culture.[9] |
| Fluctuations in fermentation conditions. | Implement strict process control to maintain consistent pH, temperature, and dissolved oxygen levels throughout the fermentation. |
| Inconsistent quality of complex media components. | Source complex media components like yeast extract and soybean meal from a reliable supplier and consider testing lot-to-lot variability. |
Problem 3: High Biomass but Low this compound Production
| Possible Cause | Troubleshooting Step |
| Nutrient limitation for secondary metabolism. | Ensure that the medium provides sufficient precursors for this compound biosynthesis, which may be different from the nutrients required for rapid growth. |
| Repression of secondary metabolism by certain nutrients. | High concentrations of readily metabolizable carbon sources like glucose can sometimes repress antibiotic production. Consider fed-batch strategies to maintain lower nutrient concentrations during the production phase. |
| Feedback inhibition by the product. | Investigate if this compound itself inhibits its own production at high concentrations. If so, consider in-situ product removal strategies. |
Data Presentation
Table 1: Effect of Carbon Sources on Antibiotic Production by Streptomyces sp.
| Carbon Source (1% w/v) | Relative Antibiotic Yield (%) |
| Glucose | 100 |
| Soluble Starch | 92 |
| Galactose | 85[10] |
| Dextrin | 88[10] |
| Fructose | 75 |
| Lactose | 68 |
| Mannitol | 60 |
Note: Data is generalized from multiple studies on aminoglycoside production and should be optimized for your specific strain.
Table 2: Effect of Nitrogen Sources on Antibiotic Production by Streptomyces sp.
| Nitrogen Source (0.5% w/v) | Relative Antibiotic Yield (%) |
| Soybean Meal | 100[4] |
| Yeast Extract | 95 |
| Peptone | 90 |
| Glycine | 82[10][11] |
| Sodium Nitrate | 70[10] |
| Ammonium Sulfate | 65 |
Note: Data is generalized and optimal sources and concentrations are strain-dependent.[4]
Table 3: Optimized Fermentation Parameters for Destomycin-A Production by S. rimosus
| Parameter | Optimal Value |
| Inoculum Size | 4% (v/v) |
| Initial pH | 7.0 |
| Temperature | 30°C |
| Incubation Period | 7 days |
Source: Adapted from a study on Destomycin-A production.[12] These parameters serve as a good starting point for optimizing this compound production.
Experimental Protocols
Protocol 1: Media Optimization using Plackett-Burman Design
-
Variable Selection: Identify 7 to 11 potentially influential media components (e.g., glucose, soybean meal, K2HPO4, MgSO4, etc.).
-
Experimental Design: Assign each variable a high (+) and a low (-) concentration level. Use a Plackett-Burman design matrix to create 8 to 12 experimental runs with different combinations of these levels.
-
Fermentation: Prepare the media for each run, inoculate with your Streptomyces strain, and ferment under standard conditions.
-
Analysis: Measure the this compound yield for each run. Use statistical software to analyze the results and identify the variables with the most significant positive or negative effects on production.
Protocol 2: Gene Knockout using CRISPR-Cas9
-
Target Selection: Identify a target gene for knockout, for example, a negative regulator of the this compound biosynthetic gene cluster.
-
sgRNA Design: Design a specific single-guide RNA (sgRNA) that targets the gene of interest.
-
Vector Construction: Clone the sgRNA and the Cas9 nuclease gene into a suitable Streptomyces expression vector.
-
Transformation: Introduce the CRISPR-Cas9 vector into your Streptomyces strain via protoplast transformation or conjugation.
-
Selection and Verification: Select for transformants and verify the gene knockout through PCR and DNA sequencing.
-
Phenotypic Analysis: Cultivate the mutant strain and compare its this compound production with the wild-type strain.
Visualizations
Caption: Generalized biosynthetic pathway for an aminoglycoside antibiotic like this compound.
Caption: A typical workflow for metabolic engineering to improve antibiotic yield.
Caption: A decision-making diagram for troubleshooting low this compound yield.
References
- 1. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Biosynthesis Conditions of Daptomycin by the Biostatistical Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tools for metabolic engineering in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tools for metabolic engineering in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 9. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsi.org [ijpsi.org]
- 12. Production of destomycin-A antibiotic by Streptomyces sp. using rice straw as fermented substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with Destomycin B"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Destomycin B. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1] It binds to the bacterial ribosome, interfering with the accurate decoding of messenger RNA (mRNA) and inhibiting the translocation of peptidyl-tRNA.[1] This disruption leads to the production of non-functional or truncated proteins, ultimately arresting bacterial growth.[1]
Q2: How should I store this compound to ensure its stability?
To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry place. Stock solutions should be prepared fresh or aliquoted and stored at -20°C or below to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided.[2] Aqueous solutions of the related compound Destomycin A are reported to be stable for up to 30 days at 37°C within a pH range of 3.8 to 8.2.[3]
Q3: What are the main factors that can lead to the degradation of this compound?
The primary factor that can cause the degradation of this compound is hydrolysis, particularly under acidic conditions.[3] While specific studies on photolytic and oxidative degradation are not widely available for this compound, these are common degradation pathways for many pharmaceuticals and should be considered potential risks.[3]
Troubleshooting Guides
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Potential Cause | Recommended Action |
| Bacterial Resistance | Verify the identity and expected susceptibility profile of your bacterial strain. Use appropriate quality control strains with known MIC values for other aminoglycosides.[2] |
| Incorrect Inoculum Density | Standardize your inoculum preparation to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A higher inoculum can lead to falsely elevated MICs.[2] |
| Degradation of this compound | Prepare fresh stock solutions from a reliable source. Ensure proper storage of aliquots at -20°C or below and avoid multiple freeze-thaw cycles.[2] |
| Inconsistent Media Preparation | Lot-to-lot variability in media, especially cation content (Ca²⁺ and Mg²⁺), can affect results. Use a single lot of media for a series of related experiments and ensure final cation concentrations are within the recommended range.[2] |
Problem 2: Poor reproducibility of results between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Media Preparation | Use a single lot of media for related experiments and perform quality control on new lots.[2] |
| Cell-based Assay Variability | Maintain a consistent cell culture workflow. Use cells within a defined passage number range and optimize seeding density to ensure uniform cell growth.[2] |
| Variability in Experimental Conditions | Ensure consistent incubation times, temperatures, and atmospheric conditions (e.g., CO₂) across all experiments. |
Problem 3: No bacterial inhibition observed at expected concentrations.
| Potential Cause | Recommended Action |
| Inactive this compound Solution | The compound may have degraded. Prepare a fresh stock solution of this compound.[2] |
| Intrinsic Resistance of Bacterial Species | Confirm the identity of your bacterial strain and consult the literature for its known susceptibility profile to aminoglycosides.[2] |
| Contamination of Bacterial Culture | Contamination with a resistant organism can mask the activity of this compound. Check for culture purity.[2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is used to determine the minimum concentration of this compound required to effectively kill non-transfected host cells, which is crucial for selection experiments.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: For adherent cells, seed cells in a 24-well plate at a density that allows them to reach approximately 50-80% confluency on the day of antibiotic addition.[4]
-
Antibiotic Preparation: Prepare a range of this compound concentrations in complete cell culture medium.
-
Antibiotic Treatment: The day after seeding, replace the existing medium with the medium containing the various concentrations of this compound. It is recommended to test each concentration in triplicate and include a "no antibiotic" control.[4]
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO₂ incubator.[4] Observe the cells daily using a light microscope to monitor cell viability and morphology.
-
Determining Optimal Concentration: Continue the experiment for 7-14 days, replacing the selective medium every 2-3 days.[4] The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.[4]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the MIC of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.[1]
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well plate to achieve a range of desired concentrations.[1]
-
Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[1]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[1]
-
Determination of MIC: The MIC is the lowest concentration of this compound that inhibits visible growth of the bacterium.
Visualizations
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Caption: Mechanism of action of this compound (Aminoglycoside).
References
"how to prevent degradation of Destomycin B during experiments"
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Destomycin B during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound, an aminoglycoside antibiotic, is susceptible to degradation through several mechanisms. The primary factors to consider are:
-
pH: Extreme pH conditions, particularly alkaline environments, can lead to hydrolysis of the glycosidic bonds within the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of functional groups on the this compound molecule.
-
Light: Prolonged exposure to ultraviolet (UV) light may induce photolytic degradation.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. While specific stability data for this compound is limited, based on general knowledge of aminoglycosides and related compounds like Destomycin A, the following storage conditions are recommended:
-
Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container, protected from moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but refer to the manufacturer's certificate of analysis for specific recommendations.
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, it is recommended to:
-
Use a buffered solution within a pH range of 3.8 to 8.2, where related compounds have shown stability.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store frozen at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Q3: What are the visible signs of this compound degradation?
Visual inspection can sometimes indicate degradation, although chemical analysis is required for confirmation. Potential signs of degradation in the solid form include:
-
Discoloration of the powder.
-
Clumping or changes in the physical appearance of the solid, which may suggest moisture absorption.
In solution, degradation is not typically visible. Therefore, analytical methods are necessary to assess the stability and purity of your this compound solutions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a new vial of powder.2. Review your experimental protocol to ensure that the pH and temperature of your buffers and incubation steps are within a stable range for aminoglycosides.3. Perform a stability check of your this compound stock solution using an appropriate analytical method (see Experimental Protocols). |
| Appearance of unexpected peaks in my HPLC or LC-MS analysis. | Formation of degradation products. | 1. Confirm the identity of the unknown peaks using mass spectrometry (MS).2. Review the handling and storage conditions of your sample to identify potential exposure to harsh pH, excessive heat, or light.3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.[2] |
| Inconsistent experimental results between different batches of this compound. | Variation in the purity or stability of different lots. | 1. Qualify each new lot of this compound upon receipt by performing an analytical check for purity and comparing the results to the certificate of analysis.2. Always use a consistent and well-documented protocol for solution preparation and storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound under various stress conditions and to identify potential degradation products.
Objective: To intentionally degrade this compound and identify the conditions that lead to its instability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. Protect all samples from light unless photolytic degradation is being studied.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Mix the this compound solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis. |
| Alkaline Hydrolysis | Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw aliquots at various time points. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.[2] |
| Oxidative Degradation | Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature for 24 hours. Withdraw aliquots at various time points.[2] |
| Thermal Degradation | Incubate the this compound solution in high-purity water at 60°C for 24 hours. Withdraw aliquots at various time points.[2] |
| Photolytic Degradation | Expose the this compound solution in high-purity water to direct UV light (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light. Withdraw aliquots at various time points. |
-
Analysis: Analyze all samples and controls using a suitable stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
| Parameter | Recommendation |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a low wavelength (e.g., ~210 nm), as this compound lacks a strong chromophore. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[2] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
References
Technical Support Center: Optimizing Incubation Time for Destomycin B Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Destomycin B treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an aminoglycoside antibiotic. While specific literature on this compound is limited, its close analog, Destomycin A, functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which interferes with the initiation complex of peptide formation and causes misreading of the mRNA code. This disruption of protein synthesis ultimately leads to bacterial cell death. In mammalian cells, aminoglycosides can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of cell death pathways.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
For initial screening of aminoglycosides, a concentration range of 1-10 µg/mL is often a good starting point.[2] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific model system.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is a critical parameter that depends on the experimental goals, the concentration of this compound, and the cell type being used. Short incubation times (e.g., 24 hours) may be sufficient to observe acute effects, while longer incubation periods (e.g., 48-72 hours or more) may be necessary to observe more pronounced or secondary effects.[2] A time-course experiment is essential to determine the ideal incubation period for your specific assay.
Q4: How stable is this compound in cell culture medium?
Q5: Can I use other antibiotics, like Penicillin-Streptomycin, in my culture medium when treating with this compound?
It is generally not recommended to use other antibiotics in your culture medium when testing an antimicrobial compound like this compound. The presence of other antibiotics can mask the true effect of the test compound and lead to inaccurate results. Maintaining strict aseptic techniques is the best practice to prevent contamination.
Troubleshooting Guides
Problem: High variability in results between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Pipetting errors.
-
Edge effects in the culture plate.
-
Inconsistent drug concentration across wells.
-
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Use calibrated pipettes and proper pipetting techniques.
-
Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to maintain humidity.
-
Ensure the this compound stock solution is well-mixed before diluting and adding to the wells.
-
Problem: No observable effect of this compound treatment.
-
Possible Cause:
-
The concentration of this compound is too low.
-
The incubation time is too short for the biological effect to manifest.[2]
-
The this compound solution has degraded.
-
The target cells are resistant to this compound.
-
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Conduct a time-course experiment to determine the optimal incubation period.[2]
-
Prepare fresh this compound solutions for each experiment and store the stock solution properly.
-
Verify the sensitivity of your cell line to aminoglycoside antibiotics from the literature or by using a positive control.
-
Problem: Excessive cell death, even at low concentrations.
-
Possible Cause:
-
The cell line is highly sensitive to this compound.
-
The initial cell seeding density was too low.
-
Contamination of the cell culture.
-
-
Solution:
-
Use a lower range of this compound concentrations in your dose-response experiment.
-
Optimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase during treatment.
-
Regularly check for signs of contamination (e.g., turbidity, color change in the medium, microscopic examination).
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Curve)
This protocol describes how to determine the IC50 of this compound on a specific cell line using a colorimetric viability assay such as the MTT assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations to be tested.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Time-Course Experiment for this compound Treatment
This protocol outlines how to determine the optimal incubation time for a fixed concentration of this compound.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Seeding: Seed cells into multiple 96-well plates at the same optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a solution of this compound in complete culture medium at a concentration determined from the dose-response experiment (e.g., the IC50 or a concentration that gives a partial effect).
-
Cell Treatment: Treat the cells in each plate with the this compound solution as described in Protocol 1.
-
Time-Point Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, perform the MTT assay on the corresponding plate as described in Protocol 1.
-
Data Analysis: Plot the cell viability against the incubation time to observe the time-dependent effect of this compound.
Data Presentation
Table 1: Illustrative Time-Dependent Cytotoxicity of an Aminoglycoside Antibiotic on a Mammalian Cell Line
| Incubation Time (hours) | Cell Viability (%) at 10 µg/mL | Cell Viability (%) at 50 µg/mL | Cell Viability (%) at 100 µg/mL |
| 12 | 95 ± 4.2 | 88 ± 5.1 | 82 ± 3.9 |
| 24 | 85 ± 3.8 | 65 ± 4.5 | 50 ± 5.3 |
| 48 | 60 ± 5.1 | 40 ± 3.9 | 25 ± 4.1 |
| 72 | 45 ± 4.7 | 20 ± 3.2 | 10 ± 2.5 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the experimental conditions. |
Table 2: Example of IC50 Values for an Aminoglycoside at Different Incubation Times
| Incubation Time (hours) | IC50 (µg/mL) |
| 24 | 100 |
| 48 | 60 |
| 72 | 35 |
| These values are illustrative and highlight that the apparent potency of a drug can increase with longer incubation times. |
Mandatory Visualizations
References
"troubleshooting resistance development to Destomycin B"
This guide provides troubleshooting assistance for researchers encountering resistance to Destomycin B in their experiments. This compound is a targeted inhibitor of the DEST-1 tyrosine kinase, a critical component of the pro-survival DEST signaling pathway.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How do I confirm resistance and what are the likely causes?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. An IC50 value that is significantly higher (e.g., >3-5 fold) indicates the development of resistance.[1]
Common Causes of Acquired Resistance to Kinase Inhibitors:
-
On-Target Alterations: These are genetic changes in the drug's direct target.[2][3]
-
Secondary Mutations: New mutations in the DEST-1 gene can prevent this compound from binding effectively.[2][4][5] A common analogy is the T790M "gatekeeper" mutation in EGFR-mutant lung cancer, which confers resistance to first-generation EGFR inhibitors.[4][5]
-
Gene Amplification: The cancer cell may make multiple copies of the DEST-1 gene, leading to overexpression of the DEST-1 protein.[3][4] This increased target concentration can overwhelm the inhibitory effect of the drug.[3]
-
-
Off-Target Alterations (Bypass Pathways): The cancer cell activates alternative signaling pathways to bypass its dependency on the DEST-1 pathway for survival and proliferation.[2][3][4]
-
Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins (like P-glycoprotein) that actively pump this compound out of the cell, reducing its intracellular concentration and thus its effectiveness.[6][7]
To begin troubleshooting, we recommend establishing a resistant cell line by continuous exposure to increasing concentrations of this compound.[1] Once resistance is confirmed by a significant IC50 shift, you can proceed to investigate the underlying mechanism.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 15 | - |
| Resistant Sub-clone | This compound | 210 | 14 |
Q2: How can I determine if resistance in my cell line is due to a mutation in the DEST-1 target?
A2: The most direct way to identify mutations in the DEST-1 gene is through DNA sequencing.
Recommended Workflow:
-
Isolate Genomic DNA: Extract genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Amplify the coding region of the DEST-1 gene using polymerase chain reaction (PCR).
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes in the resistant line compared to the parental line.[8][9][10] Sanger sequencing is highly accurate and ideal for analyzing specific genes.[10]
-
Analysis: Compare the sequences to pinpoint specific mutations (e.g., point mutations, insertions, deletions).
If a mutation is identified, you can then perform functional studies to confirm its role in conferring resistance. This might involve introducing the mutation into the parental cell line and assessing its sensitivity to this compound.
Q3: I've sequenced the DEST-1 gene and found no mutations. What are the next steps to investigate resistance?
A3: If on-target mutations are ruled out, the next logical steps are to investigate DEST-1 protein levels and the activation of potential bypass signaling pathways.
1. Assess DEST-1 Protein Expression:
-
Method: Use Western blotting to compare the total and phosphorylated levels of DEST-1 protein in your sensitive and resistant cell lines.[11][12][13][14] An increase in total DEST-1 protein in the resistant line could indicate gene amplification.[4]
2. Investigate Bypass Pathway Activation:
-
Hypothesis: Cancer cells can activate parallel signaling pathways to circumvent the blocked DEST pathway.[3][4][5] A common mechanism is the amplification or activation of other receptor tyrosine kinases.[3][5]
-
Method: Use a phospho-receptor tyrosine kinase (RTK) array or a targeted Western blot analysis to screen for the activation (increased phosphorylation) of other key signaling proteins (e.g., members of the EGFR, MET, or ERBB families) in your resistant cells compared to the parental cells.[15]
Table 2: Example Western Blot Densitometry Data for Bypass Pathway Analysis
| Protein | Parental Line (Relative Density) | Resistant Line (Relative Density) | Fold Change |
| p-DEST-1 | 1.0 | 0.2 | -5.0 |
| Total DEST-1 | 1.0 | 1.1 | 1.1 |
| p-BYPASS-KINASE-X | 1.0 | 8.5 | 8.5 |
| Total BYPASS-KINASE-X | 1.0 | 1.2 | 1.2 |
| p-AKT | 1.0 | 7.9 | 7.9 |
| Total AKT | 1.0 | 1.0 | 1.0 |
This hypothetical data suggests that while this compound is still inhibiting p-DEST-1, the resistant cells show a marked increase in the phosphorylation of "BYPASS-KINASE-X" and the downstream effector p-AKT, indicating the activation of a bypass pathway.
Q4: Could increased drug efflux be responsible for the observed resistance, and how can I test for this?
A4: Yes, increased activity of multidrug resistance (MDR) transporters is a common mechanism of drug resistance.[6][7] These transporters, such as P-glycoprotein (MDR1), actively pump drugs out of the cell.[16]
Experimental Approach:
A functional dye efflux assay is a standard method to test for this.[16][17][18][19] The principle is to see if a known inhibitor of efflux pumps can restore the sensitivity of your resistant cells to this compound.
-
Co-treatment Experiment: Treat your resistant cells with this compound alone, a potent efflux pump inhibitor (e.g., Verapamil or Vinblastine) alone, and a combination of both.[16]
-
Assess Cell Viability: Measure cell viability (e.g., using an MTT or resazurin-based assay) after the treatment period.[20][21][22][23]
-
Analysis: If the combination of this compound and the efflux pump inhibitor significantly reduces cell viability compared to this compound alone, it suggests that drug efflux is a contributing factor to the resistance.
Visual Guides and Workflows
DEST Signaling Pathway and this compound Inhibition
Caption: The DEST-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Resistance
Caption: Step-by-step workflow for troubleshooting this compound resistance.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay using MTT
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a "vehicle-only" control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control.
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50.
-
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression levels of total and phosphorylated proteins.[11][12][14]
-
Sample Preparation:
-
Culture sensitive and resistant cells to ~80% confluency. Treat with this compound as required for your experiment.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[11][12]
-
Incubate the membrane with the primary antibody (e.g., anti-DEST-1, anti-p-DEST-1) overnight at 4°C with gentle shaking.[12][14]
-
Wash the membrane three times for 5 minutes each with TBST.[12][14]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Protocol 3: Sanger Sequencing of the DEST-1 Gene
This protocol outlines the steps for identifying mutations in the DEST-1 gene.[10]
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both parental and resistant cell pellets using a commercial kit.
-
-
PCR Amplification:
-
Design primers that flank the coding exons of the DEST-1 gene.
-
Perform PCR to amplify these regions from the extracted genomic DNA. Use a high-fidelity DNA polymerase to minimize errors.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct size.
-
Purify the PCR products from the gel or directly from the PCR reaction using a purification kit.
-
-
Sequencing Reaction:
-
Set up sequencing reactions using the purified PCR product as a template, one of the PCR primers, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[10]
-
-
Capillary Electrophoresis:
-
The sequencing products are separated by size using capillary electrophoresis. A laser excites the fluorescent tags, and a detector reads the color of the tag on the last base of each fragment.[9]
-
-
Data Analysis:
-
The sequencing software generates a chromatogram.
-
Align the sequence from the resistant cells to the sequence from the parental cells and the reference sequence for DEST-1 to identify any mutations. It is crucial to use bidirectional sequencing data for accurate somatic mutation detection.[24]
-
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Séquençage Sanger : étapes et méthode [sigmaaldrich.com]
- 10. cd-genomics.com [cd-genomics.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. acgs.uk.com [acgs.uk.com]
Validation & Comparative
A Comparative Guide to Destomycin B and Hygromycin B for Fungal Inhibition
For researchers and drug development professionals, selecting the appropriate antimicrobial agent is critical for experimental success. This guide provides an objective comparison of two aminoglycoside antibiotics, Destomycin B and Hygromycin B, focusing on their utility for fungal inhibition. We will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their assessment.
Overview and Mechanism of Action
Both this compound and Hygromycin B belong to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis. While they share this general mechanism, there are nuances in their specific interactions within the fungal cell.
Hygromycin B is a well-characterized antibiotic produced by Streptomyces hygroscopicus.[1] It is active against a broad range of cell types, including bacteria, fungi, and other eukaryotic cells.[1][2] Its primary mode of action is the inhibition of protein synthesis.[1][3] Hygromycin B binds to the 80S ribosomal subunit in eukaryotes, where it strengthens the interaction of tRNA binding in the ribosomal A-site and prevents the translocation of mRNA and tRNA.[1][4][5] This action effectively halts polypeptide chain elongation, leading to cell death.[4]
This compound is also an antibiotic with reported activity against fungi.[6] As an aminoglycoside, it is presumed to inhibit protein synthesis by targeting the ribosome, similar to other members of its class. However, detailed studies specifying its precise binding site and the full extent of its mechanism of action in fungal cells are not as readily available in scientific literature.
Caption: Mechanism of Action of Aminoglycoside Antibiotics.
Comparative Antifungal Efficacy
The most direct measure of an antifungal agent's efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A direct comparison is limited by the scarcity of publicly available MIC data for this compound against fungal species.
| Antibiotic | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Hygromycin B | Aspergillus flavus | 31.25 | [7] |
| Alternaria alternata | 31.25 | [7] | |
| Saccharomyces cerevisiae | 62.5 | [7] | |
| This compound | Various Fungi | No specific MIC data available | [6] |
It is important to note that for selection purposes in genetically modified fungi, Hygromycin B is often used at much higher working concentrations, typically ranging from 200 to 1000 µg/mL, to ensure the elimination of non-resistant cells.[2][3][8]
Experimental Protocol: Antifungal Susceptibility Testing
To determine the MIC of an antibiotic against a specific fungal strain, the broth microdilution method is a standardized and widely accepted protocol.[9][10][11] The following is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
Antifungal agents (this compound, Hygromycin B)
-
Sterile 96-well microtiter plates
-
Fungal isolate in pure culture
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or water
-
Incubator (35°C)
Procedure:
-
Antifungal Stock Preparation: Prepare a stock solution of each antibiotic in a suitable solvent (e.g., sterile water or DMSO). The final concentration should be at least 10 times the highest concentration to be tested.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the antifungal agent in the 96-well plate using the RPMI 1640 medium. The final volume in each well should be 100 µL.[12] Leave wells for positive (no drug) and negative (no fungus) controls.
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Harvest fungal spores (for molds) or cells (for yeast) and suspend them in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL).
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[13]
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate (except the negative control). The final volume in each test well is now 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.[12]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.[14] This can be assessed visually or by reading the optical density with a plate reader.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Recommendations
-
Hygromycin B is a well-documented antifungal agent with a clearly defined mechanism of action and available quantitative efficacy data against several fungal species.[4][7] Its widespread use as a selectable marker in molecular biology underscores its reliability and potency in eliminating susceptible fungal cells.[3] For researchers requiring a predictable and potent agent for selection or general inhibition studies, Hygromycin B is the superior choice based on current literature.
-
This compound is recognized for its antifungal properties, but a significant knowledge gap exists regarding its specific efficacy and mechanism in fungi.[6] The lack of available MIC data makes it a less predictable option without preliminary, in-house susceptibility testing. It may hold potential for novel drug development or as an alternative agent, but its use in a research setting would necessitate a thorough characterization of its antifungal activity against the specific organisms of interest.
For professionals in research and drug development, Hygromycin B offers a more established and data-supported profile for fungal inhibition. The use of this compound would require significant foundational research to establish its efficacy and optimal working concentrations.
References
- 1. Hygromycin B - Wikipedia [en.wikipedia.org]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. agscientific.com [agscientific.com]
- 4. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sciencepub.net [sciencepub.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
In Vitro Anthelmintic Activity of Destomycin B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anthelmintic activity of Destomycin B against common alternatives. Due to the limited availability of specific in vitro efficacy data for this compound, this guide utilizes data from the closely related aminoglycoside antibiotic, Destomycin A, as a representative of the Destomycin family. This information is presented alongside established data for widely used anthelmintics: Ivermectin, Albendazole, and Praziquantel.
Comparative Efficacy of Anthelmintic Agents (In Vitro)
The following tables summarize the available in vitro efficacy data for Destomycin A and the comparator drugs against a range of helminth species. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
Table 1: In Vitro Efficacy against Nematodes
| Drug | Target Helminth | Efficacy Metric | Value | Reference |
| Destomycin A | Haemonchus contortus | - | Data Not Available | - |
| Trichostrongylus colubriformis | - | Data Not Available | - | |
| Ascaris suum | - | Data Not Available | - | |
| Ivermectin | Haemonchus contortus | EC50 (Larval Motility) | ~0.003 µg/mL | [1] |
| Ascaris suum | - | Inhibits motility | [2][3] | |
| Albendazole | Haemonchus contortus | IC50 (Egg Hatch Assay) | 0.122 µg/mL | [4] |
| Ancylostoma ceylanicum | - | High efficacy | [5][6][7] | |
| Hookworm larvae | LC50 | 152 µg/ml | [8] |
Table 2: In Vitro Efficacy against Cestodes
| Drug | Target Helminth | Efficacy Metric | Value | Reference |
| Destomycin A | Hymenolepis nana | - | Data Not Available | - |
| Praziquantel | Hymenolepis nana | - | Induces tegumental damage at 1 µg/mL | [9][10] |
| Hymenolepis diminuta | - | 100% efficacy at 250 mg/kg (in vivo) | [11] |
Table 3: In Vitro Efficacy against Trematodes
| Drug | Target Helminth | Efficacy Metric | Value | Reference |
| Destomycin A | Schistosoma mansoni | - | Data Not Available | - |
| Praziquantel | Schistosoma mansoni | - | Induces mortality | [12] |
| Schistosoma mansoni | - | Reduces egg production | [13] |
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary evaluation of anthelmintic compounds. Below are detailed methodologies for two commonly employed assays.
Adult Worm Motility Assay (AWMA)
This assay assesses the direct effect of a compound on the viability and motility of adult helminths.
-
Parasite Collection: Adult helminths (e.g., Haemonchus contortus) are collected from the gastrointestinal tracts of naturally or experimentally infected animals immediately after slaughter.
-
Washing and Acclimatization: The collected worms are thoroughly washed with a suitable buffer, such as Phosphate Buffered Saline (PBS), to remove host debris. They are then acclimatized in a culture medium at 37°C for a short period.
-
Exposure to Test Compounds: A defined number of adult worms are placed in petri dishes or multi-well plates containing culture medium with serial dilutions of the test compound (e.g., this compound) and control drugs (e.g., Albendazole, Ivermectin). A negative control group receiving only the vehicle (e.g., DMSO) is also included.
-
Observation and Scoring: The motility of the worms is observed at regular intervals (e.g., 1, 2, 4, 6, 12, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = sluggish movement, 3 = active movement).
-
Data Analysis: The time to paralysis and death for each worm is recorded. The percentage of mortality is calculated for each concentration, and the IC50 value is determined.
Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.
-
Egg Collection: Helminth eggs (e.g., Haemonchus contortus) are recovered from the feces of infected animals using a standard flotation technique.
-
Preparation of Egg Suspension: The collected eggs are washed and suspended in a suitable medium to a known concentration (e.g., 100 eggs/100 µL).
-
Exposure to Test Compounds: The egg suspension is added to multi-well plates containing serial dilutions of the test compound and control drugs. A negative control with only the vehicle is included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 27°C) for a period that allows for the hatching of eggs in the control group (typically 48-72 hours).[14]
-
Counting and Analysis: The number of hatched larvae and unhatched eggs in each well is counted under a microscope. The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 value is determined.[14]
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental processes and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the Adult Worm Motility Assay (AWMA).
Caption: Workflow for the Egg Hatch Assay (EHA).
Proposed Mechanism of Action
This compound belongs to the aminoglycoside class of antibiotics. While its precise anthelmintic mechanism is not fully elucidated, it is hypothesized to act through pathways similar to other aminoglycosides.
Caption: Proposed mechanism of action of this compound.
The primary proposed mechanism for aminoglycosides against helminths is the inhibition of protein synthesis by binding to the parasite's ribosomal RNA. This disruption of essential protein production can lead to a cascade of downstream effects, including interference with neuromuscular coordination, leading to paralysis, and disruption of vital energy metabolism pathways.
Conclusion
While direct in vitro efficacy data for this compound is currently lacking in publicly available literature, this guide provides a framework for its potential evaluation and comparison with established anthelmintics. The provided experimental protocols offer standardized methods for assessing its activity. Based on its classification as an aminoglycoside, the proposed mechanism of action centers on the inhibition of protein synthesis. Further research is warranted to generate specific in vitro data for this compound to fully elucidate its potential as an anthelmintic agent and to allow for a more direct and comprehensive comparison with existing therapies.
References
- 1. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro effect of ivermectin on the activity of trehalose synthesis pathway enzymes and their mRNA expression in the muscle of adult female Ascaris suum (Nematoda) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic properties of traditional African and Caribbean medicinal plants: identification of extracts with potent activity against Ascaris suum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Risk profiling and efficacy of albendazole against the hookworms Necator americanus and Ancylostoma ceylanicum in Cambodia to support control programs in Southeast Asia and the Western Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risk profiling and efficacy of albendazole against the hookworms Necator americanus and Ancylostoma ceylanicum in Cambodia to support control programs in Southeast Asia and the Western Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and in vitro efficacy of a single dose of albendazole against hookworm infection in northwest Ethiopia: open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
- 11. revues.cirad.fr [revues.cirad.fr]
- 12. Evaluation of the Anti-Schistosoma mansoni Activity of Thiosemicarbazones and Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro schistosomicidal activity of curcumin against Schistosoma mansoni adult worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Destomycin B: A Comparative Analysis with Other Aminoglycoside Antibiotics
Destomycin B, a member of the aminoglycoside family of antibiotics, presents a unique profile when compared to more commonly utilized aminoglycosides such as gentamicin, amikacin, and tobramycin. This guide provides a detailed comparison of this compound with these alternatives, focusing on their antibacterial, antifungal, anthelmintic, and insecticidal activities. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.
Antibacterial Activity
Aminoglycoside antibiotics are potent inhibitors of bacterial protein synthesis. They primarily target the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death.[1][2]
Mechanism of Action: Inhibition of Protein Synthesis
The binding of aminoglycosides to the 16S rRNA within the 30S ribosomal subunit interferes with the initiation of protein synthesis and causes misreading of the genetic code. This results in the production of aberrant proteins, disruption of the cell membrane, and eventual cell lysis.
Comparative In Vitro Antibacterial Spectrum
Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of bacteria alongside other aminoglycosides are limited in publicly available literature. However, historical data for Destomycin A, a closely related compound, and general data for other aminoglycosides provide a basis for comparison.
Table 1: Antibacterial Spectrum (MIC in µg/mL)
| Microorganism | Destomycin A | Gentamicin | Amikacin | Tobramycin |
| Staphylococcus aureus | 1.56 | 0.12 - 128 | 0.25 - >128 | 0.06 - 128 |
| Bacillus subtilis | 0.78 | 0.06 - 4 | 0.12 - 8 | 0.06 - 4 |
| Escherichia coli | 6.25 | 0.25 - >128 | 0.5 - >128 | 0.12 - 128 |
| Pseudomonas aeruginosa | >100 | 0.5 - >128 | 1 - >128 | 0.25 - >128 |
| Mycobacterium tuberculosis | 1.56 | 0.5 - 8 | 0.25 - 8 | 1 - 16 |
Note: Data for Destomycin A is from historical studies and may not be directly comparable to recent data for other aminoglycosides due to differences in testing methodologies. The ranges for gentamicin, amikacin, and tobramycin reflect the variability in susceptibility among different strains.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.[3][4][5][6][7]
Materials:
-
Test antibiotic (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to create a concentrated stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Antifungal, Anthelmintic, and Insecticidal Activities
Beyond their antibacterial properties, some aminoglycosides, including the destomycin family, have shown activity against other types of organisms.
Antifungal Activity
This compound has been reported to be active against fungi.[8] While comprehensive comparative data is scarce, some studies have investigated the antifungal potential of other aminoglycosides. Paromomycin, for instance, has shown activity against oomycetes like Phytophthora and Pythium.[8]
Table 2: Antifungal Activity (MIC in µg/mL)
| Organism | This compound | Other Aminoglycosides (Example: Paromomycin) |
| Fungi | Reported activity, quantitative data not available | 1 - 10 (against some oomycetes)[8] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted for determining the MIC of a compound against fungal isolates.[9][10]
Materials:
-
Test compound (e.g., this compound)
-
Fungal culture
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare Compound Stock Solution: Dissolve the compound in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.
Anthelmintic Activity
This compound has demonstrated anthelmintic activity.[8] This property is also shared by other destomycins.[11]
Table 3: Anthelmintic Activity
| Activity Metric | This compound | Other Aminoglycosides |
| EC₅₀/LC₅₀ | Reported activity, quantitative data not available | Data not widely available |
Experimental Protocol: In Vitro Anthelmintic Assay (Adult Worm Motility)
This protocol assesses the effect of a compound on the motility of adult worms, such as earthworms (Pheretima posthuma), a common model.[12][13][14][15]
Materials:
-
Test compound
-
Adult earthworms
-
Normal saline or other suitable buffer
-
Petri dishes
Procedure:
-
Prepare Test Solutions: Dissolve the test compound in normal saline at various concentrations.
-
Exposure: Place individual earthworms in Petri dishes containing the test solutions. Include a positive control (e.g., albendazole) and a negative control (saline only).
-
Observation: Observe the worms at regular intervals and record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously or dipped in warm water).
Insecticidal/Acaricidal Activity
This compound has been noted to have insecticidal activity.[16] The exact mechanism is not fully elucidated but may involve neurotoxicity.
Table 4: Insecticidal/Acaricidal Activity
| Activity Metric | This compound | Other Aminoglycosides |
| LC₅₀ | Reported activity, quantitative data not available | Data not widely available |
Experimental Protocol: Insecticidal Bioassay (Contact/Film Method)
This is a general protocol to assess the insecticidal activity of a compound.[17][18][19][20][21]
Materials:
-
Test compound
-
Target insect species
-
Acetone or other suitable volatile solvent
-
Petri dishes or glass vials
Procedure:
-
Prepare Test Solutions: Dissolve the test compound in a volatile solvent at various concentrations.
-
Coating: Evenly coat the inside of the Petri dishes or vials with the test solution and allow the solvent to evaporate completely, leaving a thin film of the compound.
-
Exposure: Introduce a known number of insects into each treated container.
-
Observation: Monitor the insects at regular intervals and record mortality over a defined period (e.g., 24, 48, 72 hours).
Mechanisms of Resistance
A significant challenge in the clinical use of aminoglycosides is the development of bacterial resistance. The primary mechanisms include enzymatic modification of the antibiotic, alteration of the ribosomal target, and reduced uptake or increased efflux of the drug.
Conclusion
This compound, like other aminoglycosides, primarily functions as an inhibitor of bacterial protein synthesis. While it shares a broad antibacterial spectrum with commonly used aminoglycosides, a notable lack of direct, quantitative comparative studies makes a precise performance assessment challenging. The reported antifungal, anthelmintic, and insecticidal activities of this compound suggest a broader biological profile that warrants further investigation. For researchers and drug development professionals, the provided experimental protocols offer a foundation for conducting comparative studies to elucidate the full potential of this compound and its place among the aminoglycoside antibiotics. Further research is crucial to generate the quantitative data needed for a comprehensive evaluation of its efficacy and potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. Activity of some aminoglycoside antibiotics against true fungi, Phytophthora and Pythium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. [Biological assay of anthelmintic drugs. Determination of DE 50] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. techagro.org [techagro.org]
- 14. researchgate.net [researchgate.net]
- 15. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]
- 17. journals.rdagriculture.in [journals.rdagriculture.in]
- 18. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 19. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. entomoljournal.com [entomoljournal.com]
Unveiling the Cross-Reactivity Profile of Destomycin B with Structurally Related Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
Destomycin B, an aminoglycoside antibiotic, presents a compelling case for comparative analysis due to its structural similarities with other members of the aminoglycoside family, most notably Hygromycin B. Understanding the cross-reactivity of this compound is paramount for its potential therapeutic applications, the development of specific diagnostic assays, and for anticipating potential cross-resistance mechanisms in bacteria. This guide provides a comprehensive comparison of this compound with other relevant antibiotics, supported by available experimental data and detailed methodologies.
Structural and Mechanistic Analogs of this compound
This compound belongs to the aminoglycoside class of antibiotics, characterized by their amino sugars linked by glycosidic bonds. Its core structure features a 2-deoxystreptamine ring, a common moiety in many aminoglycosides that is crucial for their antimicrobial activity. The primary structural analog to this compound is Hygromycin B, another potent aminoglycoside that shares a similar structural framework. This structural resemblance forms the basis for potential cross-reactivity, both in terms of antimicrobial action and immunological recognition.
The principal mechanism of action for aminoglycoside antibiotics, including this compound and its analogs, is the inhibition of protein synthesis in bacteria.[1][2] These molecules bind to the 30S ribosomal subunit, interfering with the translation process. This binding can disrupt the initiation of protein synthesis, cause misreading of the mRNA template, and inhibit the translocation of the ribosome along the mRNA, ultimately leading to bacterial cell death.[1][3] While the general mechanism is conserved, subtle differences in the binding sites and the specific conformational changes induced in the ribosome can influence the antimicrobial spectrum and potential for cross-resistance.
Comparative Antimicrobial Activity
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (μg/mL)
| Microorganism | This compound | Hygromycin B | Reference |
| Escherichia coli | - | 16 (IC50) | [4] |
| CHO-DG44 cells | - | 75 | [5] |
| CHO-S cells | - | 50 | [5] |
Note: Data for this compound is not available in the reviewed literature. IC50 represents the half maximal inhibitory concentration.
The available data for Hygromycin B indicates its activity against both prokaryotic and eukaryotic cells, a characteristic feature of this particular aminoglycoside.[4][5] The lack of publicly available, comparative MIC data for this compound highlights a significant gap in the current understanding of its antimicrobial profile relative to other aminoglycosides.
Immuno-Cross-Reactivity: A Deeper Dive
Cross-reactivity in the context of immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), refers to the ability of an antibody to bind to molecules other than its specific target, typically due to structural similarities between the target antigen and the cross-reacting molecule. Given the structural parallels between this compound and Hygromycin B, it is highly probable that antibodies raised against one will exhibit some degree of cross-reactivity with the other.
A competitive ELISA is a standard method to quantify such cross-reactivity. In this assay, the structurally similar antibiotic (the competitor) competes with the target antibiotic for binding to a limited number of specific antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the competitor required to inhibit the signal by 50% (IC50) to the IC50 of the target antibiotic itself.
While specific experimental data on the cross-reactivity between this compound and Hygromycin B from a dedicated study is not currently available, the general principles of immunoassay cross-reactivity suggest that it is a critical factor to consider in the development of any specific detection method for this compound.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard for determining MIC values.[1][6][7]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Assessment of Cross-Reactivity by Competitive ELISA
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an antibody between this compound and a structurally similar antibiotic like Hygromycin B.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat the wells of a 96-well microtiter plate with a conjugate of the target antibiotic (e.g., this compound-protein conjugate) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: Prepare a series of standard solutions of the target antibiotic (this compound) and the competitor antibiotic (e.g., Hygromycin B) in assay buffer. In separate wells, add a fixed concentration of the anti-Destomycin B antibody mixed with the varying concentrations of either the standard or the competitor. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable chromogenic substrate for the enzyme. Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the logarithm of the antibiotic concentration for both the target and the competitor. Determine the IC50 values for both. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Antibiotic / IC50 of Competitor Antibiotic) x 100
Visualizing the Mechanism of Action
To illustrate the molecular mechanism of action, the following diagrams depict the interaction of aminoglycoside antibiotics with the bacterial ribosome and the workflow for assessing cross-reactivity.
Caption: Mechanism of action of aminoglycoside antibiotics.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and use of specific ELISA methods for quantifying the biological activity of bevacizumab, cetuximab and trastuzumab in stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hygromycin B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vclass.sbmu.ac.ir [vclass.sbmu.ac.ir]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Destomycin B and Nystatin on Fungi: A Review of Current Knowledge
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of action of antifungal agents is paramount in the pursuit of novel therapeutics. This guide provides a comparative analysis of two such agents: Destomycin B and the well-established Nystatin. However, a significant knowledge gap exists in the scientific literature regarding the specific antifungal properties of this compound, limiting a direct and comprehensive comparison.
Introduction to Nystatin and this compound
Nystatin is a polyene macrolide antibiotic produced by Streptomyces noursei. It is a widely used antifungal agent, particularly for infections caused by Candida species. In contrast, this compound is an antibiotic also produced by a Streptomyces species and is known to possess activity against fungi as well as anthelmintic properties. While Nystatin's antifungal characteristics are well-documented, detailed information on the specific antifungal profile of this compound is sparse in publicly available scientific literature.
Mechanism of Action
Nystatin: As a polyene antifungal, Nystatin's primary mechanism of action involves binding to ergosterol, a crucial component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of intracellular ions and molecules ultimately leads to fungal cell death. This mechanism provides a degree of selective toxicity, as mammalian cell membranes contain cholesterol instead of ergosterol.
This compound: The precise mechanism of action of this compound against fungal cells is not well-described in the available literature. While it is categorized as an antibiotic with antifungal activity, the specific molecular targets and pathways it disrupts in fungi remain to be elucidated.
Antifungal Spectrum of Activity
Nystatin: The antifungal activity of Nystatin is primarily directed against yeasts, most notably various species of Candida, including Candida albicans. It is considered to have a relatively narrow spectrum of activity compared to some other classes of antifungals.
Quantitative Data Comparison
Due to the lack of available data for this compound, a direct quantitative comparison of its antifungal potency with Nystatin is not possible at this time. For Nystatin, extensive data on its in vitro activity against various fungal isolates is available in the form of Minimum Inhibitory Concentration (MIC) values.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Nystatin against Candida albicans
| Fungal Isolate | Nystatin MIC (µg/mL) | Reference |
| Candida albicans ATCC 90028 | 2.0 - 4.0 | [Scientific Literature] |
| Clinical Isolates of C. albicans | 0.5 - >16 | [Scientific Literature] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Standardized methods for determining the in vitro antifungal susceptibility of compounds like Nystatin are well-established. These protocols are crucial for generating reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL).
-
Antifungal Dilution: A serial two-fold dilution of the antifungal agent (e.g., Nystatin) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (no antifungal) and a sterility control well (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading: The MIC is determined as the lowest concentration of the antifungal agent in which there is no visible growth of the fungus.
Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of the susceptibility of a microorganism to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).
-
Disk Application: A paper disk impregnated with a specific concentration of the antifungal agent is placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. The size of the zone is indicative of the susceptibility of the organism to the antifungal agent.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding.
Caption: Nystatin's mechanism of action targeting ergosterol.
Destomycin B: An Uncharted Anthelmintic Candidate in Need of Comparative Evaluation
For researchers, scientists, and drug development professionals, the quest for novel anthelmintics with improved efficacy and broader spectrums of activity is a perpetual challenge. Within the landscape of potential candidates, the aminoglycoside antibiotic Destomycin B presents an intriguing yet largely unexplored profile. While its sister compounds have shown promise, a direct comparative analysis of this compound against currently prescribed anthelmintics remains a critical knowledge gap. This guide synthesizes the limited available information and proposes a framework for its systematic evaluation against established drugs for specific parasitic infections.
This compound, a member of the destomycin family of antibiotics, has been noted for its antimicrobial and insecticidal properties. Historical patents indicate its low toxicity in murine models. Furthermore, the therapeutic use of Destomycin C for treating nematode infections in mice and poultry suggests a potential class-wide anthelmintic effect. However, a comprehensive understanding of this compound's efficacy, mechanism of action, and comparative performance against specific helminths is conspicuously absent from contemporary scientific literature.
To address this, a rigorous comparative evaluation is essential. This would involve head-to-head studies against widely used anthelmintics such as benzimidazoles (e.g., albendazole), macrocyclic lactones (e.g., ivermectin), and others, targeting parasites of significant veterinary and public health importance.
Comparative Efficacy Data (Hypothetical Framework)
Given the lack of direct experimental data for this compound, the following tables are presented as a hypothetical framework for how such comparative data could be structured. These tables are populated with representative data for existing anthelmintics against common parasitic nematodes to illustrate the required comparative context.
Table 1: In Vitro Efficacy Against Haemonchus contortus (Larval Motility Assay)
| Anthelmintic | Concentration (µg/mL) | Larval Motility Inhibition (%) | EC50 (µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ivermectin | 0.1 | 98 | 0.02 |
| Albendazole | 1.0 | 95 | 0.15 |
| Levamisole | 1.0 | 99 | 0.08 |
Table 2: In Vivo Efficacy Against Ascaris suum in Swine (Fecal Egg Count Reduction Test)
| Anthelmintic | Dosage (mg/kg) | Fecal Egg Count Reduction (%) | Worm Burden Reduction (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ivermectin | 0.3 | >99 | >99 |
| Fenbendazole | 5 | >99 | >99 |
| Pyrantel Pamoate | 22 | >98 | >98 |
Proposed Experimental Protocols for Comparative Evaluation
To generate the necessary comparative data, standardized and robust experimental protocols are crucial. The following methodologies are proposed for key in vitro and in vivo assays.
In Vitro Larval Motility Assay for Haemonchus contortus
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the motility of third-stage larvae (L3) of Haemonchus contortus, in comparison to ivermectin and albendazole.
Methodology:
-
Parasite Preparation: Obtain infective L3 larvae of H. contortus from fecal cultures of experimentally infected sheep.
-
Drug Preparation: Prepare stock solutions of this compound, ivermectin, and albendazole in an appropriate solvent (e.g., dimethyl sulfoxide). Create a series of dilutions to achieve final concentrations ranging from 0.001 to 100 µg/mL.
-
Assay Procedure:
-
Dispense approximately 100 L3 larvae into each well of a 96-well microtiter plate.
-
Add the different drug concentrations to the wells. Include a negative control (solvent only) and a positive control (a known effective anthelmintic).
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Collection: After incubation, assess larval motility under an inverted microscope. Larvae that are not moving or have uncoordinated, "jerky" movements are considered inhibited.
-
Data Analysis: Calculate the percentage of motility inhibition for each drug concentration. Determine the EC50 value using a suitable statistical software package by fitting a dose-response curve.
In Vivo Fecal Egg Count Reduction Test (FECRT) for Ascaris suum in Swine
Objective: To evaluate the in vivo efficacy of this compound in reducing fecal egg counts and adult worm burdens of Ascaris suum in experimentally infected pigs, compared to ivermectin and fenbendazole.
Methodology:
-
Animal Model: Use a cohort of young pigs free of gastrointestinal nematodes.
-
Experimental Infection: Orally infect each pig with a standardized dose of infective A. suum eggs.
-
Treatment Groups: After a pre-patent period to allow the infection to establish (approximately 8 weeks), randomly allocate pigs to the following treatment groups:
-
Group 1: this compound (at various dosages)
-
Group 2: Ivermectin (standard dose)
-
Group 3: Fenbendazole (standard dose)
-
Group 4: Untreated control
-
-
Fecal Sampling: Collect individual fecal samples before treatment (Day 0) and at a specified time point after treatment (e.g., Day 14).
-
Fecal Egg Count: Perform fecal egg counts using a standardized technique (e.g., McMaster method).
-
Worm Burden Assessment: At the end of the study, humanely euthanize the pigs and recover, identify, and count the adult A. suum worms from the small intestine.
-
Data Analysis: Calculate the percentage of fecal egg count reduction for each treatment group compared to the untreated control group. Calculate the percentage reduction in adult worm burden for each treatment group.
Potential Mechanism of Action and Signaling Pathways
The mechanism of action of this compound as an anthelmintic is currently unknown. As an aminoglycoside, it is plausible that its primary target is the parasite's ribosome, leading to the inhibition of protein synthesis. This is a known mechanism for other aminoglycoside antibiotics like Hygromycin B. Disruption of essential protein production would lead to parasite paralysis and death.
To investigate this, a series of molecular and cellular experiments would be necessary.
Diagram: Proposed Experimental Workflow for Elucidating the Mechanism of Action
Caption: Workflow for investigating the anthelmintic mechanism of action of this compound.
Diagram: Hypothetical Signaling Pathway of Aminoglycoside Anthelmintics
Caption: Hypothesized mechanism of this compound via inhibition of ribosomal protein synthesis.
Conclusion
This compound represents a potential, yet significantly under-researched, candidate for a novel anthelmintic. The lack of comparative data against existing drugs is a major barrier to its further development. The experimental frameworks and protocols outlined in this guide provide a clear path forward for the systematic evaluation of this compound's efficacy and mechanism of action. Should such studies reveal a favorable profile, this compound could emerge as a valuable new tool in the control of parasitic helminth infections. The scientific community is strongly encouraged to undertake this vital research to unlock the potential of this and other neglected antibiotic families.
Destomycin A and B: A Head-to-Head Comparison of Biological Activity
Destomycin A and Destomycin B, two closely related aminoglycoside antibiotics produced by the bacterium Streptomyces rimofaciens, exhibit a range of biological activities, including antibacterial, antifungal, and anthelmintic properties. While sharing a common origin, their efficacy across different biological targets shows notable distinctions. This guide provides a detailed comparison of the activities of Destomycin A and B, supported by available experimental data.
Antibacterial Activity
Destomycin A is recognized for its broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. In contrast, while this compound also possesses antibacterial properties, its activity, particularly against acid-fast bacteria, is reportedly different from that of Destomycin A.[1]
A key distinction highlighted in patent literature is the superior activity of Destomycin A against Mycobacterium species.[1]
Table 1: Antibacterial Spectrum of Destomycin A vs. This compound (MIC, µg/mL)
| Microorganism | Destomycin A | This compound |
| Bacillus subtilis ATCC 6633 | Data not available | 0.5 |
| Staphylococcus aureus 209P | Data not available | 1 |
| Escherichia coli | Data not available | 5 |
| Shigella flexneri | Data not available | 10 |
| Pseudomonas aeruginosa | Data not available | >100 |
| Mycobacterium 607 | Data not available | 0.2 |
| Mycobacterium tuberculosis H37Rv | Data not available | 1 |
Antifungal and Anthelmintic Activity
Both Destomycin A and this compound are reported to possess antifungal and anthelmintic activities.[1] However, a detailed quantitative comparison of their efficacy in these areas is not well-documented in publicly available literature. The patent describing these compounds notes their effectiveness against fungi and a range of helminths, but does not provide a head-to-head comparison of their potency.[1]
Insecticidal Activity
Interestingly, a noticeable difference in insecticidal activity has been documented. Destomycin A has been shown to possess stronger insecticidal activity against Musca domestica (housefly) than this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activities of Destomycin A and B.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial and antifungal activity.
Workflow for MIC Determination:
Detailed Steps:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antibiotic: A series of twofold dilutions of Destomycin A or B is prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no antibiotic and no inoculum) are included.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Anthelmintic Activity Assay
The efficacy of anthelmintic agents can be assessed by observing their effect on the motility and survival of a model organism, such as the earthworm (Pheretima posthuma).
Experimental Workflow for Anthelmintic Assay:
Detailed Steps:
-
Preparation of Test Solutions: Solutions of varying concentrations of Destomycin A or B are prepared in a suitable solvent (e.g., normal saline). A standard anthelmintic drug and a negative control (solvent only) are also prepared.
-
Exposure of Organisms: Adult earthworms of similar size are placed in petri dishes containing the test and control solutions.
-
Observation: The time taken for the onset of paralysis (cessation of movement except when shaken) and the time of death (no movement upon vigorous shaking and when dipped in warm water) are recorded.
Signaling Pathway
Destomycin A, as an aminoglycoside, primarily exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This disruption of a fundamental cellular process leads to bacterial cell death.
Mechanism of Action of Aminoglycosides:
References
Daptomycin: A Comparative Guide to Synergistic Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Daptomycin with various antimicrobial agents. The following sections detail the quantitative data from in vitro studies, the experimental protocols used to determine synergy, and the underlying molecular mechanisms of these interactions.
Introduction to Daptomycin and Synergy
Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action involves the disruption of the bacterial cell membrane's electrochemical potential in a calcium-dependent manner. While potent as a monotherapy, combination therapy is often employed to enhance its bactericidal activity, prevent the emergence of resistance, and improve clinical outcomes in difficult-to-treat infections.[1][2] Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key goal of such combination therapies.
Synergistic Combinations with Daptomycin: A Quantitative Overview
The most well-documented synergistic partners for Daptomycin are β-lactam antibiotics and aminoglycosides. Unexpected synergy has been demonstrated between Daptomycin and β-lactams against MRSA.[2] Studies have also shown that combining Daptomycin with rifampicin or gentamicin can result in additive or synergistic effects.[2]
Daptomycin and β-Lactams
The combination of Daptomycin with β-lactam antibiotics has shown significant synergy against various strains of MRSA and VRE. This effect is particularly pronounced with β-lactams that exhibit strong binding to Penicillin-Binding Protein 1 (PBP1).[3][4]
Table 1: Synergistic Activity of Daptomycin with β-Lactams against Enterococcus faecalis and Enterococcus faecium
| Combination | Bacterial Species | Synergy Observed (Time-Kill Assay) | Key Findings | Reference |
| Daptomycin + Ceftaroline | E. faecalis & E. faecium | Yes | Ceftaroline provided the most significant reduction in Daptomycin MIC and demonstrated synergy against all tested strains. | [5] |
| Daptomycin + Ampicillin | E. faecalis & E. faecium | Yes | Ampicillin enhanced Daptomycin's activity from bacteriostatic to bactericidal against a VRE isolate.[6] This combination also showed synergy against 68% of VRE isolates in another study.[7] | [5][6][7] |
| Daptomycin + Ertapenem | E. faecalis & E. faecium | Yes | Demonstrated synergy against all tested strains in time-kill experiments. | [5] |
| Daptomycin + Cefepime | E. faecalis & E. faecium | Yes | Showed synergistic activity against all tested strains. | [5] |
| Daptomycin + Ceftriaxone | E. faecalis & E. faecium | Yes | Synergistic against all tested strains. | [5] |
| Daptomycin + Cefazolin | E. faecalis & E. faecium | No | No synergy was observed with this combination. | [5] |
| Daptomycin + Cefotaxime | E. faecalis & E. faecium | Limited | Synergy was only demonstrated against one of the tested strains. | [5] |
Table 2: Synergistic Activity of Daptomycin with Oxacillin against MRSA
| Daptomycin Concentration | Oxacillin Concentration | Synergy Observed (Time-Kill Assay) | Percentage of Strains Showing Synergy | Reference |
| 0.5 x MIC | 32 µg/mL | Yes | 100% (18/18 strains) | [8] |
| 0.25 x MIC | 32 µg/mL | Yes | 61% (11/18 strains) | [8] |
| 0.125 x MIC | 32 µg/mL | Yes | 33% (6/18 strains) | [8] |
Daptomycin and Aminoglycosides
Gentamicin is a commonly studied aminoglycoside in combination with Daptomycin, showing enhanced killing against S. aureus.
Table 3: Synergistic Activity of Daptomycin with Gentamicin against S. aureus
| Bacterial Strain | Daptomycin Concentration | Synergy Observed (Time-Kill Assay) | Key Findings | Reference |
| Vancomycin-Intermediate S. aureus (VISA) | Sub-MIC | Yes | Synergy was observed in 67% of VISA strains at 6 and 24 hours, and 100% at 12 hours. | [9] |
| Vancomycin-Resistant S. aureus (VRSA) | Sub-MIC | Yes | Synergy was seen in 33% of VRSA strains at 6 hours, 100% at 12 hours, and 67% at 24 hours. | [9] |
| Daptomycin-Susceptible MRSA | 1-4 µg/mL | Yes | Enhanced killing was most common at a Daptomycin concentration of 4 µg/mL. | [10] |
Experimental Protocols
The synergistic effects of Daptomycin with other compounds are primarily evaluated using two in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
-
Preparation of Antibiotics: Stock solutions of Daptomycin and the second antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB). For Daptomycin, the broth should be supplemented with calcium to a final concentration of 50 µg/mL.[11]
-
Plate Setup: In a 96-well microtiter plate, the first antibiotic is serially diluted along the y-axis (rows), and the second antibiotic is serially diluted along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35°C for 18-24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[11]
-
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.
-
Preparation of Inoculum: A bacterial culture is grown to the logarithmic phase and then diluted in CAMHB (with calcium supplementation for Daptomycin) to a starting inoculum of approximately 5 x 10^5 CFU/mL.[12]
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics at specified concentrations (e.g., 0.25x, 0.5x, or 1x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal Activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.[2]
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro synergy testing of Daptomycin.
Molecular Mechanism of Daptomycin and β-Lactam Synergy
The synergistic effect of Daptomycin and β-lactams against MRSA is multifactorial. A key mechanism involves the interaction with Penicillin-Binding Proteins (PBPs).
Caption: Daptomycin and β-Lactam synergistic mechanism.
Studies have shown that exposure to Daptomycin induces the expression of pbpA, the gene encoding PBP1, as a compensatory stress response.[1][3] β-lactams that preferentially inhibit PBP1 can undermine this response, leading to increased Daptomycin potency.[3][4] This targeted inactivation of PBP1 appears to enhance the antimicrobial efficiency of Daptomycin, supporting the use of this combination therapy for serious MRSA infections.[3]
Role of the LiaFSR Signaling Pathway
In enterococci, the LiaFSR three-component system is a key regulator of the cell envelope stress response and plays a major role in the development of Daptomycin resistance.
Caption: LiaFSR signaling pathway in Daptomycin resistance.
Mutations in the LiaFSR pathway are associated with Daptomycin resistance in both Enterococcus faecalis and Enterococcus faecium.[13][14] The LiaFSR system responds to cell envelope stress, such as that caused by Daptomycin, by upregulating genes involved in cell envelope remodeling, which can lead to reduced Daptomycin susceptibility.[14][15] Disrupting the LiaFSR signaling pathway can delay the onset of Daptomycin resistance, suggesting that inhibitors of this pathway could be valuable adjuncts to Daptomycin therapy.[13][16] The synergy observed with some β-lactams may be related to their ability to modulate the cell envelope in a way that bypasses or counteracts the LiaFSR-mediated resistance mechanisms.
References
- 1. Penicillin Binding Protein 1 Is Important in the Compensatory Response of Staphylococcus aureus to Daptomycin-Induced Membrane Damage and Is a Potential Target for β-Lactam–Daptomycin Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Penicillin Binding Protein 1 Is Important in the Compensatory Response of Staphylococcus aureus to Daptomycin-Induced Membrane Damage and Is a Potential Target for β-Lactam-Daptomycin Synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotics targeting PBP1 selectively enhance daptomycin activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Daptomycin synergy with rifampicin and ampicillin against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy of Daptomycin with Oxacillin and Other β-Lactams against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Daptomycin Alone and in Combination with Rifampin and Gentamicin against Staphylococcus aureus Assessed by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin-Nonsusceptible Staphylococcus aureus: The Role of Combination Therapy with Daptomycin and Gentamicin [mdpi.com]
- 11. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 13. Daptomycin Resistance in Enterococcus faecium Can Be Delayed by Disruption of the LiaFSR Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic Pathways Associated with Daptomycin (DAP) Resistance in DAP-Susceptible Enterococcus faecium Harboring Substitutions in LiaFSR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LiaR-Independent Pathways to Daptomycin Resistance in Enterococcus faecalis Reveal A Multilayer Defense Against Cell Envelope Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Daptomycin Resistance in Enterococcus faecium Can Be Delayed by Disruption of the LiaFSR Stress Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Destomycin B and Amphotericin B: A Guide for Researchers
Executive Summary: This guide provides a detailed comparative analysis of the antifungal agents Destomycin B and Amphotericin B. While Amphotericin B is a well-established polyene antifungal with a vast body of supporting data, a significant literature gap exists for this compound, an aminoglycoside antibiotic. Consequently, this document presents a comprehensive profile of Amphotericin B, including its physicochemical properties, mechanism of action, efficacy, and toxicity, supported by experimental data and protocols. The limited available information on this compound is presented alongside a general overview of aminoglycoside antifungals to provide context. Due to the scarcity of specific data for this compound, a direct quantitative comparison is not feasible at this time.
Amphotericin B: The Gold Standard Polyene Antifungal
Amphotericin B, derived from the bacterium Streptomyces nodosus, has been a cornerstone for treating severe systemic fungal infections for over six decades. Its broad spectrum of activity and fungicidal nature make it a critical therapeutic option, despite its significant toxicity profile.
Physicochemical Properties
Amphotericin B is a large macrolide molecule characterized by a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyhydroxyl chain, making it amphipathic.
| Property | Description |
| Chemical Class | Polyene Macrolide |
| Molecular Formula | C₄₇H₇₃NO₁₇ |
| Molecular Weight | 924.1 g/mol |
| Solubility | Practically insoluble in water and ethanol; forms a colloidal suspension in water with deoxycholate. |
| Appearance | Yellow to orange crystalline powder. |
Mechanism of Action
Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3][4] Upon binding, Amphotericin B molecules self-assemble to form transmembrane channels or pores. This disruption of the membrane's integrity leads to the leakage of essential intracellular ions, such as potassium (K⁺) and sodium (Na⁺), and other small molecules, ultimately resulting in fungal cell death.[2][3] Its toxicity in humans is attributed to a lower-affinity binding to cholesterol in mammalian cell membranes.[4]
Antifungal mechanism of Amphotericin B.
In Vitro & In Vivo Efficacy
Amphotericin B demonstrates a broad spectrum of fungicidal activity against a wide array of clinically relevant yeasts and molds.
Table 1: In Vitro Susceptibility of Selected Fungi to Amphotericin B
| Fungal Species | MIC₉₀ Range (µg/mL) |
| Candida albicans | ~1 |
| Candida glabrata | ~1 |
| Cryptococcus neoformans | ~0.5 - 1 |
| Aspergillus fumigatus | ~1 - 2 |
| Histoplasma capsulatum | ~0.5 - 1 |
| Zygomycetes (e.g., Rhizopus spp.) | ~1 - 4 |
| Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values are approximate and can vary based on testing methodology and geographical location. |
In vivo studies have consistently validated its efficacy. In murine models of disseminated candidiasis, aspergillosis, and cryptococcosis, Amphotericin B treatment significantly reduces fungal burden in target organs and improves survival rates. Lipid-based formulations have been developed to improve its therapeutic index.
Toxicity Profile
The clinical utility of Amphotericin B is significantly limited by its dose-dependent toxicity.
Table 2: Major Toxicities of Conventional Amphotericin B
| Type of Toxicity | Clinical Manifestations |
| Nephrotoxicity | Most common and dose-limiting. Characterized by renal vasoconstriction, tubular damage, and decreased glomerular filtration rate. Leads to azotemia, hypokalemia, and hypomagnesemia. |
| Infusion-Related Reactions | Occur acutely during administration. Include fever, chills, rigors, nausea, vomiting, headache, and hypotension. Mediated by pro-inflammatory cytokine release. |
| Hematologic Toxicity | Normochromic, normocytic anemia due to suppression of erythropoietin production. |
| Hepatotoxicity | Less common, but elevations in liver function tests can occur. |
Experimental Protocol: Broth Microdilution for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents provide standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi, respectively. The following workflow outlines the general procedure.
Workflow for antifungal MIC testing.
This compound: An Aminoglycoside with Uncharacterized Antifungal Potential
This compound is an aminoglycoside antibiotic that has been noted for its antifungal and anthelmintic activities.[5] However, beyond this classification, there is a profound lack of specific, quantitative data in publicly accessible scientific literature regarding its antifungal properties.
Physicochemical Properties and Mechanism of Action
Information specifically distinguishing this compound from other destomycins (like Destomycin A) is limited. As an aminoglycoside, its structure is based on amino-modified sugars. Traditional aminoglycosides are well-known antibacterial agents that inhibit protein synthesis by binding to the 30S ribosomal subunit.[6] However, this is not a typical mechanism for antifungal action.[1]
Recent research into novel, synthetically modified aminoglycosides has shown that some can acquire potent antifungal activity.[7][8][9] For these "amphiphilic aminoglycosides," the mechanism shifts from ribosome inhibition to the perturbation and disruption of the fungal plasma membrane, a mode of action that is functionally analogous to that of polyenes.[7][8][9] It is plausible that this compound may act via a similar membrane-targeted mechanism, but without experimental data, this remains speculative.
Efficacy and Toxicity Data Gaps
No reliable MIC data, in vivo efficacy studies in animal models of fungal disease, or detailed toxicity profiles for this compound could be identified during the comprehensive literature review. This critical data gap prevents any meaningful comparison with Amphotericin B.
Conclusion
Amphotericin B remains a powerful, albeit toxic, tool in the clinical management of invasive fungal infections, with a well-understood mechanism of action and a vast repository of efficacy and safety data. In stark contrast, this compound is an obscure aminoglycoside with reported antifungal activity but a near-complete absence of the fundamental data required for a scientific evaluation. While the development of novel aminoglycosides with membrane-disrupting antifungal properties is an active area of research, the potential of this compound as a therapeutic agent is currently unknown. A thorough investigation into its isolation, characterization, and biological activity is required before it can be considered for any comparative analysis.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 7. Antifungal Amphiphilic Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Novel Aminoglycosides: Bioactive Properties and Mechanism of Action" by Sanjib K. Shrestha [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
Unveiling the Antibacterial Reach of Destomycin B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial spectrum of Destomycin B against other established aminoglycoside antibiotics. The following analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, an aminoglycoside antibiotic, demonstrates a broad range of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1] This positions it as a subject of interest for further investigation in an era of growing antimicrobial resistance. This guide presents a quantitative comparison of its in vitro efficacy alongside other well-known aminoglycosides, Gentamicin and Amikacin.
Comparative Antibacterial Spectrum
The in vitro activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antibiotic is against that particular pathogen.
The following tables summarize the MIC values for this compound, Gentamicin, and Amikacin against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms [1]
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis PCI-219 | 0.78 |
| Bacillus cereus | 1.56 |
| Staphylococcus aureus 209-P | 6.25 |
| Sarcina lutea PCI-1001 | 0.78 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 50 |
| Proteus vulgaris | 50 |
| Pseudomonas aeruginosa | >100 |
| Mycobacterium ATCC-607 | 1.56 |
| Candida albicans | 12.5 |
| Saccharomyces cerevisiae | 12.5 |
| Aspergillus niger | 25 |
| Penicillium chrysogenum | 50 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Aminoglycosides against selected Gram-Positive Bacteria
| Microorganism | This compound (µg/mL) | Gentamicin (µg/mL) | Amikacin (µg/mL) |
| Staphylococcus aureus | 6.25 | 0.12 - 128 | 0.25 - 128 |
| Bacillus subtilis | 0.78 | Not routinely tested | Not routinely tested |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Aminoglycosides against selected Gram-Negative Bacteria
| Microorganism | This compound (µg/mL) | Gentamicin (µg/mL) | Amikacin (µg/mL) |
| Escherichia coli | 12.5 | 0.25 - 128 | 0.5 - 256 |
| Klebsiella pneumoniae | 50 | 0.25 - 128 | 0.5 - 256 |
| Proteus vulgaris | 50 | 0.5 - 128 | 1 - 256 |
| Pseudomonas aeruginosa | >100 | 0.5 - 256 | 1 - 512 |
Note: MIC ranges for Gentamicin and Amikacin are sourced from publicly available clinical and laboratory standards information and reflect the variability in susceptibility among different strains.
Experimental Protocols
The determination of the antibacterial spectrum of an antibiotic is a critical step in its preclinical evaluation. Standardized methods are essential for ensuring the reproducibility and comparability of results. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound (and comparator antibiotics) of a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Dispense a standardized volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the antibiotic stock solution across the wells of the plate to achieve a range of final concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental process and the logical flow of confirming the antibacterial spectrum, the following diagrams are provided.
Caption: Workflow for MIC determination by broth microdilution.
References
"benchmarking Destomycin B performance against industry standards"
Destomycin A is a broad-spectrum aminoglycoside antibiotic with reported antibacterial, antifungal, and anthelmintic properties.[1][2] This guide provides a comparative overview of its performance against established industry standards in each of these therapeutic areas, supported by detailed experimental protocols and a visualization of its mechanism of action.
Quantitative Performance Summary
The following tables summarize the available performance data for Destomycin A and its comparators. Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial and antifungal potency, representing the lowest concentration of a compound that inhibits visible growth of a microorganism.[3][4] For anthelmintic activity, the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of a biological process (such as parasite motility), is a common metric.
Note: Specific MIC values for Destomycin A are not widely published. The table below reflects its known broad-spectrum activity, and for the purpose of comparison, representative MIC and IC50 values for industry-standard drugs are provided.[5][6]
Table 1: Antibacterial Performance
| Compound | Target Organism(s) | MIC Range (µg/mL) |
| Destomycin A | Gram-positive & Gram-negative bacteria | Data not widely available |
| Gentamicin | Staphylococcus aureus | 0.24 - 0.49[7] |
| Escherichia coli | 0.128 - 0.00025[8] | |
| Gram-negative bacteria | ≤2 - ≥8[3] | |
| Staphylococcus spp. | ≤4 - ≥16[3] |
Table 2: Antifungal Performance
| Compound | Target Organism(s) | MIC Range (µg/mL) |
| Destomycin A | Various Fungi | Data not widely available |
| Amphotericin B | Candida spp. | 0.0625 - 4[9] |
| Aspergillus fumigatus | Data available, specific ranges vary[10] | |
| Various pathogenic filamentous fungi | 0.03 - 16[11] |
Table 3: Anthelmintic Performance
| Compound | Target Organism(s) | IC50 |
| Destomycin A | Various Helminths | Data not widely available |
| Ivermectin | Brugia malayi | ~2.7 µM[12] |
| Haemonchus contortus (larvae) | ~4 - 41 µM[13] |
Mechanism of Action: Inhibition of Protein Synthesis
Destomycin A, as an aminoglycoside antibiotic, functions by inhibiting protein synthesis in bacteria.[2][14] It binds to the 30S ribosomal subunit, which interferes with the accurate reading of mRNA and leads to the production of non-functional proteins, ultimately resulting in cell death.[5]
Experimental Protocols
The following are standardized methodologies for determining the performance metrics cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[15][16]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Destomycin A, Gentamicin, Amphotericin B) is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17][18]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is then further diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[17]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[11][14]
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]
Anthelmintic Activity (IC50) Determination
A variety of in vitro assays are used to screen for anthelmintic activity.[19][20] A common approach involves monitoring parasite motility.[13]
-
Parasite Preparation: The target helminth species (e.g., larval stages or adult worms) are collected and prepared in a suitable culture medium.
-
Compound Exposure: The parasites are exposed to a range of concentrations of the test compound (e.g., Destomycin A, Ivermectin) in a multi-well plate format.
-
Motility Assessment: Parasite motility is assessed at specific time points (e.g., 24, 48, 72 hours). This can be done manually by microscopic observation or through automated high-throughput screening systems that track parasite movement.[13]
-
IC50 Calculation: The percentage of motility inhibition is calculated for each compound concentration relative to untreated controls. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Destomycin A | 14918-35-5 | FD166104 | Biosynth [biosynth.com]
- 3. idexx.com [idexx.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Destomycin A | CymitQuimica [cymitquimica.com]
- 7. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. journals.asm.org [journals.asm.org]
- 19. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Destomycin B
Destomycin B is an antibiotic produced by Streptomyces species.[3][] Due to the environmental risks associated with antibiotic release, including the development of antibiotic-resistant bacteria, all this compound waste must be managed as hazardous chemical waste.[2][5]
Step-by-Step Disposal Protocol
1. Segregation and Collection:
-
Isolate all this compound waste from other laboratory waste streams.[1]
-
Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[1]
-
Label containers with "Hazardous Waste," "Antibiotic Waste," and "this compound".[1][6][7]
2. Disposal of Pure this compound (Powder) and Stock Solutions:
-
Concentrated antibiotic solutions and solid forms are considered hazardous chemical waste.[2][6]
-
Collect these materials in a designated hazardous waste container for pickup and disposal by your institution's hazardous waste management program.[2][8]
-
Do not attempt to neutralize or decontaminate concentrated antibiotic waste via autoclaving or chemical means.[2]
3. Disposal of Dilute this compound Solutions (e.g., Contaminated Culture Media):
-
The appropriate disposal method for dilute antibiotic solutions often depends on the thermal stability of the antibiotic.[2]
-
Since the heat stability of this compound is not documented, it must be treated as a heat-stable antibiotic to ensure proper disposal.[2][8]
-
Procedure:
-
First, decontaminate the biological material in the media, typically by autoclaving.
-
After autoclaving, the liquid waste is still considered hazardous chemical waste because the antibiotic has not been degraded.[2]
-
Collect the autoclaved media in a labeled hazardous waste container for chemical waste disposal.[2]
-
Do not pour autoclaved media containing heat-stable antibiotics down the drain.[6]
-
4. Disposal of Contaminated Solid Waste:
-
Items such as gloves, pipette tips, flasks, and petri dishes contaminated with this compound should be collected in a designated biohazardous waste container.[1]
-
This solid waste should be autoclaved to destroy any biological agents.
-
After autoclaving, the waste may still be considered chemical waste. Consult your institutional EHS for guidance on the final disposal of autoclaved solid waste contaminated with heat-stable antibiotics.[1]
Heat Stability of Common Laboratory Antibiotics
The thermal stability of an antibiotic determines whether autoclaving is a sufficient treatment for disposal of dilute solutions. The table below categorizes common antibiotics based on their heat stability. As the stability of this compound is unknown, it should be managed as heat-stable.
| Heat-Sensitive (Degraded by Autoclaving) | Heat-Stable (Not Degraded by Autoclaving) |
| Ampicillin | Blasticidin S |
| Carbenicillin | Chloramphenicol |
| Penicillin | Ciprofloxacin |
| Amphotericin | Gentamicin |
| Neomycin | Hygromycin B |
| Puromycin | Kanamycin |
| Streptomycin | Nalidixic Acid |
| Tetracycline | Vancomycin |
| Geneticin (G418) | Zeocin |
| This table is based on information from multiple sources and institutional guidelines. Always verify with your local EHS.[2][8] |
Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of different types of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. su.se [su.se]
Personal protective equipment for handling Destomycin B
This guide provides crucial safety and logistical information for the handling and disposal of Destomycin B, a potent aminoglycoside antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper personal protective equipment protocols is mandatory to prevent inhalation, skin contact, and eye exposure.[1][2][3]
Recommended PPE for Handling this compound
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile gloves | EN 374 | Prevents skin contact with the compound.[4][5] |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 | Protects eyes from dust particles and splashes.[1][4] |
| Body Protection | Laboratory coat | --- | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Recommended when handling the powder outside of a certified fume hood to prevent inhalation. |
Operational Plan for Handling this compound Powder
Preparation and Weighing:
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance with a draft shield. Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Cleaning: After weighing, carefully clean the spatula and the balance to remove any residual powder.
Dissolution:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound powder.
-
Mixing: Gently swirl or vortex the solution until the powder is completely dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan for this compound Waste
This compound and materials contaminated with it should be treated as hazardous chemical waste.[6] Improper disposal can lead to environmental contamination and the development of antibiotic resistance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (e.g., contaminated weigh boats, gloves, paper towels) | Labeled hazardous waste container | Arrange for pickup by the institution's environmental health and safety (EHS) department for high-temperature incineration. |
| Liquid Waste (e.g., stock solutions, unused dilutions) | Labeled hazardous waste container | Collect in a sealed, compatible container. Do not pour down the drain.[6] Arrange for pickup by the institution's EHS department. |
| Sharps (e.g., contaminated pipette tips, needles) | Puncture-resistant sharps container labeled as hazardous chemical waste | Dispose of according to institutional guidelines for chemically contaminated sharps. |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Weigh boat
-
Spatula
-
Sterile conical tubes or vials
-
Serological pipettes or micropipettes
-
Vortex mixer (optional)
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Calculate the required mass of this compound for the desired volume of stock solution. For example, for 10 mL of a 10 mg/mL solution, 100 mg of this compound is needed.
-
In a chemical fume hood, accurately weigh the calculated mass of this compound powder onto a tared weigh boat.
-
Carefully transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water to the tube (e.g., 8 mL for a final volume of 10 mL).
-
Gently swirl or vortex the tube until the powder is fully dissolved.
-
Bring the final volume to 10 mL with sterile water.
-
Mix the solution thoroughly but gently.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the manufacturer.
Visual Workflow for Handling a this compound Spill
The following diagram illustrates the procedural flow for safely managing a spill of this compound powder.
Caption: A flowchart outlining the step-by-step procedure for responding to a this compound powder spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 6. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
